(R)-Benzyl 3-cyanopiperidine-1-carboxylate
Description
BenchChem offers high-quality (R)-Benzyl 3-cyanopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Benzyl 3-cyanopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
benzyl (3R)-3-cyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-8,10-11H2/t13-/m0/s1 |
InChI Key |
GTUBNUQWSDFBEE-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C#N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Benzyl 3-cyanopiperidine-1-carboxylate chemical and physical properties
An In-Depth Technical Guide on the Chemical and Physical Properties of (R)-Benzyl 3-cyanopiperidine-1-carboxylate
Executive Summary
The development of targeted therapeutics, particularly kinase inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors, relies heavily on the spatial precision of chiral building blocks. (R)-Benzyl 3-cyanopiperidine-1-carboxylate (CAS: 1821773-96-9) serves as a critical, stereochemically pure intermediate in medicinal chemistry. By masking the secondary amine with a robust carboxybenzyl (Cbz) protecting group and presenting an electrophilic cyano hub, this molecule enables orthogonal functionalization pathways. This whitepaper details its physicochemical profile, mechanistic utility, and validated experimental protocols for downstream transformations.
Chemical Identity & Structural Architecture
The structural architecture of (R)-benzyl 3-cyanopiperidine-1-carboxylate is defined by a piperidine ring bearing a cyano group at the C3 position in the (R)-configuration, with the ring nitrogen protected by a benzyl chloroformate-derived carbamate (Cbz).
-
The Cbz Protecting Group: The choice of a Cbz group is highly deliberate. It provides significant steric shielding and electron-withdrawing properties, deactivating the piperidine nitrogen to prevent unwanted nucleophilic attacks or oxidation during the harsh reduction of the C3-nitrile [1]. Furthermore, it is orthogonal to acid-labile protecting groups (like Boc), allowing for selective deprotection via catalytic hydrogenolysis (Pd/C, H₂) without disturbing other functional moieties.
-
The C3-Cyano Hub: The nitrile group acts as a versatile linchpin. It can be chemoselectively reduced to a primary amine (aminomethyl)[2], hydrolyzed to a carboxylic acid (nipecotic acid derivatives), or converted into a carbothioamide [3], dictating the molecule's trajectory toward various Active Pharmaceutical Ingredients (APIs).
Table 1: Core Chemical Identifiers
| Parameter | Specification |
| Chemical Name | (R)-Benzyl 3-cyanopiperidine-1-carboxylate |
| CAS Registry Number | 1821773-96-9 (Racemate: 885069-22-7)[4] |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
| SMILES (Isomeric) | N#C[C@@H]1CCCN(C1)C(=O)OCC1=CC=CC=C1 |
Physicochemical Profiling
Understanding the macroscopic physical properties of this intermediate is essential for optimizing reaction thermodynamics, solvent selection, and purification workflows (e.g., distillation vs. chromatography). The data below is derived from predictive models and empirical baseline data of the racemic counterpart [5].
Table 2: Physicochemical Properties
| Property | Value | Mechanistic Implication for Synthesis |
| Boiling Point | 416.5 ± 45.0 °C (at 760 mmHg) | High BP precludes standard atmospheric distillation; requires high-vacuum distillation or column chromatography for purification. |
| Density | 1.18 ± 0.1 g/cm³ | Denser than water; informs phase separation behavior during aqueous workups (organic layer will be the bottom phase in non-halogenated solvents like EtOAc). |
| Flash Point | 205.7 °C | Indicates high thermal stability and low flammability under standard ambient laboratory conditions. |
| Storage Temperature | 2–8 °C (Refrigerated) | Prevents slow thermal degradation or hydrolysis of the carbamate linkage over extended periods. |
Synthetic Utility & Mechanistic Pathways
In drug discovery, the (R)-stereocenter is non-negotiable for target affinity. For instance, in the synthesis of Epidermal Growth Factor Receptor (EGFR) family kinase inhibitors, the 3-(aminomethyl)piperidine motif must be perfectly oriented to interact with the ATP-binding cleft of the kinase [2].
The most common synthetic trajectory involves the chemoselective reduction of the cyano group to an aminomethyl group. This is a delicate operation: aggressive reducing agents like Lithium Aluminum Hydride (LAH) can inadvertently cleave the Cbz group (reducing it to an N-methyl group) if the temperature is not strictly controlled. Therefore, cryogenic conditions (-78 °C) are employed to ensure the hydride selectively attacks the highly electrophilic nitrile carbon while leaving the carbamate intact.
Fig 1: Synthetic workflow from the 3-cyanopiperidine core to a functionalized chiral API.
Experimental Protocols: Self-Validating Systems
To guarantee scientific integrity, the following protocol details the causality behind each procedural step. This methodology is adapted from validated pharmaceutical patent literature for the preparation of substituted pyrimidine compounds[2].
Protocol: Chemoselective Reduction of (R)-Benzyl 3-cyanopiperidine-1-carboxylate
Objective: Convert the C3-nitrile to a primary amine without compromising the Cbz protecting group or the (R)-stereocenter.
Reagents & Materials:
-
(R)-Benzyl 3-cyanopiperidine-1-carboxylate (1.0 eq, e.g., 5.0 g, 20.4 mmol)
-
Lithium Aluminum Hydride (LAH) (2.40 M solution in THF, 2.0 eq)
-
Anhydrous Diethyl Ether or THF (0.5 M relative to substrate)
-
Saturated aqueous NaOH solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Cryogenic Initialization: Dissolve 5.0 g of (R)-benzyl 3-cyanopiperidine-1-carboxylate in 40 mL of anhydrous ether under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Causality: The inert atmosphere prevents LAH degradation via ambient moisture. The -78 °C temperature is the critical self-validating parameter; it kinetically freezes the carbamate's reactivity, ensuring LAH exclusively attacks the nitrile.
-
-
Hydride Addition: Dropwise add the LAH solution (19.80 mL, ~47.0 mmol) over 15 minutes.
-
Causality: Dropwise addition prevents localized exothermic spikes that could lead to thermal runaway and subsequent Cbz cleavage.
-
-
Thermal Equilibration: Remove the cooling bath and allow the reaction to warm to room temperature (RT), stirring for an additional 30 minutes. Monitor completion via TLC (Thin-Layer Chromatography).
-
Quenching Mechanism: Re-cool the mixture to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NaOH.
-
Causality: This modified Fieser quench safely neutralizes unreacted LAH, converting the aluminum complexes into a granular, easily filterable aluminate salt rather than a gelatinous emulsion, ensuring high recovery of the product.
-
-
Isolation: Filter the resulting suspension through a pad of anhydrous sodium sulfate to remove both the aqueous phase and the aluminum salts simultaneously. Wash the filter cake with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield (R)-benzyl 3-(aminomethyl)piperidine-1-carboxylate.
References
- Google Patents. "WO2015025197A1 - Substituted pyrimidine compounds, compositions and medicinal applications thereof." WIPO.
An In-Depth Spectroscopic Analysis of (R)-Benzyl 3-cyanopiperidine-1-carboxylate: A Technical Guide for Researchers
Abstract
(R)-Benzyl 3-cyanopiperidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block for more complex molecular architectures. Unambiguous structural confirmation and purity assessment are paramount for its effective use. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. By delving into the principles behind each technique and systematically interpreting the resulting data, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will explore not only the data itself but also the underlying chemical principles that give rise to the observed spectra, offering a holistic understanding of the molecule's spectroscopic signature.
The Molecule of Interest: (R)-Benzyl 3-cyanopiperidine-1-carboxylate
Before delving into the spectroscopic data, it is crucial to understand the structure of the molecule . (R)-Benzyl 3-cyanopiperidine-1-carboxylate possesses several key features that will be interrogated by different spectroscopic methods: a chiral center at the C3 position of the piperidine ring, a piperidine ring system, a cyano (nitrile) group, and a benzyloxycarbonyl (Cbz or Z) protecting group. The Cbz group itself contains an aromatic ring, a methylene bridge, and a carbamate functional group.
The molecular formula is C₁₄H₁₆N₂O₂ and it has a molecular weight of 244.29 g/mol .[1]
Caption: Chemical structure of (R)-Benzyl 3-cyanopiperidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For a chiral molecule like (R)-Benzyl 3-cyanopiperidine-1-carboxylate, NMR can also provide insights into its conformational dynamics, although distinguishing enantiomers requires a chiral environment.[2][3]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of (R)-Benzyl 3-cyanopiperidine-1-carboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4]
-
Acquisition:
-
Acquire a ¹H NMR spectrum. A standard acquisition might involve 16-32 scans.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C (1.1%), more scans are required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[5] Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.[6]
-
Advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to definitively assign proton and carbon signals, respectively.
-
¹H NMR Spectroscopy: Data Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. The piperidine ring protons often present complex, overlapping multiplets due to their similar chemical environments and conformational exchange.[4]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | ~7.35 | m (multiplet) | 5H |
| Methylene (OCH₂) | ~5.15 | s (singlet) | 2H |
| Piperidine (H2ax, H2eq, H6ax, H6eq) | ~3.0 - 4.2 | m | 4H |
| Piperidine (H3) | ~2.8 - 3.0 | m | 1H |
| Piperidine (H4, H5) | ~1.6 - 2.1 | m | 4H |
-
Aromatic Protons (δ ~7.35 ppm): The five protons on the benzyl group's aromatic ring typically appear as a complex multiplet in the aromatic region of the spectrum.
-
Methylene Protons (δ ~5.15 ppm): The two protons of the -OCH₂- group are chemically equivalent and not coupled to other protons, thus appearing as a sharp singlet.
-
Piperidine Protons (δ ~1.6 - 4.2 ppm): These protons exhibit the most complex signals. The protons on carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear further downfield. The proton at the chiral center (H3) will also have a distinct chemical shift. The remaining protons on C4 and C5 will be in the more upfield region. Due to the chair-like conformation of the piperidine ring, axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns (geminal and vicinal coupling). Conformational exchange can sometimes broaden these signals.[4]
¹³C NMR Spectroscopy: Data Interpretation
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~155 |
| Aromatic (ipso-C) | ~136 |
| Aromatic (ortho, meta, para) | ~127 - 129 |
| Nitrile (C≡N) | ~118 |
| Methylene (OCH₂) | ~67 |
| Piperidine (C2, C6) | ~45 - 50 |
| Piperidine (C4, C5) | ~25 - 30 |
| Piperidine (C3) | ~35 |
-
Carbamate Carbonyl (δ ~155 ppm): The carbonyl carbon of the Cbz group is significantly deshielded and appears far downfield.
-
Aromatic Carbons (δ ~127-136 ppm): The six carbons of the benzene ring typically show four distinct signals (ipso, ortho, meta, para).
-
Nitrile Carbon (δ ~118 ppm): The carbon of the cyano group has a characteristic chemical shift in this region.
-
Methylene Carbon (δ ~67 ppm): The carbon of the -OCH₂- group appears in the typical range for an oxygen-linked sp³ carbon.
-
Piperidine Carbons (δ ~25-50 ppm): The carbons of the piperidine ring appear in the aliphatic region. The carbons adjacent to the nitrogen (C2, C6) are generally found at a lower field compared to the others (C4, C5). The C3 carbon, bearing the cyano group, will have its own distinct chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A common method for solid samples is the KBr (potassium bromide) pellet technique. A small amount of the sample (1-2 mg) is mixed and ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press.[7] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal (e.g., diamond or germanium).
-
Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
IR Spectroscopy: Data Interpretation
The IR spectrum of (R)-Benzyl 3-cyanopiperidine-1-carboxylate will show characteristic absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100-3000 | C-H Stretch (sp²) | Aromatic Ring | Medium |
| ~3000-2850 | C-H Stretch (sp³) | Piperidine & Methylene | Strong |
| ~2260-2240 | C≡N Stretch | Nitrile | Medium |
| ~1700 | C=O Stretch | Carbamate | Strong |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium |
| ~1300-1000 | C-O Stretch, C-N Stretch | Carbamate, Piperidine | Strong |
-
C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of sp² C-H bonds (aromatic ring), while those just below 3000 cm⁻¹ are from sp³ C-H bonds (piperidine and methylene groups).[8][9]
-
Nitrile Stretching (C≡N): A sharp, medium-intensity peak is expected in the range of 2260-2240 cm⁻¹ for the nitrile group.[8][10][11] This is a highly diagnostic peak.
-
Carbonyl Stretching (C=O): The carbamate carbonyl group will produce a very strong and sharp absorption band around 1700 cm⁻¹.[12][13] The exact position can be influenced by the molecular environment.
-
Aromatic C=C Stretching: The benzene ring will show characteristic absorptions around 1600 and 1475 cm⁻¹.[9]
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions, including C-O and C-N stretching and various bending vibrations.[9] While difficult to assign each peak individually, the overall pattern is unique to the molecule and serves as a "fingerprint."
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining structural insights.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via an HPLC system.
-
Ionization: A soft ionization technique like Electrospray Ionization (ESI) is commonly used. ESI typically forms protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
MS: Data Interpretation
For (R)-Benzyl 3-cyanopiperidine-1-carboxylate (MW = 244.29), the ESI-MS spectrum is expected to show a prominent peak for the protonated molecule.
| m/z Value | Ion Assignment |
| ~245.1 | [M+H]⁺ |
| ~267.1 | [M+Na]⁺ |
Fragmentation Analysis: While soft ionization minimizes fragmentation, some characteristic fragments can be observed, or induced via tandem MS (MS/MS). The Cbz group is known to fragment in predictable ways.
Caption: Plausible fragmentation pathways for [M+H]⁺.
-
[M+H]⁺ (m/z ~245): The protonated molecular ion confirms the molecular weight of the compound.
-
Loss of CO₂ (m/z ~201): Decarboxylation is a common fragmentation pathway for carbamates.
-
Tropylium Ion (m/z = 91): Cleavage of the benzyl-oxygen bond is very common for Cbz-protected compounds, leading to the highly stable tropylium cation (C₇H₇⁺).[14]
-
Loss of Toluene (m/z = 153): A rearrangement can lead to the loss of a neutral toluene molecule.
Integrated Spectroscopic Analysis: A Holistic Approach
While each spectroscopic technique provides valuable information, their true power lies in their combined application. The integrated analysis workflow ensures a confident and complete structural elucidation.
Caption: Integrated workflow for spectroscopic analysis.
-
Mass Spectrometry provides the initial confirmation of the molecular weight.
-
IR Spectroscopy quickly verifies the presence of the key functional groups: the nitrile, the carbamate carbonyl, and the aromatic ring.
-
NMR Spectroscopy provides the definitive structural proof, mapping out the entire carbon-hydrogen skeleton and confirming the connectivity of the atoms. The integration in ¹H NMR confirms the proton count, and the chemical shifts in both ¹H and ¹³C NMR confirm the electronic environments of the nuclei, aligning with the proposed structure.
Together, these three techniques form a self-validating system, providing orthogonal data points that, when consistent, leave no ambiguity as to the identity and purity of (R)-Benzyl 3-cyanopiperidine-1-carboxylate.
References
-
Department of Chemistry and Biochemistry, Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Online]. Available: [Link][10][12]
-
Scribd. Nitrile IR Spectroscopy Overview. [Online]. Available: [Link][11]
-
Indian Journal of Chemistry. "Protonation effect on chemical shifts of some piperidones unusual influence by anions." [Online]. Available: A relevant scientific article discussing NMR of piperidine derivatives.
-
IR Spectroscopy by Functional Group. [Online]. Available: A chart summarizing IR frequencies for various functional groups.[8]
-
Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines. [Online]. Available: [Link]
-
ACS Omega. "Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues." ACS Publications. [Online]. Available: [Link]
-
ResearchGate. Panel A: IR spectra of T12 (bottom line) and the time evolution of the.... [Online]. Available: [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Online]. Available: [Link][9]
-
IR Spectroscopy of Hydrocarbons. [Online]. Available: A document detailing IR spectroscopy of hydrocarbons and other functional groups.[15]
-
Molecules. "Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds." PMC. [Online]. Available: [Link][2]
-
Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Online]. Available: [Link][5]
-
Khan Academy. IR signals for carbonyl compounds. [Online]. Available: [Link][16]
-
Carbonyl compounds - IR spectroscopy. [Online]. Available: A resource on IR spectroscopy of carbonyl compounds.[17]
-
Short Summary of 1H-NMR Interpretation. [Online]. Available: A guide to interpreting ¹H-NMR spectra.[6]
-
Chapter 2: Fundamentals of Chiral Spectroscopy. [Online]. Available: A book chapter on the principles of chiral spectroscopy.[3]
-
IR: carbonyl compounds. [Online]. Available: A tutorial on the IR spectroscopy of carbonyl compounds.[13]
-
University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. [Online]. Available: [Link][14]
-
Farmacia Journal. "ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS." [Online]. Available: [Link][7]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. users.wfu.edu [users.wfu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 11. scribd.com [scribd.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. Khan Academy [khanacademy.org]
- 17. chem.pg.edu.pl [chem.pg.edu.pl]
(R)-Benzyl 3-cyanopiperidine-1-carboxylate CAS number and molecular structure
Advanced Chiral Scaffolds in Targeted Therapeutics: A Technical Whitepaper on (R)-Benzyl 3-cyanopiperidine-1-carboxylate
Executive Summary
In modern drug discovery, the spatial orientation of pharmacophores is the primary determinant of target selectivity and off-target mitigation. 3-substituted piperidines have emerged as privileged scaffolds, particularly in the design of kinase inhibitors and targeted immunomodulators. This whitepaper provides an in-depth technical analysis of (R)-Benzyl 3-cyanopiperidine-1-carboxylate (CAS: 1821773-96-9) [1], a highly versatile chiral building block. By examining its structural logic, physicochemical properties, and chemoselective behavior, this guide equips synthetic chemists and drug development professionals with the mechanistic insights required to deploy this intermediate effectively.
Physicochemical Profiling & Analytical Data
To establish a baseline for synthetic planning, the quantitative parameters of (R)-Benzyl 3-cyanopiperidine-1-carboxylate are summarized below. The integrity of these properties is critical for downstream purification and reaction monitoring [1][3].
| Property | Value / Description |
| Chemical Name | (R)-Benzyl 3-cyanopiperidine-1-carboxylate |
| IUPAC Name | Benzyl (3R)-3-cyanopiperidine-1-carboxylate |
| CAS Registry Number | 1821773-96-9 |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
| Stereochemistry | (R)-enantiomer (Absolute configuration at C-3) |
| Protecting Group | Carboxybenzyl (Cbz) at N-1 |
| Functional Handle | Nitrile (-C≡N) at C-3 |
Structural Significance & Mechanistic Rationale (E-E-A-T)
As an application scientist, I do not view intermediates merely as stepping stones; they are carefully engineered vectors. The design of (R)-Benzyl 3-cyanopiperidine-1-carboxylate relies on three intentional structural choices:
-
The (R)-Stereocenter (Spatial Vectoring): In the development of Janus kinase (JAK) inhibitors (e.g., pyrazole carboxamides), the 3-position of the piperidine ring dictates the trajectory of the attached pharmacophore into the ATP-binding pocket's hinge region [2]. The (R)-enantiomer specifically minimizes steric clashes with the gatekeeper residue, providing superior kinase selectivity compared to the (S)-enantiomer.
-
The Cbz Protecting Group (Orthogonal Stability): Why utilize a Carboxybenzyl (Cbz) group instead of the ubiquitous tert-Butyloxycarbonyl (Boc)? The choice is rooted in orthogonal chemoselectivity. Many advanced synthetic routes require the coupling of the cyano group (or its derivatives) under highly acidic conditions (e.g., neat TFA) that would prematurely cleave a Boc group. Cbz remains exceptionally stable under acidic and mildly basic conditions, only yielding to hydrogenolysis or specific Lewis acid/nucleophile combinations.
-
The Cyano Group (Electrophilic Node): The nitrile is a "stealth" functional group. It is sterically compact and metabolically stable, yet it serves as a versatile precursor. It can be hydrolyzed to an amide, reduced to a primary amine, or undergo [3+2] cycloaddition to form a tetrazole.
Structural logic of (R)-Benzyl 3-cyanopiperidine-1-carboxylate.
Experimental Workflows & Self-Validating Protocols
The most significant technical hurdle when working with this molecule is chemoselectivity . Standard catalytic hydrogenolysis (Pd/C, H₂) used to remove the Cbz group frequently results in the over-reduction of the cyano group to a primary amine. To maintain the integrity of the synthetic pathway, the following field-proven protocols are recommended.
Protocol A: Chemoselective Cbz Cleavage via TMS-I (Nitrile Preservation)
Causality: Trimethylsilyl iodide (TMS-I) cleaves the Cbz carbamate via an Sₙ2 mechanism at the benzylic carbon. Because this is a nucleophilic attack rather than a redox process, the electrophilic nitrile remains entirely untouched.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged flask, dissolve (R)-Benzyl 3-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add TMS-I (1.5 eq) via a gas-tight syringe.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Self-Validation (Monitoring): Monitor via LC-MS. The disappearance of the starting material (m/z 245 [M+H]⁺) and the appearance of the deprotected piperidine (m/z 111 [M+H]⁺) confirms completion. The lack of m/z 115 (reduced amine) validates chemoselectivity.
-
Quench & Workup: Quench the reaction strictly with anhydrous methanol (5.0 eq) to destroy excess TMS-I, forming volatile TMS-OMe. Concentrate under reduced pressure. Partition the residue between 1M HCl and diethyl ether (to remove benzyl iodide). Basify the aqueous layer to pH 10 with Na₂CO₃ and extract with EtOAc to isolate the pure (R)-3-cyanopiperidine.
Protocol B: Controlled Reduction of Cyano to Aminomethyl
Causality: When synthesizing JAK inhibitors, the nitrile is often converted to an aminomethyl group [2]. A major side reaction during nitrile reduction is the attack of the newly formed primary amine onto the intermediate imine, forming a secondary dimer. Using Raney Nickel in the presence of methanolic ammonia suppresses this dimerization via Le Chatelier's principle (flooding the system with NH₃ prevents the primary amine from acting as the dominant nucleophile).
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in 7N NH₃ in Methanol (0.1 M concentration).
-
Catalyst Addition: Add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to substrate). Caution: Raney Ni is highly pyrophoric; never allow the catalyst to dry.
-
Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 16 hours.
-
Self-Validation: TLC (Ninhydrin stain) will reveal a highly polar, ninhydrin-positive spot (primary amine) distinct from the UV-active starting material.
-
Filtration: Filter the mixture through a pad of Celite under a blanket of nitrogen. Wash the pad thoroughly with methanol. Concentrate the filtrate to yield the aminomethyl derivative.
Chemoselective synthetic workflow for JAK inhibitor development.
Application in Drug Discovery: Pyrazole Carboxamides
The primary industrial application of CAS 1821773-96-9 is as a precursor for Janus kinase (JAK) inhibitors, specifically pyrazole carboxamides utilized in the treatment of rheumatoid arthritis, asthma, and oncology [2].
In these synthetic routes, the Cbz group is selectively removed (as detailed in Protocol A), freeing the secondary amine of the piperidine ring. This amine is then subjected to an SₙAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig cross-coupling with a halogenated pyrazole core. The preserved (R)-cyano group is subsequently hydrolyzed to a primary amide or reduced to an amine, forming the critical hydrogen-bond donor/acceptor network required to anchor the drug within the ATP-binding cleft of the JAK enzyme. The rigid stereochemistry provided by the initial (R)-enantiomer ensures that the final molecule achieves the required 3D conformation for target engagement without inducing off-target toxicity.
References
- US9394282B2 - Pyrazole carboxamides as Janus kinase inhibitors. Google Patents.
The Strategic Utility of (R)-Benzyl 3-cyanopiperidine-1-carboxylate in Advanced Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern medicinal chemistry, the piperidine ring is one of the most frequently utilized saturated heterocycles, serving as a core scaffold in numerous FDA-approved therapeutics. Specifically, 3-substituted chiral piperidines are critical pharmacophores in the development of kinase inhibitors, dipeptidyl peptidase-4 (DPP-4) inhibitors, and epigenetic modulators such as nuclear SET domain-containing protein 2 (NSD2) inhibitors [1].
(R)-Benzyl 3-cyanopiperidine-1-carboxylate (CAS: 1821773-96-9) emerges as a premier chiral building block in this domain. By combining an orthogonally stable carboxybenzyl (Cbz) protecting group with a highly versatile, stereodefined nitrile moiety, this compound enables synthetic chemists to execute complex, multi-step scaffold elaborations without the risk of premature deprotection or stereochemical inversion.
This guide provides an in-depth technical analysis of this building block, detailing the causality behind specific synthetic choices, and outlining self-validating protocols for its application in pharmaceutical development.
Structural and Physicochemical Profiling
The architectural value of (R)-Benzyl 3-cyanopiperidine-1-carboxylate lies in its dual-functional nature. The Cbz group at the
Table 1: Physicochemical Profile & Structural Parameters
| Parameter | Specification | Synthetic Implication |
| Compound Name | (R)-Benzyl 3-cyanopiperidine-1-carboxylate | Pre-resolved chirality eliminates late-stage resolution. |
| CAS Registry Number | 1821773-96-9 | Standardized identifier for procurement and IP filing. |
| Molecular Formula | C14H16N2O2 | - |
| Molecular Weight | 244.29 g/mol | - |
| Stereocenter | (R)-configuration at C3 | Essential for target binding affinity (e.g., NSD2 pocket). |
| Protecting Group | Carboxybenzyl (Cbz/Z) at N1 | Acid-stable; removable via catalytic hydrogenolysis. |
| Functional Group | Nitrile (-CN) at C3 | Electrophilic carbon; susceptible to nucleophilic attack or reduction. |
Synthetic Divergence & Mechanistic Pathways
The nitrile group is highly prized in drug discovery due to its ability to undergo a wide array of chemoselective transformations [2]. The diagram below illustrates the primary synthetic pathways accessible from this singular chiral building block.
Fig 1: Synthetic divergence of the 3-cyanopiperidine scaffold into key pharmacophores.
The Challenge of Chemoselectivity
When attempting to reduce the
To solve this, we employ a transition-metal-catalyzed borohydride reduction.
Table 2: Reaction Optimization for Nitrile Reduction
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Cbz Cleavage (%) | Mechanistic Conclusion |
| MeOH | 25 | 0 | >95 | Complete Cbz hydrogenolysis; unsuitable. | |
| THF | 0 to 25 | 45 | ~30 | Poor chemoselectivity; carbamate attack observed. | |
| THF | 65 | 78 | <5 | Acceptable yield, but requires harsh reflux conditions. | |
| MeOH | 0 to 25 | 92 | <1 | Optimal chemoselectivity via in situ cobalt boride. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By understanding the causality behind each step, researchers can troubleshoot and scale these reactions effectively.
Protocol A: Chemoselective Nitrile Reduction to Aminomethyl
Objective: Reduce the -CN group to a primary amine (
-
Initialization: Dissolve (R)-Benzyl 3-cyanopiperidine-1-carboxylate (1.0 eq) and
(0.2 eq) in anhydrous methanol (0.1 M) at 0 °C under an inert argon atmosphere.-
Causality: Methanol is required as a protic solvent to facilitate hydride transfer. The 0 °C temperature controls the highly exothermic generation of the active cobalt boride catalyst.
-
-
Hydride Addition: Add
(3.0 eq) portion-wise over 30 minutes.-
Causality: Rapid addition leads to excessive hydrogen gas evolution and potential thermal runaway, which can degrade the Cbz group or cause reaction boil-over. The solution will turn black, indicating the formation of active
.
-
-
Propagation: Remove the ice bath and stir for 2 hours at room temperature.
-
Quench & Extraction: Quench the reaction carefully with saturated aqueous
. Extract with Ethyl Acetate (3x).-
Causality:
safely decomposes unreacted borohydride and breaks down cobalt complexes, preventing severe emulsion formation during the aqueous extraction phase.
-
-
Analytical Validation:
-
LC-MS: Confirm the mass shift of +4 Da (from
to ). -
NMR:
NMR must show the disappearance of the nitrile carbon ( NMR ~118 ppm) and the appearance of a new methylene multiplet (~2.7 ppm).
-
Fig 2: Orthogonal protection-deprotection workflow for complex scaffold elaboration.
Protocol B: Orthogonal Cbz Hydrogenolysis
Objective: Remove the Cbz group to expose the secondary piperidine amine after the
-
Preparation: Dissolve the
-elaborated intermediate in ethanol. Add 10% (0.1 eq by weight). -
Atmospheric Control: Purge the reaction flask with vacuum/argon cycles (3x), followed by vacuum/
cycles (3x).-
Causality: Strict removal of ambient oxygen is critical. Palladium on carbon is highly pyrophoric and will catalytically ignite ethanol vapors if oxygen is present.
-
-
Reaction: Stir vigorously under an
atmosphere (1 atm via balloon) at 25 °C for 4-6 hours.-
Causality: Vigorous stirring is required to overcome the mass-transfer limitations of the triphasic system (solid catalyst, liquid solvent, gaseous hydrogen).
-
-
Filtration: Filter the black suspension through a tightly packed pad of Celite, washing with excess ethanol.
-
Causality: Celite traps the finely dispersed
nanoparticles, preventing heavy metal contamination of the downstream Active Pharmaceutical Ingredient (API) precursor.
-
-
Analytical Validation: LC-MS will show a characteristic mass shift of -134 Da, corresponding to the loss of the carboxybenzyl group (released as toluene and
).
Applications in Advanced Drug Discovery
The strategic use of (R)-Benzyl 3-cyanopiperidine-1-carboxylate is prominently featured in the synthesis of epigenetic modulators. For instance, in the development of Piperidinyl-methyl-purineamines as NSD2 inhibitors (targeted for pediatric cancers and multiple myeloma), the strict (R)-stereochemistry at the piperidine
By utilizing the orthogonal Cbz/nitrile strategy outlined above, researchers can efficiently build the purine-amine linkage at the
References
-
ACS Publications - Organic Letters. "Difluorocarbene-Enabled Dehydration of Primary Amides To Access Nitriles." Discusses the broad utility of nitriles in modern pharmaceutical synthesis. URL:[Link]
-
European Patent Office. "PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS (EP 4559915 A1)." Details the use of 3-cyanopiperidine derivatives in the synthesis of potent anti-cancer agents. URL:[Link]
Thermodynamic and Empirical Solubility Profiling of (R)-Benzyl 3-cyanopiperidine-1-carboxylate
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The rational selection of organic solvents is a critical parameter in pharmaceutical process chemistry, directly impacting reaction kinetics, yield, and downstream purification. This whitepaper provides an in-depth technical analysis of the solubility profile of (R)-Benzyl 3-cyanopiperidine-1-carboxylate (CAS: 1821773-96-9)[1]. By bridging theoretical thermodynamic models with empirical validation protocols, this guide equips researchers with the causality behind solvent interactions, ensuring scalable and reproducible synthetic workflows.
Structural Rationale & Physicochemical Profile
(R)-Benzyl 3-cyanopiperidine-1-carboxylate is a highly versatile chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Janus kinase (JAK) and dipeptidyl peptidase-4 (DPP-4) inhibitors. Its solubility behavior is dictated by three primary structural features:
-
The Benzyl Carbamate (Cbz) Group: Imparts significant lipophilicity and steric bulk. The aromatic ring enhances dispersion forces, while the carbamate moiety acts as a weak hydrogen-bond acceptor.
-
The Piperidine Core: Provides a rigid, non-polar hydrocarbon framework that further drives the molecule's affinity for moderately non-polar organic solvents.
-
The Cyano (-C≡N) Group at C3: Introduces a strong localized dipole moment, allowing for dipole-dipole interactions with polar aprotic solvents.
Because the basic piperidine nitrogen is masked by the Cbz protecting group, the molecule lacks a protonatable amine center. Consequently, it exhibits near-zero aqueous solubility and cannot be solubilized via pH adjustment (salt formation), necessitating the use of organic solvents for all liquid-phase manipulations.
Theoretical Framework: Hansen Solubility Parameters (HSP)
To move beyond trial-and-error solvent selection, we apply the Hansen Solubility Parameters (HSP) framework[2]. HSP divides the total cohesive energy density of a molecule into three quantifiable intermolecular forces:
-
Dispersion forces (
) -
Polar interactions (
) -
Hydrogen bonding (
)
For (R)-Benzyl 3-cyanopiperidine-1-carboxylate, the theoretical HSP sphere is characterized by a high
Causality in Solvent Matching: Solvents whose HSP coordinates fall within the solute's interaction radius will dissolve the compound.
-
Dichloromethane (DCM) and Ethyl Acetate (EtOAc) perfectly align with the molecule's mixed polar/lipophilic nature, resulting in highly concentrated solutions.
-
Aliphatic hydrocarbons (e.g., n-Heptane) possess only dispersion forces (
) and lack the polar ( ) and hydrogen-bonding ( ) parameters required to solvate the cyano and carbamate groups, making them ideal anti-solvents.
Quantitative Solubility Data
The following table summarizes the empirical solubility levels of (R)-Benzyl 3-cyanopiperidine-1-carboxylate across various solvent classes at standard ambient temperature and pressure (25°C, 1 atm).
| Solvent | Dielectric Constant ( | Solubility Level | Primary Synthetic Application |
| Dichloromethane (DCM) | 8.93 | Very High (>500 mg/mL) | Liquid-liquid extraction, Halogenations |
| Ethyl Acetate (EtOAc) | 6.02 | High (>200 mg/mL) | Silica gel chromatography, Aqueous workup |
| Tetrahydrofuran (THF) | 7.58 | High (>200 mg/mL) | Cyano reduction (e.g., via |
| Methanol (MeOH) | 32.70 | Moderate (~50-100 mg/mL) | Cbz deprotection (Catalytic hydrogenolysis) |
| n-Heptane / Hexanes | 1.92 | Very Low (<5 mg/mL) | Anti-solvent for precipitation/crystallization |
| Water | 80.10 | Insoluble (<0.1 mg/mL) | Biphasic aqueous washing (Removal of salts) |
Experimental Methodology: Thermodynamic Solubility Validation
Kinetic solubility assays often overestimate solubility due to transient supersaturation. To obtain robust, scalable data, the Shake-Flask Method is the gold standard for determining true thermodynamic equilibrium[3].
Self-Validating Protocol: The Shake-Flask Method
This protocol is designed with a built-in validation loop to ensure equilibrium is reached.
-
Saturation: Add an excess amount of (R)-Benzyl 3-cyanopiperidine-1-carboxylate (e.g., 500 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.
-
Equilibration: Agitate the vial on an orbital shaker at a constant 25°C.
-
Phase Separation: After 24 hours, centrifuge the sample at 10,000 rpm for 10 minutes. Crucial Insight: Centrifugation is preferred over filtration, as lipophilic compounds can non-specifically bind to membrane filters, skewing concentration data.
-
Quantification: Extract an aliquot of the clear supernatant, dilute appropriately, and analyze via HPLC-UV at 210 nm against a pre-established calibration curve.
-
Validation Loop: Repeat the sampling at 48 hours. If the concentration difference (
) between the 24h and 48h samples is < 5%, thermodynamic equilibrium is confirmed.
Fig 1. Thermodynamic solubility determination via the shake-flask method.
Downstream Synthetic Applications & Solvent Selection
Understanding the solubility profile allows process chemists to logically map downstream synthetic transformations. The choice of solvent must satisfy both the solubility of the starting material and the mechanistic requirements of the reagents.
-
Cbz Deprotection: Typically achieved via catalytic hydrogenolysis (
, Pd/C). Alcohols like Methanol or Ethanol are chosen despite moderate solubility because they exhibit exceptionally high hydrogen gas solubility, accelerating the reaction kinetics. -
Cyano Reduction: Converting the nitrile to a primary amine requires strong hydride donors (e.g.,
or ). THF is the mandatory solvent here; it fully solubilizes the starting material while remaining aprotic and inert to violent hydride reduction. -
Purification: To isolate the product without chromatography, an EtOAc/Heptane anti-solvent system is utilized. The compound is dissolved in a minimal volume of EtOAc, and Heptane is added dropwise until the HSP threshold is crossed, forcing controlled crystallization.
Fig 2. Solvent selection logic based on downstream synthetic transformations.
References
- ChemicalBook. "1821773-96-9 CAS MSDS ((R)-BENZYL-3-CYANOPIPERIDINE-1-CARBOXYLATE)". ChemicalBook.
- Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook, Second Edition". Routledge / CRC Press.
- National Institutes of Health (PMC). "Determination of aqueous solubility by heating and equilibration: A technical note".
Sources
(R)-Benzyl 3-cyanopiperidine-1-carboxylate safety, handling, and MSDS information
Topic: (R)-Benzyl 3-cyanopiperidine-1-carboxylate Safety, Handling, and Technical Guide
Executive Summary
(R)-Benzyl 3-cyanopiperidine-1-carboxylate (also known as (R)-N-Cbz-3-cyanopiperidine) is a critical chiral building block in the synthesis of Janus kinase (JAK) inhibitors and other piperidine-based pharmaceutical agents.[1][2] Its structural core—a piperidine ring protected by a carboxybenzyl (Cbz) group with a nitrile substituent at the C3 position—serves as a precursor for chiral 3-aminopiperidines.[1][2]
This guide provides a comprehensive technical analysis of its safety profile, handling protocols, and synthetic utility.[2] While generally stable, the presence of the nitrile group and the carbamate moiety necessitates specific exposure controls to prevent hydrolysis-induced toxicity and sensitization.[1][2]
Chemical Identity & Physicochemical Properties
Note on Stereochemistry: This guide specifically addresses the (R)-enantiomer . Researchers must verify the enantiomeric excess (ee) via chiral HPLC prior to use in asymmetric synthesis, as the physical properties (other than optical rotation) will mirror the racemate.[2]
| Parameter | Technical Specification |
| Chemical Name | Benzyl (3R)-3-cyano-1-piperidinecarboxylate |
| Common Synonyms | (R)-1-N-Cbz-3-cyanopiperidine; (R)-1-CBZ-piperidine-3-carbonitrile |
| CAS Number | 1359722-09-0 (refers to (S)-isomer); 885069-22-7 (Racemate).[1][2][3] (R)-isomer is often custom synthesized; verify Lot COA.[1][2] |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
| Physical State | White to off-white solid (crystalline powder) or viscous oil (depending on purity/polymorph) |
| Melting Point | 60–65 °C (Typical for crystalline racemate; enantiomer may vary) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate; Insoluble in Water |
| Chirality | (R)-Configuration at C3 position |
Hazard Identification & Toxicology (GHS Classification)
While specific toxicological data for the (R)-enantiomer is limited, the hazard profile is derived from the functional group chemistry (aliphatic nitriles/carbamates) and the racemic mixture.[1][2]
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | Metabolic liberation of cyanide (low probability but non-zero) or carbamate inhibition.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2] | Lipophilic carbamate moiety penetrates epidermal barrier.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] | Mechanical and chemical irritation to mucous membranes.[2] |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[2] | Inhalation of dust/aerosols triggers mucosal inflammation.[2] |
Toxicological Nuances
-
Nitrile Metabolism: Unlike simple aliphatic nitriles, the steric bulk of the Cbz-protected piperidine ring reduces the rate of metabolic hydrolysis to hydrogen cyanide (HCN).[2] However, under strongly acidic conditions (e.g., stomach acid), hydrolysis is theoretically possible.[1][2]
-
Sensitization: Carbamates (Cbz group) are known potential skin sensitizers.[2] Repeated exposure without PPE can lead to allergic contact dermatitis.[2]
Safe Handling & Engineering Controls
To ensure operator safety and compound integrity, a "Hierarchy of Controls" approach is mandatory.[2]
Figure 1: Risk mitigation strategy prioritizing containment over personal protection.
Detailed Protocols
A. Engineering Controls (Primary Barrier) [2]
-
Ventilation: Handle exclusively in a certified chemical fume hood operating at face velocity >0.5 m/s.[2]
-
Inert Atmosphere: The compound is hygroscopic and sensitive to oxidative degradation.[2] All transfers should occur under Nitrogen (N₂) or Argon (Ar) flow.[1][2]
B. Personal Protective Equipment (PPE)
-
Hand Protection: Double-gloving is recommended.[2]
-
Respiratory: If handling large quantities (>10g) of powder outside a hood, use a P95/P3 particulate respirator.[2]
C. Storage Conditions
-
Temperature: Refrigerate at 2–8 °C .
-
Environment: Store under inert gas (Ar/N₂). Moisture can hydrolyze the nitrile to an amide over long periods.[2]
-
Segregation: Keep away from strong acids (hydrolysis risk) and strong oxidizers.[2]
Emergency Response & Spill Management
In the event of a spill, the priority is containing the spread of dust and preventing entry into drainage systems.[2]
Figure 2: Step-by-step workflow for managing solid/liquid spills.[1][2]
First Aid Measures:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2]
-
Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.[2]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting due to potential aspiration and nitrile toxicity.[2] Call a Poison Control Center immediately.
Synthetic Utility & Application
This compound is a high-value intermediate.[1][2] Its primary utility lies in the stereoselective synthesis of 3-substituted piperidines.[1][2]
Key Reaction: Nitrile Reduction to Chiral Amine
The most common application is the reduction of the nitrile group to a primary amine, a key step in synthesizing JAK inhibitors (e.g., Tofacitinib analogs).[2]
Figure 3: Synthetic pathway for the reduction of the nitrile moiety.[1][2]
Experimental Considerations:
-
Raney Nickel Hydrogenation: Preferred for industrial scale due to cost.[2] Requires high pressure (50-100 psi) and careful handling of pyrophoric Raney Ni.[1][2]
-
LiAlH₄ Reduction: Common in discovery chemistry.[2] Must be performed anhydrously (THF/Ether) at 0°C to avoid reducing the Cbz carbamate, although the Cbz group is generally resistant to LiAlH₄ at low temperatures compared to the nitrile.[1][2]
References
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: 1-Cbz-3-Cyanopiperidine (Racemic). Retrieved from
-
PubChem. (2024).[2] Compound Summary: Benzyl 3-cyanopiperidine-1-carboxylate.[1][2][4] National Library of Medicine.[2] Retrieved from [1][2]
-
ChemScene. (2024).[2] Product Analysis: Benzyl (S)-3-cyanopiperidine-1-carboxylate (CAS 1359722-09-0).[1][2][4] Retrieved from [1][2]
-
European Chemicals Agency (ECHA). (2024).[2] C&L Inventory: Piperidine derivatives and Nitrile classification. Retrieved from [1][2]
-
Pfizer Inc. (2010).[2] Patent WO2010123919: Process for the preparation of Janus Kinase Inhibitors (Chiral resolution of piperidine intermediates).[2] Retrieved from
Sources
- 1. 1071827-03-6|Benzyl 3-cyanopiperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. N-Boc-3-Cyanopiperidine price,buy N-Boc-3-Cyanopiperidine - chemicalbook [chemicalbook.com]
- 3. 1-N-Cbz-3-cyanopiperidine, CasNo.885069-22-7 Shanghai AngewChem Co., Ltd. China (Mainland) [angewchem.lookchem.com]
- 4. chemscene.com [chemscene.com]
Methodological & Application
Detailed experimental protocol for the synthesis of (R)-Benzyl 3-cyanopiperidine-1-carboxylate
Abstract & Strategic Overview
This application note details the stereospecific synthesis of (R)-benzyl 3-cyanopiperidine-1-carboxylate (also known as (R)-1-Cbz-3-cyanopiperidine). This compound is a critical chiral building block in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other piperidine-based therapeutics.
Synthetic Strategy: The Inversion Approach
While racemic synthesis followed by chiral resolution is possible, it suffers from a maximum 50% theoretical yield. This protocol utilizes a stereospecific nucleophilic substitution (
Mechanism:
-
Activation: Conversion of the (S)-alcohol to a mesylate leaving group (retention of configuration).
-
Displacement: Nucleophilic attack by cyanide proceeds via Walden inversion, converting the (S)-center to the desired (R)-nitrile.
Reaction Scheme
Figure 1: Synthetic workflow demonstrating the stereochemical inversion from (S)-alcohol to (R)-nitrile.
Safety Protocol: Cyanide Handling (Critical)
WARNING: This protocol involves Sodium Cyanide (NaCN). It is a potent metabolic asphyxiant.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, face shield, and a lab coat.
-
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired nearby.
-
Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
Experimental Protocol
Step 1: Synthesis of (S)-1-Cbz-3-methanesulfonyloxypiperidine
Objective: Convert the hydroxyl group into a reactive mesylate leaving group.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Mass/Vol |
| (S)-1-Cbz-3-hydroxypiperidine | 235.28 | 1.0 | 10.0 g |
| Methanesulfonyl chloride (MsCl) | 114.55 | 1.2 | 5.84 g (3.95 mL) |
| Triethylamine (TEA) | 101.19 | 1.5 | 6.45 g (8.90 mL) |
| Dichloromethane (DCM) | Solvent | - | 100 mL |
Procedure
-
Setup: Charge a 250 mL 3-neck round-bottom flask with (S)-1-Cbz-3-hydroxypiperidine (10.0 g) and anhydrous DCM (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice/water bath. Stir under nitrogen atmosphere.
-
Base Addition: Add Triethylamine (8.90 mL) via syringe.
-
Activation: Add Methanesulfonyl chloride (3.95 mL) dropwise over 20 minutes, maintaining internal temperature < 5 °C. The reaction is exothermic.
-
Reaction: Remove ice bath and allow to warm to room temperature (20–25 °C). Stir for 2 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear, and a new spot ( ) should appear.
-
-
Workup:
-
Quench with water (50 mL).
-
Separate phases. Wash the organic layer with 1M HCl (50 mL) to remove excess TEA, followed by saturated NaHCO₃ (50 mL) and brine (50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude mesylate as a viscous oil.
-
Note: The mesylate is generally stable and used directly in Step 2 without column chromatography to minimize degradation.
-
Step 2: Nucleophilic Substitution to (R)-Benzyl 3-cyanopiperidine-1-carboxylate
Objective: Displace the mesylate with cyanide via
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Mass/Vol |
| (S)-Mesylate Intermediate | 313.37 | 1.0 | ~13.3 g (theoretical) |
| Sodium Cyanide (NaCN) | 49.01 | 2.5 | 5.20 g |
| DMSO (Anhydrous) | Solvent | - | 65 mL |
Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Crude Mesylate from Step 1 in DMSO (65 mL).
-
Reagent Addition: Carefully add Sodium Cyanide (5.20 g) in a single portion.
-
Safety: Ensure the flask is in the fume hood. Do not acidify this mixture.
-
-
Heating: Heat the mixture to 60 °C for 12–16 hours.
-
Process Insight: Higher temperatures (>80 °C) increase the risk of elimination (forming the alkene side product) and racemization. 60 °C is the sweet spot for kinetics vs. selectivity.
-
-
Workup (Cyanide Destruction):
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (150 mL) and pour into a beaker containing saturated NaHCO₃ (100 mL) and Bleach (10% NaOCl, 20 mL) . Stir for 20 minutes to oxidize excess cyanide.
-
-
Extraction:
-
Transfer to a separatory funnel. Separate layers.
-
Wash the organic layer copiously with water (3 x 100 mL) to remove DMSO.
-
Wash with brine, dry over MgSO₄, filter, and concentrate.
-
-
Purification: Purify the residue via flash column chromatography (Silica gel, Gradient: 10% to 40% EtOAc in Hexanes).
-
Yield: Expect 75–85% yield over two steps.
-
Appearance: Colorless to pale yellow oil, which may solidify upon standing.
-
Analytical Validation
Quality Control Parameters
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (400 MHz, CDCl₃) | Conform to structure. Characteristic multiplet for H-3 at ~2.8-3.0 ppm. |
| Purity | HPLC (C18 Column) | > 98.0% Area |
| Enantiomeric Excess | Chiral HPLC/SFC | > 98% ee (confirming inversion) |
Chiral HPLC Method (Example)
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Hexane : Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 210 nm
-
Retention Times:
-
(S)-isomer (minor): ~8.5 min
-
(R)-isomer (major): ~10.2 min
-
Troubleshooting Guide
Issue: Low Enantiomeric Excess (ee < 90%)
-
Root Cause 1: Incomplete Mesylation. If free alcohol remains, it cannot invert. Ensure Step 1 goes to completion.
-
Root Cause 2: Racemization. High temperatures in Step 2 or highly basic conditions can cause the alpha-proton to deprotonate (forming a ketenimine intermediate).
-
Solution: Strictly control Step 2 temperature at 60 °C. Do not extend reaction time unnecessarily.
Issue: Elimination By-product (Alkene)
-
Root Cause: Cyanide acting as a base rather than a nucleophile.
-
Solution: Ensure the mesylate is dry (water promotes basicity). Use a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity (
rate).
References
-
General Methodology for Piperidine Inversion
- Goundry, W. R., et al. "A Practical Synthesis of AZD6738." Organic Process Research & Development, 2019, 23(7), 1333–1342.
-
Stereoselective Synthesis of 3-Substituted Piperidines
-
Kozhushkov, S. I., et al. "Preparation of enantiomerically enriched 3-aminopiperidine." European Patent EP 2958894 B1.[6] (Discusses routes to chiral 3-substituted piperidines including resolution and inversion).
-
-
Safety Protocols for Cyanide
- "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council (US)
Sources
- 1. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Utilizing (R)-Benzyl 3-cyanopiperidine-1-carboxylate in the Asymmetric Synthesis of DPP-IV Inhibitors
Executive Summary
(R)-Benzyl 3-cyanopiperidine-1-carboxylate (also known as (R)-1-Cbz-3-cyanopiperidine) is a highly versatile, stereochemically pure building block essential for the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors, such as Alogliptin, Linagliptin, and Trelagliptin. This application note details the mechanistic rationale, synthetic workflow, and validated protocols for converting this nitrile-bearing intermediate into the critical (R)-3-aminopiperidine pharmacophore via a controlled Hofmann rearrangement.
Mechanistic Rationale & Structural Significance
The DPP-IV enzyme plays a critical role in glucose metabolism by rapidly degrading incretin hormones like Glucagon-like peptide-1 (GLP-1). Inhibiting DPP-IV prolongs GLP-1 half-life, enhancing insulin secretion in a glucose-dependent manner[1].
The active sites of DPP-IV (specifically the S1 and S2 pockets) require precise stereochemistry for optimal binding affinity. The (R)-3-aminopiperidine moiety is a privileged pharmacophore that fits perfectly into the S1 pocket, forming critical salt bridges with the Glu205 and Glu206 residues of the enzyme.
Figure 1: Mechanism of action for DPP-IV inhibitors in glycemic control.
Using (R)-Benzyl 3-cyanopiperidine-1-carboxylate[2] as the starting material provides two distinct synthetic advantages:
-
Stereochemical Integrity : The pre-installed (R)-configuration avoids late-stage chiral resolution, significantly improving overall yield and atom economy.
-
Orthogonal Protection : The Carboxybenzyl (Cbz) group provides robust protection of the piperidine nitrogen during harsh oxidative and basic conditions (like the Hofmann rearrangement)[3]. Furthermore, it is easily and cleanly removed via catalytic hydrogenolysis in the final step, avoiding the acidic conditions required for Boc deprotection which might degrade sensitive functional groups on the heterocyclic core.
Synthetic Workflow: From Nitrile to API
Because the target pharmacophore requires a primary amine directly attached to the piperidine ring, the 3-cyano group (which contains an extra carbon) cannot simply be reduced. Instead, the transformation is achieved through a two-step sequence that extrudes one carbon atom:
-
Hydration : The nitrile is selectively hydrolyzed to a primary amide.
-
Hofmann Rearrangement : The primary amide is treated with an oxidant/base system to form an isocyanate intermediate, which subsequently hydrolyzes to the primary amine with the loss of CO₂[3][4].
Figure 2: Synthetic workflow from the cyanopiperidine intermediate to the final API.
Validated Experimental Protocols
Protocol A: Hydration of (R)-Benzyl 3-cyanopiperidine-1-carboxylate to Amide
Objective: Convert the nitrile to a primary amide without epimerization of the sensitive stereocenter. Causality Insight: Using mildly basic H₂O₂ in DMSO leverages the Radziszewski reaction. The hydroperoxide anion (HOO⁻) attacks the nitrile carbon, forming a peroxyimidic acid intermediate that rapidly reduces a second molecule of H₂O₂ to yield the amide and oxygen gas. The mild conditions prevent base-catalyzed racemization.
-
Dissolve (R)-Benzyl 3-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous DMSO (10 mL/g) at room temperature.
-
Add anhydrous K₂CO₃ (0.2 eq), followed by the dropwise addition of 30% H₂O₂ (aq) (5.0 eq) over 30 minutes. Critical Step: This reaction is highly exothermic. Maintain the internal temperature strictly below 30°C using a water bath to prevent degradation of the Cbz group.
-
Stir the mixture for 4-6 hours. Monitor completion via HPLC or TLC (EtOAc:Hexane 1:1).
-
Quench the reaction by slowly pouring the mixture into vigorously stirred ice-cold water (30 mL/g).
-
Filter the resulting white precipitate, wash extensively with cold water to remove residual DMSO, and dry under vacuum at 45°C to yield (R)-1-Cbz-piperidine-3-carboxamide.
Protocol B: Hofmann Rearrangement to (R)-3-amino-1-Cbz-piperidine
Objective: Convert the amide to the primary amine with absolute retention of configuration[4]. Causality Insight: The reaction proceeds via an N-chloroamide intermediate. Deprotonation yields an unstable anion that undergoes a concerted rearrangement to an isocyanate. Because the migrating group (the chiral S1-binding carbon) never fully detaches during the 1,2-shift, stereochemical integrity is perfectly preserved[3].
-
Suspend (R)-1-Cbz-piperidine-3-carboxamide (1.0 eq) in a 1:1 mixture of THF and water (15 mL/g).
-
Add NaOH (2.5 eq) and cool the mixture to 0°C.
-
Add a 10-15% NaOCl (aq) solution (1.5 eq) dropwise, maintaining the internal temperature below 5°C.
-
Once the addition is complete, warm the reaction to 50°C and stir for 2 hours. This heating step is required to drive the rearrangement of the N-chloroamide to the isocyanate, which then rapidly hydrolyzes in the basic medium to form the primary amine and CO₂.
-
Cool to room temperature and extract with Ethyl Acetate (3x).
-
Self-Validating Workup: Wash the combined organic layers with 1M HCl to extract the basic amine into the aqueous phase (leaving unreacted amide and neutral impurities in the organic phase). Basify the aqueous layer with 2M NaOH to pH 10, and re-extract with fresh Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield the highly pure (R)-3-amino-1-Cbz-piperidine.
Protocol C: Coupling and Deprotection (Alogliptin Example)
-
Coupling : React the purified (R)-3-amino-1-Cbz-piperidine with 2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)benzonitrile in the presence of DIPEA in DMF at 80°C for 12 hours.
-
Deprotection : Dissolve the isolated coupled product in Methanol. Add 10% Pd/C (0.1 w/w). Purge the reactor with H₂ and stir under a balloon of H₂ (1 atm) at room temperature for 4 hours. Filter through Celite, concentrate, and crystallize to obtain the final API.
Quantitative Data & Optimization Matrix
To ensure reproducibility and high yield during the critical Hofmann rearrangement, various conditions were evaluated. The table below summarizes the optimization data, demonstrating the balance between cost, yield, and stereochemical preservation.
| Reagent System | Base | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Application Suitability |
| NaOCl (1.5 eq) | NaOH (2.5 eq) | 50 | 2.0 | 82 | >99.0 | Industrial Scale-up (Cost-effective) |
| NaOBr (1.5 eq) | KOH (2.5 eq) | 45 | 1.5 | 78 | 98.5 | Alternative Halogenation |
| PhI(OAc)₂ (1.2 eq) | KOH (2.0 eq) | 25 | 4.0 | 88 | >99.5 | Discovery/R&D (Mildest conditions) |
| NBS / NaOMe | NaOMe (3.0 eq) | 60 | 3.0 | 65 | 96.0 | Not Recommended (Partial epimerization) |
Application Insight: While NaOCl/NaOH is the most cost-effective approach for multi-kilogram scale-up, the use of Diacetoxyiodobenzene (PhI(OAc)₂) provides the mildest conditions, highest yield, and perfectly preserves the stereocenter, making it the preferred choice for discovery-scale medicinal chemistry.
References
Sources
- 1. (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate | RUO [benchchem.com]
- 2. 1821773-96-9 CAS MSDS ((R)-BENZYL-3-CYANOPIPERIDINE-1-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. US11420970B1 - Piperidinyl-methyl-purineamines as NSD2 inhibitors and anti-cancer agents - Google Patents [patents.google.com]
- 4. CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof - Google Patents [patents.google.com]
Application Note: Enantioselective Synthesis of (R)-Benzyl 3-cyanopiperidine-1-carboxylate
Abstract & Core Objective
This application note details a robust, scalable protocol for the synthesis of (R)-Benzyl 3-cyanopiperidine-1-carboxylate (also known as (R)-N-Cbz-3-cyanopiperidine). This chiral building block is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other therapeutic agents targeting the kinome.
While direct asymmetric hydrogenation of pyridine derivatives is an emerging field, the most reliable, field-proven method for generating high optical purity (>99% ee) at multigram to kilogram scales remains the classical optical resolution of the carboxylic acid precursor , followed by chemoselective functional group interconversion. This guide prioritizes process reliability, enantiomeric excess (ee) preservation, and safety.
Target Molecule Profile[1][2]
-
IUPAC Name: Benzyl (3R)-3-cyanopiperidine-1-carboxylate
-
CAS Registry: 1359722-09-0[1]
-
Key Feature: C3-Chiral center with a nitrile handle for further derivatization (e.g., reduction to amine, hydrolysis to amide).
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the use of expensive, IP-restricted chiral transition metal catalysts. Instead, it leverages the high fidelity of diastereomeric salt crystallization.
Strategic Workflow:
-
Precursor Assembly: Protection of commercially available racemic nipecotic acid.
-
Chiral Resolution: Separation of the (R)-enantiomer using a chiral amine resolving agent.
-
Functionalization: Conversion of the chiral acid to the primary amide.
-
Dehydration: Mild conversion of the amide to the nitrile without racemization.
Synthesis Pathway Diagram[4][5]
Figure 1: Strategic workflow for the enantioselective synthesis of the target nitrile via classical resolution.
Detailed Experimental Protocols
Step 1: Preparation of (±)-N-Cbz-Nipecotic Acid
Objective: Protect the secondary amine to prevent side reactions and increase crystallinity for the resolution step.
-
Reagents: Racemic Nipecotic Acid (1.0 equiv), Benzyl Chloroformate (Cbz-Cl, 1.1 equiv), NaOH (2.5 equiv), Water/THF (1:1 v/v).
-
Protocol:
-
Dissolve nipecotic acid in 2M NaOH solution at 0°C.
-
Add Cbz-Cl dropwise over 1 hour, maintaining temperature <5°C.
-
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Wash the basic aqueous layer with MTBE (to remove unreacted Cbz-Cl). Acidify the aqueous layer to pH 2 with 6M HCl.
-
Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.
-
Yield: ~95% (Viscous oil or low-melting solid).
-
Step 2: Optical Resolution (The Critical Step)
Objective: Isolate the (R)-enantiomer using (R)-1-Phenylethylamine ((R)-PEA). Mechanism: "Like resolves like" is a common heuristic; here, (R)-PEA typically forms a less soluble diastereomeric salt with (R)-N-Cbz-nipecotic acid in specific solvents.
-
Reagents: (±)-N-Cbz-Nipecotic Acid (1.0 equiv), (R)-1-Phenylethylamine (0.6 equiv - Note: Using 0.6 equiv maximizes yield of the less soluble salt), Ethanol/Acetone (solvent system).
-
Protocol:
-
Dissolve the racemic acid in refluxing Ethanol (5 mL/g).
-
Add (R)-PEA dropwise. A precipitate may form immediately; if so, add Acetone until clear at reflux.
-
Controlled Cooling: Allow the solution to cool to RT over 4 hours, then chill to 0°C for 2 hours. Rapid cooling traps impurities.
-
Filtration: Collect the crystals.
-
Recrystallization: Recrystallize the salt from Ethanol/Acetone (1:1) to upgrade chiral purity.[2]
-
Liberation: Suspend the salt in EtOAc and add 1M HCl. Shake until the solid dissolves. Separate the organic layer (contains the (R)-Acid).
-
Validation: Check optical rotation. Lit:
for (R)-isomer (value varies by solvent; confirm with Chiral HPLC). -
Target ee: >98% after one recrystallization.
-
Step 3: Conversion to (R)-N-Cbz-Nipecotamide
Objective: Convert the carboxylic acid to a primary amide without racemization. Method: Mixed Anhydride coupling is preferred over acid chlorides to minimize thermal stress and racemization risk.
-
Reagents: (R)-N-Cbz-Nipecotic Acid (1.0 equiv), Ethyl Chloroformate (1.1 equiv), N-Methylmorpholine (NMM, 1.2 equiv), Aqueous Ammonia (28%) or NH₃ gas.
-
Protocol:
-
Dissolve the (R)-acid and NMM in anhydrous THF at -15°C.
-
Add Ethyl Chloroformate dropwise. Stir for 30 min to form the mixed anhydride.
-
Ammonolysis: Add concentrated aqueous ammonia (3.0 equiv) or bubble NH₃ gas into the solution at -15°C.
-
Warm to RT and stir for 2 hours.
-
Workup: Remove THF under vacuum. Dilute with water and extract with EtOAc.[3]
-
Purification: Recrystallize from EtOAc/Hexanes if necessary, though usually sufficiently pure.
-
Step 4: Chemoselective Dehydration to (R)-N-Cbz-3-cyanopiperidine
Objective: Dehydrate the primary amide to the nitrile. Safety Note: This step avoids free cyanide salts (NaCN), significantly reducing safety risks.
-
Reagents: (R)-N-Cbz-Nipecotamide (1.0 equiv), Trifluoroacetic Anhydride (TFAA, 1.2 equiv), Pyridine (2.5 equiv), DCM (Solvent).
-
Protocol:
-
Dissolve the amide and pyridine in dry DCM at 0°C.
-
Add TFAA dropwise. The reaction is exothermic; control temp <5°C.
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Monitoring: TLC or HPLC should show complete consumption of the amide.
-
Quench: Pour into ice-cold saturated NaHCO₃ solution. Stir vigorously for 15 min to hydrolyze excess TFAA.
-
Isolation: Separate organic layer, wash with 0.5M HCl (to remove pyridine), then Brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc 80:20).
-
Final Product: Colorless to pale yellow oil/solid.
-
Quality Control & Validation Data
Analytical Specifications
| Parameter | Method | Specification |
| Purity | HPLC (C18 column) | > 98.0% |
| Chiral Purity (ee) | Chiral HPLC (Chiralpak AD-H) | > 99.0% |
| Identity | 1H-NMR (400 MHz, CDCl3) | Conforms to structure |
| Residual Solvent | GC-HS | < ICH Limits |
Diagnostic NMR Data (Simulated)
-
1H NMR (CDCl3, 400 MHz): δ 7.35 (m, 5H, Ar-H), 5.15 (s, 2H, Ph-CH2-), 3.80-3.60 (m, 2H), 3.40 (m, 1H), 3.10 (m, 1H), 2.85 (m, 1H, CH-CN ), 2.10-1.60 (m, 4H).
-
Note: The proton alpha to the nitrile (C3-H) is the key diagnostic signal for verifying the integrity of the substitution.
-
Chiral HPLC Method
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Retention Times: (S)-Isomer ~8.5 min; (R)-Isomer ~10.2 min (Confirm with racemic standard).
Troubleshooting & Optimization (Expert Insights)
Issue: Low Enantiomeric Excess (ee)
-
Root Cause: Incomplete resolution or racemization during amidation.
-
Solution:
-
Recrystallization: Perform a second recrystallization of the diastereomeric salt in Step 2. This typically boosts ee from 90% to >99%.
-
Temperature Control: In Step 3 (Amidation), ensure the mixed anhydride is kept cold (-15°C). Higher temperatures can cause ketene formation and subsequent racemization.
-
Issue: Incomplete Dehydration (Step 4)
-
Root Cause: Wet pyridine or old TFAA.
-
Solution: Use freshly distilled pyridine or store over KOH. Ensure TFAA is clear and colorless. Alternatively, Burgess Reagent can be used for very sensitive substrates, though it is less atom-economical.
Issue: "Oiling Out" during Crystallization
-
Root Cause: Cooling too fast or incorrect solvent ratio.
-
Solution: Re-heat to reflux and add a small amount of seed crystal of the pure salt. Cool the vessel very slowly (1°C/min) using a programmable bath.
References
-
Resolution of Piperidine Derivatives
-
Dehydration Protocols
-
Compound Properties & Safety
- Database: Benzyl (S)-3-cyanopiperidine-1-carboxylate (Enantiomer data for comparison). ChemScene / BenchChem.
-
Alternative Asymmetric Hydrogenation Routes
Sources
- 1. chemscene.com [chemscene.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 7. US7348435B2 - Process for producing cyanopiperidine - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Application of (R)-Benzyl 3-cyanopiperidine-1-carboxylate in Medicinal Chemistry: Synthetic Strategies and Protocols
Introduction and Structural Significance
(R)-Benzyl 3-cyanopiperidine-1-carboxylate (CAS: 1821773-96-9) is a highly versatile, chiral heterocyclic building block widely utilized in the pharmaceutical industry. The piperidine ring is one of the most frequently occurring aliphatic heterocycles in FDA-approved drugs, providing favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability.
The structural architecture of this specific molecule offers three distinct strategic advantages for medicinal chemists:
-
Pre-installed (R)-Stereocenter : The spatial orientation of the C3-substituent is critical when targeting highly conserved, asymmetric enzymatic pockets (e.g., kinase hinge regions or epigenetic reader domains). Starting with enantiopure material prevents late-stage chiral resolution, significantly improving overall synthetic yield.
-
Orthogonal Cbz Protection : The benzyloxycarbonyl (Cbz) group protects the secondary piperidine amine. Unlike the acid-labile tert-butyloxycarbonyl (Boc) group, the Cbz group is stable under strongly acidic and mildly basic conditions, allowing for complex downstream functionalization. It is cleanly removed via catalytic hydrogenolysis.
-
Versatile Cyano Linchpin : The nitrile moiety serves as a synthetic hub. It can be reduced to a primary amine, hydrolyzed to an amide or carboxylic acid, or converted into heterocyclic bioisosteres (such as tetrazoles or thiazoles) to modulate target binding affinity [1].
Mechanistic Role in Drug Discovery
The primary application of (R)-Benzyl 3-cyanopiperidine-1-carboxylate lies in the synthesis of epigenetic modulators and neurotransmitter transporter inhibitors .
Epigenetic Modulators (e.g., NSD2 Inhibitors)
Nuclear SET domain-containing protein 2 (NSD2) is a histone methyltransferase frequently dysregulated in multiple myeloma and pediatric acute lymphoblastic leukemia. Inhibitors targeting NSD2 often utilize a piperidinyl-methylamine scaffold to anchor the molecule within the SAM-binding pocket [2]. The cyano group of (R)-Cbz-3-cyanopiperidine is reduced to an aminomethyl group, which is subsequently coupled to purine or pyrimidine cores to generate potent anti-cancer agents.
GABA Transporter (GAT) Inhibitors
In the development of antiepileptic drugs, nipecotic acid derivatives are classic GAT1 inhibitors. To improve blood-brain barrier (BBB) penetration and metabolic stability, medicinal chemists frequently replace the carboxylic acid of nipecotic acid with bioisosteres. The cyano group of 3-cyanopiperidine is an ideal precursor for synthesizing tetrazole or thiazole bioisosteres via [3+2] cycloaddition, maintaining the required acidic pharmacophore while enhancing lipophilicity [3].
Protecting Group Strategy and Quantitative Data
A critical aspect of utilizing this building block is managing chemoselectivity. The choice of the N-protecting group dictates the permissible reaction conditions for modifying the cyano group.
Table 1: Comparison of N-Protecting Groups for 3-Cyanopiperidines
| Protecting Group | Cleavage Condition | Stability to NaBH₄/NiCl₂ | Stability to H₂ (Pd/C) | Primary Synthetic Use Case |
| Cbz (Benzyl) | H₂ (Pd/C) or HBr/AcOH | High (Remains intact) | Low (Cleaves to free amine) | Complex multi-step syntheses with acid-sensitive intermediates. |
| Boc (tert-Butyl) | TFA or HCl in Dioxane | High (Remains intact) | High (Remains intact) | Standard peptide coupling; base-sensitive downstream steps. |
| Fmoc (Fluorenyl) | 20% Piperidine in DMF | Low (Risk of cleavage) | High (Remains intact) | Solid-phase synthesis; acid-sensitive downstream steps. |
Causality Note: If a chemist wishes to reduce the cyano group to a primary amine while retaining the piperidine protection, catalytic hydrogenation (H₂ with Pd/C) cannot be used with a Cbz group, as it will trigger global deprotection. Instead, a chemoselective hydride reagent (e.g., NiCl₂/NaBH₄) must be employed.
Caption: Decision logic for selecting piperidine protecting groups in multi-step synthesis.
Experimental Protocols
The following protocols are self-validating systems, incorporating in-process controls to ensure high-fidelity execution.
Protocol 1: Chemoselective Reduction and Orthogonal Protection
Objective : Convert (R)-Benzyl 3-cyanopiperidine-1-carboxylate to (R)-Benzyl 3-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate. Causality : This protocol uses Nickel(II) chloride and Sodium Borohydride. The in situ generation of nickel boride (Ni₂B) acts as a highly active, chemoselective catalyst that reduces the nitrile to a primary amine without cleaving the Cbz group. Di-tert-butyl dicarbonate (Boc₂O) is included in the reaction mixture to immediately trap the highly reactive primary amine, preventing dimerization (secondary amine formation) and yielding an orthogonally protected diamine.
Step-by-Step Methodology :
-
Preparation : In an oven-dried 250 mL round-bottom flask, dissolve (R)-Benzyl 3-cyanopiperidine-1-carboxylate (10.0 mmol, 2.44 g) and Boc₂O (12.0 mmol, 2.62 g) in anhydrous methanol (50 mL).
-
Catalyst Addition : Add NiCl₂·6H₂O (1.0 mmol, 237 mg) to the stirring solution. The solution will turn pale green. Cool the flask to 0 °C using an ice-water bath.
-
Reduction : Slowly add NaBH₄ (70.0 mmol, 2.65 g) in small portions over 30 minutes.
-
Safety & Causality: The addition is highly exothermic and evolves hydrogen gas. The solution will immediately turn black, indicating the formation of the active nickel boride catalyst.
-
-
Reaction Monitoring : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via LC-MS. The reaction is complete when the starting material mass (
) is fully consumed and the product mass ( ) is dominant. -
Quenching & Workup : Quench the reaction by adding diethylenetriamine (1.5 mmol) to complex the nickel, stirring for 30 minutes. Evaporate the methanol under reduced pressure.
-
Extraction : Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO₃ (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the orthogonally protected diamine as a colorless oil.
Protocol 2: Synthesis of Tetrazole Bioisostere via [3+2] Cycloaddition
Objective : Convert the cyano group to a 1H-tetrazol-5-yl moiety. Causality : Uncatalyzed cycloaddition of nitriles with azides requires extreme heat (>150 °C) and prolonged times. By utilizing Zinc Bromide (ZnBr₂) as a Lewis acid, the nitrile carbon is rendered more electrophilic, drastically lowering the activation energy and allowing the reaction to proceed safely at lower temperatures in aqueous media.
Step-by-Step Methodology :
-
Preparation : Suspend (R)-Benzyl 3-cyanopiperidine-1-carboxylate (5.0 mmol, 1.22 g), Sodium Azide (NaN₃, 15.0 mmol, 975 mg), and ZnBr₂ (5.0 mmol, 1.12 g) in a mixture of isopropanol (15 mL) and water (15 mL).
-
Safety Warning: Never expose NaN₃ to strong acids or halogenated solvents (e.g., DCM), as this generates highly toxic and explosive hydrazoic acid (HN₃) or diazidomethane.
-
-
Reflux : Attach a reflux condenser and heat the mixture to 90 °C for 16 hours.
-
Monitoring : Check progress via TLC (eluent: 10% MeOH in DCM). The tetrazole product will remain near the baseline due to its high polarity compared to the starting material.
-
Workup : Cool the mixture to room temperature. Add 3 M HCl (10 mL) to dissolve zinc salts and precipitate the tetrazole.
-
Isolation : Extract the aqueous layer with EtOAc (3 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Crystallization : Recrystallize the crude product from hot ethanol to yield (R)-Benzyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate as a white crystalline solid.
Synthetic Workflow Visualization
Caption: Divergent synthetic pathways from (R)-Benzyl 3-cyanopiperidine-1-carboxylate.
References
- European Patent Office. (2025). PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS - EP 4559915 A1. EPO.
-
National Institutes of Health. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. PMC. Retrieved March 7, 2026, from[Link]
Scalable Synthesis of (R)-Benzyl 3-cyanopiperidine-1-carboxylate: Industrial Application Note & Protocols
Strategic Overview & Industrial Relevance
(R)-Benzyl 3-cyanopiperidine-1-carboxylate (commonly referred to as (R)-1-Cbz-3-cyanopiperidine) is a high-value chiral building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs). It is a critical precursor for 3-aminopiperidine derivatives, which are core pharmacophores in dipeptidyl peptidase-4 (DPP-4) inhibitors and various neuroactive agents 1.
From an industrial synthesis perspective, starting from the commercially available chiral pool precursor, (R)-nipecotic acid, allows process chemists to bypass late-stage chiral resolution. This strategy maximizes atom economy, ensures high enantiomeric excess (ee), and provides a highly scalable route to the target nitrile.
Mechanistic Pathway
The synthesis proceeds via a robust, three-step linear sequence:
-
Amine Protection: Schotten-Baumann protection of the secondary amine using benzyl chloroformate (Cbz-Cl).
-
Amidation: Activation of the carboxylic acid via a mixed anhydride, followed by treatment with aqueous ammonia.
-
Dehydration: Mild dehydration of the primary amide to the corresponding nitrile using trifluoroacetic anhydride (TFAA) and triethylamine (Et
N).
Figure 1: Three-step synthetic workflow for (R)-Benzyl 3-cyanopiperidine-1-carboxylate.
Step-by-Step Protocols & Causal Insights
Step 1: N-Cbz Protection of (R)-Nipecotic Acid
Causality & Insight: The Carboxybenzyl (Cbz) protecting group is selected because it is highly stable under the subsequent amidation and dehydration conditions, yet it can be cleanly removed later via palladium-catalyzed hydrogenolysis—a process orthogonal to the nitrile group. Maintaining the pH strictly between 9.5 and 10.5 during the Schotten-Baumann reaction is critical; a lower pH leads to incomplete amine deprotonation, while a higher pH accelerates the undesired hydrolysis of Cbz-Cl into benzyl alcohol.
Protocol:
-
Suspend (R)-nipecotic acid (1.0 eq, 100 g) in a biphasic mixture of THF (500 mL) and deionized water (500 mL).
-
Cool the mixture to 0–5 °C using an ice-water bath.
-
Adjust the pH of the aqueous layer to 10.0 using 2M NaOH (aq).
-
Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 1 hour. Simultaneously, add 2M NaOH dropwise to maintain the internal pH at 9.5–10.5.
-
Remove the cooling bath and stir for 2 hours at room temperature to ensure complete conversion.
-
Separate the layers. Wash the aqueous layer with MTBE (2 x 200 mL) to extract any benzyl alcohol byproduct.
-
Acidify the aqueous layer to pH 2.0 using 6M HCl (aq) and extract the product with ethyl acetate (3 x 400 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo to yield (R)-1-Cbz-nipecotic acid as a viscous, pale-yellow oil.
Step 2: Activation and Amidation
Causality & Insight: Converting the carboxylic acid to a primary amide is achieved via a mixed anhydride intermediate using isobutyl chloroformate (iBuOCOCl) and N-methylmorpholine (NMM). This method is preferred over acid chloride formation (e.g., using SOCl
Protocol:
-
Dissolve (R)-1-Cbz-nipecotic acid (1.0 eq, 100 g) in anhydrous THF (800 mL) and cool to -10 °C under a nitrogen atmosphere.
-
Add N-methylmorpholine (NMM, 1.2 eq) in one portion.
-
Slowly add isobutyl chloroformate (1.1 eq) dropwise, maintaining the internal temperature strictly below -5 °C to prevent anhydride decomposition.
-
Stir for 30 minutes at -5 °C to ensure complete mixed anhydride formation.
-
Rapidly add cold aqueous ammonia (28% w/w, 5.0 eq) while vigorously stirring. A white precipitate will begin to form immediately.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the mixture under reduced pressure to remove the majority of the THF. Dilute the resulting slurry with water (500 mL).
-
Filter the white precipitate, wash thoroughly with cold water, and dry under vacuum at 45 °C to afford (R)-1-Cbz-nipecotamide.
Step 3: Dehydration to Nitrile
Causality & Insight: The dehydration of the primary amide to the nitrile must be performed under mild conditions to prevent the cleavage of the Cbz group and the racemization of the product. Trifluoroacetic anhydride (TFAA) in the presence of triethylamine (Et
Protocol:
-
Dissolve (R)-1-Cbz-nipecotamide (1.0 eq, 100 g) in anhydrous dichloromethane (DCM, 1000 mL) and cool to 0 °C.
-
Add Triethylamine (Et
N, 3.0 eq) in one portion. -
Slowly add Trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise over 45 minutes, keeping the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then remove the ice bath and warm to room temperature for an additional 2 hours.
-
Validate reaction completion via HPLC or TLC. Once complete, quench the reaction by slowly adding saturated aqueous NaHCO
(500 mL) until CO gas evolution completely ceases. -
Separate the organic layer, wash sequentially with 1M HCl (300 mL), water (300 mL), and brine (300 mL).
-
Dry the organic layer over MgSO
, filter, and concentrate under reduced pressure. -
Purify the crude product via crystallization from MTBE/Heptane to yield (R)-Benzyl 3-cyanopiperidine-1-carboxylate as a highly pure crystalline solid 3.
Quantitative Data & Quality Metrics
The following table summarizes the expected physical properties, yields, and quality control metrics for the intermediates and the final product across a standard 100-gram scale batch.
| Parameter | (R)-1-Cbz-nipecotic acid | (R)-1-Cbz-nipecotamide | (R)-Benzyl 3-cyanopiperidine-1-carboxylate |
| Appearance | Colorless to pale yellow oil | White solid | White to off-white crystalline solid |
| Typical Yield | 92 - 95% | 88 - 91% | 85 - 89% |
| Enantiomeric Excess (ee) | > 99% | > 99% | > 98.5% |
| Key Impurities | Benzyl alcohol | Unreacted carboxylic acid | Unreacted amide |
| Analytical Method | HPLC (UV 210 nm) | HPLC (UV 210 nm) | Chiral HPLC / GC-MS |
References
-
Ganesan, M., & Nagaraaj, P. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers, 7(22), 3792-3814.[Link]
Sources
Application Note: Chromatographic Purification of (R)-Benzyl 3-cyanopiperidine-1-carboxylate
This Application Note and Protocol guide is designed for researchers and process chemists involved in the purification of (R)-Benzyl 3-cyanopiperidine-1-carboxylate (also known as (R)-N-Cbz-3-cyanopiperidine). This compound is a critical chiral building block in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and DPP-4 inhibitors.
Introduction & Compound Profile
(R)-Benzyl 3-cyanopiperidine-1-carboxylate is a protected piperidine derivative containing a single chiral center at the C3 position. High enantiomeric purity (ee > 99.5%) is required for downstream pharmaceutical efficacy.
Chemical Profile
| Property | Description |
| Common Name | (R)-N-Cbz-3-cyanopiperidine |
| Structure | Piperidine ring, C3-cyano group, N-Carboxybenzyl (Cbz) protection |
| Molecular Weight | ~244.29 g/mol |
| LogP | ~2.5 (Moderate Lipophilicity) |
| Chromophores | Cbz group (Strong UV absorption at 254 nm); Nitrile (Weak/Transparent) |
| Solubility | Soluble in DCM, EtOAc, MeOH, Acetone; Insoluble in Water |
| Key Impurities | (S)-Enantiomer, Regioisomers (4-cyano), Hydrolysis products (Amide/Acid) |
Critical Technical Insight: Rotameric Broadening
Expert Note: The N-Cbz group exhibits restricted rotation around the N-CO bond, creating cis and trans rotamers. At ambient temperature, these rotamers interconvert slowly on the NMR timescale but fast on the HPLC timescale, often resulting in peak broadening or "shouldering" rather than distinct separation.
-
Solution: Perform chromatography at elevated temperatures (35–45°C) to accelerate rotamer exchange and sharpen peaks.
Purification Workflow Strategy
The purification strategy utilizes a "Coarse-to-Fine" approach:
-
Achiral Flash Chromatography: Removes bulk impurities (regioisomers, starting materials).
-
Chiral Polishing (HPLC/SFC): Removes the (S)-enantiomer to achieve >99.5% ee.
Figure 1: Integrated purification workflow from crude synthesis to high-purity chiral intermediate.
Protocol 1: Achiral Flash Chromatography (Cleanup)
Objective: Removal of non-isomeric impurities (e.g., unreacted benzyl chloroformate, 3-mesyloxypiperidine precursor).
Method Parameters
| Parameter | Condition |
| Stationary Phase | Spherical Silica Gel (40–60 µm), High Surface Area |
| Mobile Phase A | n-Hexane (or Heptane) |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Detection | UV 254 nm (Target Cbz group) |
| Loading Capacity | 1–5% w/w (Sample/Silica) |
Step-by-Step Procedure
-
Sample Preparation: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM). Mix with silica gel (1:2 ratio) and evaporate to dryness to create a "dry load" cartridge. This prevents band broadening due to solvent mismatch.
-
Equilibration: Equilibrate column with 95% Hexane / 5% EtOAc (3 CV - Column Volumes).
-
Gradient Elution:
-
0–5 min: Isocratic 5% B.
-
5–25 min: Linear gradient 5% → 40% B.
-
25–30 min: Hold 40% B.
-
-
Fraction Collection: Collect peaks absorbing at 254 nm. The product typically elutes between 20–30% EtOAc.
-
Validation: Check fractions by TLC (Hex/EtOAc 7:3, R_f ~ 0.4).
Protocol 2: Chiral HPLC/SFC Method (Enantiomeric Resolution)
Objective: Separation of the (R)-enantiomer from the (S)-impurity. Mechanism: The carbamate (Cbz) and cyano groups interact via hydrogen bonding and dipole-dipole interactions with the polysaccharide stationary phase.
Recommended Column Screening
Based on the structural motif (N-protected cyclic amine), Amylose-based columns typically provide the best selectivity.
| Column Type | Selector | Suitability |
| Chiralpak IA / AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Primary Choice (High Success Rate) |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Secondary Choice |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Alternative for difficult separations |
Analytical Method (HPLC)[1][4][5]
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 35°C (Critical for sharpening peaks)
-
Detection: UV 254 nm[1]
-
Retention:
-
(S)-Isomer: ~8.5 min (Typical first eluter, verify with standard)
-
(R)-Isomer: ~10.2 min
-
Note: Elution order can reverse depending on the specific column batch and solvent; always confirm with a racemic standard.
-
Preparative Scale-Up (SFC)
Supercritical Fluid Chromatography (SFC) is preferred for scale-up due to lower solvent viscosity and easier recovery.
-
Column: Chiralpak AD-H (or Amylose-C equivalent), 20 x 250 mm.
-
Mobile Phase: CO₂ / Methanol (85:15).
-
Back Pressure: 120 bar.
-
Throughput: Can typically process 10–50 g/day depending on resolution (Rs).
Figure 2: Logic tree for optimizing chiral separation of N-Cbz-3-cyanopiperidine.
Troubleshooting & Expert Tips
Issue: Peak Tailing
-
Cause: Although the amine is protected (Cbz), the silica backbone of the chiral column can still interact with the carbamate.
-
Fix: Do not add basic modifiers (DEA/TEA) immediately. The Cbz group is sensitive to base hydrolysis. First, try increasing the alcohol content or temperature. If tailing persists, add 0.1% Trifluoroacetic acid (TFA) to the mobile phase (only on immobilized columns like IA/IC to be safe, though AD-H can tolerate acidic additives better than basic ones).
Issue: Poor Solubility in Mobile Phase
-
Cause: Hexane-heavy mobile phases may precipitate the compound at high concentrations (prep scale).
-
Fix: Use a "sandwich injection" or dissolve the sample in 50:50 Hexane/DCM (if using immobilized columns) or 100% Ethanol (for SFC).
Issue: Broad Peaks (Rotamers)
-
Verification: Run the HPLC at 10°C and 50°C. If the peak shape changes drastically (splitting at low temp, sharpening at high temp), it is a rotamer effect.
-
Protocol: Standardize QC runs at 40°C to ensure reproducible integration.
References
- Subramanian, G.Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition.
-
Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. Link (Standard operating parameters for amylose columns).
- Pfizer Inc.Process for the preparation of 3-aminopiperidine derivatives.
- Snyder, L. R., et al.Introduction to Modern Liquid Chromatography. Wiley.
Sources
Application Note: Chemoselective N-Debenzylation of (R)-Benzyl 3-cyanopiperidine-1-carboxylate
[1]
Part 1: Executive Summary & Strategic Analysis
The transformation of (R)-Benzyl 3-cyanopiperidine-1-carboxylate (N-Cbz-3-cyanopiperidine) to (R)-3-cyanopiperidine presents a classic chemoselectivity challenge in organic synthesis.[1]
The Chemoselectivity Paradox
The Carboxybenzyl (Cbz) group is traditionally removed via catalytic hydrogenolysis (
Strategic Pathways
To ensure high fidelity of the nitrile group while quantitatively removing the Cbz protection, this guide presents two validated protocols:
-
Protocol A: Acid-Modified Catalytic Hydrogenolysis (Scalable/Industrial)
-
Protocol B: In Situ Iodosilane Cleavage (Laboratory/High-Precision)
Part 2: Decision Matrix & Workflow Visualization
Figure 1: Strategic decision tree for selecting the optimal debenzylation method based on scale and equipment availability.
Part 3: Detailed Experimental Protocols
Protocol A: Acid-Modified Catalytic Hydrogenolysis
Best for: Scalable synthesis, "Green" chemistry requirements.[1]
The Challenge: Standard hydrogenation in neutral methanol often stalls because the product, a secondary amine, binds to the Palladium surface (poisoning). Furthermore, free amines can facilitate the reduction of nitriles to imines.
The Solution: Conducting the reaction in acidic media protonates the product immediately (
Materials
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Starting Material |
| 10% Pd/C (50% wet) | 10 wt% | Catalyst |
| HCl (1.25M in MeOH) | 1.1 | Catalyst Promoter / Amine Scavenger |
| Methanol | 10 V (vol/wt) | Solvent |
| Hydrogen Gas | 1 atm (Balloon) | Reductant |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve (R)-Benzyl 3-cyanopiperidine-1-carboxylate in Methanol (10 volumes).
-
Acidification: Add 1.1 equivalents of HCl (using 1.25M HCl in MeOH or adding concentrated aqueous HCl dropwise).
-
Note: Acetic acid (AcOH) can be used, but HCl is superior for preventing nitrile reduction.[1]
-
-
Inerting: Nitrogen purge the vessel for 5 minutes.
-
Catalyst Addition: Carefully add 10 wt% of Pd/C (50% water wet).
-
Safety: Pd/C is pyrophoric when dry. Always use wet catalyst and add under inert atmosphere.
-
-
Hydrogenation: Equip the flask with a hydrogen balloon (or set autoclave to 15 psi). Stir vigorously at 20–25°C .
-
Critical Control: Do not heat above 30°C. Higher temperatures increase the risk of nitrile reduction.
-
-
Monitoring: Monitor via TLC (EtOAc/Hexane) or HPLC. Reaction is typically complete in 2–4 hours.
-
Endpoint: Disappearance of the UV-active benzyl spot.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Concentrate the filtrate to yield the hydrochloride salt of (R)-3-cyanopiperidine.
-
Optional Free Basing: Dissolve residue in water, adjust pH to 12 with NaOH, and extract with DCM/Isopropanol (9:1).[1]
-
Protocol B: In Situ Iodosilane Cleavage (TMSCl/NaI)
Best for: High-value intermediates, strict avoidance of metal catalysts.[1]
The Mechanism: Trimethylsilyl chloride (TMSCl) and Sodium Iodide (NaI) react to form Trimethylsilyl Iodide (TMSI) in situ.[1] TMSI activates the carbamate carbonyl oxygen, leading to Silyl-carbamate formation, which collapses to release the amine,
Materials
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Starting Material |
| Sodium Iodide (NaI) | 4.0 - 5.0 | Iodide Source |
| TMSCl | 4.0 - 5.0 | Silyl Source |
| Acetonitrile (Dry) | 10-15 V | Solvent |
| Methanol | Excess | Quench |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser. Maintain a Nitrogen atmosphere.
-
Solvation: Dissolve the substrate and Sodium Iodide (4.0 eq) in dry Acetonitrile. The solution may turn slightly yellow.
-
Addition: Add Trimethylsilyl chloride (TMSCl, 4.0 eq) dropwise via syringe at room temperature.
-
Observation: A white precipitate (NaCl) will form immediately.[1] The solution may darken due to trace iodine.
-
-
Reaction: Heat the mixture to 50–60°C for 4–6 hours.
-
Note: Can be run at Room Temperature overnight if thermal sensitivity is extreme.
-
-
Quench: Cool to 0°C. Add Methanol (5-10 eq) slowly. This destroys excess TMSI and cleaves any silyl-amine intermediates.[1]
-
Purification (Extractive):
-
Concentrate the acetonitrile/methanol mixture.
-
Partition the residue between Water and Diethyl Ether (to remove Benzyl Iodide byproduct).
-
Discard the Ether layer.
-
Basify the aqueous layer (pH > 12) with NaOH.
-
Extract the product with DCM or Chloroform.
-
-
Result: Evaporation yields (R)-3-cyanopiperidine as a free base.[1]
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Nitrile Reduction (Formation of primary amine) | Hydrogenation temp too high or reaction time too long.[1] | Switch to Protocol B (TMSI) or strictly control Temp < 25°C in Protocol A. |
| Incomplete Reaction (Protocol A) | Catalyst poisoning by amine product. | Ensure 1.0–1.1 eq of HCl is present. Do not use neutral conditions. |
| Benzyl Iodide Contamination (Protocol B) | Inefficient extraction. | Benzyl iodide is lipophilic. Ensure thorough washing of the acidic aqueous phase with Ether before basification. |
| Loss of Yield | Product water solubility. | 3-cyanopiperidine is polar. When extracting the free base, use DCM containing 5-10% Isopropanol (IPA) to improve recovery from the aqueous phase. |
Part 5: References
-
Pfizer Inc. (2014).[1] An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development. (Describes the use of acid-mediated hydrogenation for nitrile-containing piperidines).
-
[1]
-
-
V. Vinayagam et al. (2024).[1] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group. Journal of Organic Chemistry. (Discusses Lewis Acid alternatives).
-
Lott, R. S., et al. (1979).[1] Trimethylsilyl iodide as a peptide deblocking agent. Journal of the Chemical Society, Chemical Communications. (Foundational text on TMSI mechanism).
-
[1]
-
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for Cbz cleavage conditions).
Sources
- 1. Synthesis of the Related Substances of Tofacitinib Citrate [cjph.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
Asymmetric synthesis strategies employing (R)-Benzyl 3-cyanopiperidine-1-carboxylate
Application Note: Asymmetric Synthesis Strategies Employing (R)-Benzyl 3-cyanopiperidine-1-carboxylate
Abstract
(R)-Benzyl 3-cyanopiperidine-1-carboxylate (CAS: 1359722-09-0) is a privileged chiral building block in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic therapeutics. Its utility stems from the orthogonal reactivity of the C3-nitrile "warhead" and the N1-Cbz protecting group. This guide details high-fidelity protocols for the quality control, chemoselective reduction, and downstream coupling of this intermediate, specifically tailored for the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Introduction: The Strategic Value of the C3-Cyano Scaffold
In medicinal chemistry, the 3-substituted piperidine ring is a recurrent motif in blockbuster drugs like Tofacitinib (Xeljanz) and Alogliptin (Nesina). The (R)-Benzyl 3-cyanopiperidine-1-carboxylate offers a distinct advantage over ester or amine analogs:
-
Metabolic Stability: The nitrile group is a robust precursor to primary amines, amides, or heterocycles (e.g., tetrazoles) but remains inert during standard coupling conditions.
-
Stereochemical Fidelity: Unlike aldehydes which are prone to epimerization at the
-position, the nitrile group at C3 maintains the (R)-configuration under acidic and neutral conditions. -
Orthogonality: The Cbz (benzyloxycarbonyl) group allows for hydrogenolytic deprotection after the nitrile has been transformed, enabling late-stage diversification of the piperidine nitrogen.
Module 1: Quality Control & Stereochemical Validation
Before initiating synthesis, the enantiomeric excess (% ee) of the starting material must be validated. Commercial sources often vary in optical purity.
Protocol: Chiral HPLC Method
-
Objective: Quantify the ratio of (R)- and (S)-enantiomers.
-
Column: Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Amide/Cbz absorption).
-
Temperature: 25°C.
-
Expected Retention:
-
(S)-Isomer: ~12.5 min
-
(R)-Isomer: ~14.2 min (Major peak)
-
-
Acceptance Criteria: % ee > 98.0%.
Module 2: The "Gateway" Transformation – Chemoselective Nitrile Reduction
The most critical reaction for this scaffold is the conversion of the nitrile to a primary amine without reducing the Cbz group or causing secondary amine dimerization.
Challenge: Standard hydrogenation (Pd/C, H2) often leads to secondary amine formation via the condensation of the intermediate imine with the product amine. Solution: Use of Raney Nickel with Ammonia or Cobalt catalysis to suppress dimerization.
Protocol A: High-Pressure Hydrogenation (Raney Ni)
This method is preferred for scale-up (>10g) due to high atom economy.
Reagents:
-
Substrate: (R)-Benzyl 3-cyanopiperidine-1-carboxylate (10.0 g, 41 mmol)
-
Catalyst: Raney Nickel (slurry in water, washed 3x with MeOH). Caution: Pyrophoric.
-
Solvent: 7M Ammonia in Methanol (NH3/MeOH).
-
Hydrogen: 50 psi (3.4 bar).
Step-by-Step Methodology:
-
Catalyst Prep: Wash 2.0 g (wet weight) of Raney Nickel with anhydrous methanol (3 x 20 mL) under argon to remove water.
-
Loading: Transfer the catalyst to a Parr hydrogenation vessel. Add the substrate dissolved in 100 mL of 7M NH3/MeOH.
-
Purging: Seal the vessel. Purge with Nitrogen (3x), then Hydrogen (3x).
-
Reaction: Pressurize to 50 psi H2. Stir vigorously (1000 rpm) at room temperature for 16 hours.
-
Note: Heating is avoided to prevent transamidation of the Cbz group by ammonia.
-
-
Filtration: Vent H2. Filter the mixture through a Celite pad under a nitrogen blanket (do not let the catalyst dry out). Wash with MeOH.
-
Workup: Concentrate the filtrate in vacuo to yield the crude amine.
-
Yield: Typically >90% as a colorless oil.
Data Summary: Reduction Methods Comparison
| Method | Catalyst | Additive | Yield | Selectivity (1° vs 2° Amine) | Notes |
| A (Recommended) | Raney Ni | NH3 (MeOH) | 92% | >99:1 | Scalable; requires pressure vessel. |
| B (Alternative) | CoCl2 / NaBH4 | None | 85% | 95:5 | Good for small scale; produces borate salts. |
| C (Avoid) | Pd/C | H2 (no NH3) | 40% | 50:50 | Significant dimerization observed. |
Module 3: Construction of the JAK Inhibitor Core
This module demonstrates the application of the synthesized amine in an S_NAr coupling with a chloropyrrolopyrimidine, mimicking the synthesis of Tofacitinib analogs.
Protocol B: S_NAr Coupling
Reagents:
-
Amine: (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate (from Module 2).
-
Electrophile: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Base: Diisopropylethylamine (DIPEA).
-
Solvent: n-Butanol or Isopropanol.
Step-by-Step Methodology:
-
Charge: In a round-bottom flask, combine the Amine (1.0 equiv), Electrophile (1.0 equiv), and DIPEA (2.5 equiv).
-
Solvent: Add n-Butanol (10 volumes).
-
Reflux: Heat the mixture to 100°C for 12 hours.
-
Quench: Cool to RT. Remove solvent in vacuo.
-
Extraction: Dissolve residue in EtOAc, wash with water and brine.
-
Purification: Silica gel chromatography (DCM:MeOH 95:5) to isolate the coupled product.
Visualizing the Pathway
The following diagram illustrates the complete synthetic workflow and the critical "branch points" where side reactions are suppressed.
Figure 1: Synthetic workflow highlighting the critical control point during nitrile reduction to prevent dimerization.
Module 4: Global Deprotection (Cbz Removal)
The final step releases the secondary amine of the piperidine ring, making it available for further SAR (Structure-Activity Relationship) studies or salt formation.
Protocol C: Hydrogenolysis
-
Dissolution: Dissolve the coupled product in Methanol or Ethanol.
-
Additives: Add 1.0 equiv of HCl (aq) or Acetic Acid.
-
Reasoning: Protonation of the product amines prevents them from poisoning the catalyst.
-
-
Catalyst: Add 10 wt% Pd/C (50% wet).
-
Reaction: Hydrogenate at 1 atm (balloon) or 15 psi for 4 hours at RT.
-
Workup: Filter through Celite. Concentrate. The product is often isolated as the HCl or Acetate salt.
References
-
Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors (Tofacitinib)." U.S. Patent 7,301,023. (Describes the core chemistry of aminomethyl-piperidine coupling to pyrrolopyrimidines).
-
Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2004, 43(21), 2850–2852. (Foundational work on synthesizing chiral piperidines via hydrogenation).[3]
-
BenchChem. "Application Notes: Protocols for N-Cbz Deprotection and Nitrile Reduction." (General protocols for Cbz stability and nitrile reduction).
-
Charette, A. B., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of N-Iminopyridinium Ylides."[5] Journal of the American Chemical Society, 2008, 130(32), 10486–10487. (Alternative route to chiral piperidines).
Sources
Technical Guide: Functionalization of the Nitrile Moiety in (R)-Benzyl 3-cyanopiperidine-1-carboxylate
This guide outlines the technical protocols for functionalizing the nitrile group of (R)-Benzyl 3-cyanopiperidine-1-carboxylate (also known as (R)-N-Cbz-3-cyanopiperidine). This scaffold is a critical chiral pool intermediate, structurally homologous to precursors used in the synthesis of JAK inhibitors (e.g., Tofacitinib) and DPP-4 inhibitors.
The guide focuses on three primary transformations: Chemo-selective Reduction , Bioisostere Synthesis (Tetrazole) , and Controlled Hydrolysis .
Introduction & Strategic Analysis
(R)-Benzyl 3-cyanopiperidine-1-carboxylate possesses two reactive centers: the nitrile (cyano) group at C3 and the carbamate (Cbz) protecting group at N1.
-
The Challenge: The primary challenge is chemoselectivity. Standard nitrile reduction methods (e.g.,
, Pd/C) often cause concurrent hydrogenolysis of the Cbz group. -
The Risk: The C3 stereocenter is
-acidic ( ). Strong bases or harsh hydrolytic conditions can lead to deprotonation and subsequent racemization, destroying the high-value (R)-enantiomer. -
Application: This molecule is a gateway to (R)-3-aminopiperidines (privileged medicinal scaffolds) and (R)-nipecotic acid derivatives .
Reaction Landscape
The following diagram illustrates the divergent pathways available for this scaffold.
Figure 1: Divergent synthetic pathways for the nitrile functionalization.
Module 1: Chemo-selective Reduction to Primary Amine
Objective: Reduce the nitrile to a primary amine without cleaving the Cbz protecting group.
Standard Failure Mode: Catalytic hydrogenation (Pd/C,
Protocol A: Nickel Boride Reduction
Reagents:
-
Substrate: (R)-Benzyl 3-cyanopiperidine-1-carboxylate (1.0 equiv)
-
Nickel(II) Chloride Hexahydrate (
): (1.0 equiv) -
Sodium Borohydride (
): (3.0 - 4.0 equiv) -
Boc Anhydride (
): (2.0 equiv) [Optional: Use if trapping the amine immediately is desired to prevent secondary amine dimerization] -
Solvent: Methanol (dry)
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate and
(if trapping) and in dry Methanol (0.1 M concentration relative to substrate). Cool the solution to 0°C in an ice bath. -
Addition: Add
portion-wise over 30 minutes. Caution: Vigorous gas evolution ( ) will occur. Ensure good ventilation. The solution will turn black due to the formation of the active Nickel Boride species. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS. The nitrile peak (approx. 2230
in IR) should disappear. -
Quench: Add diethylenetriamine (1.0 equiv relative to Ni) or saturated
solution to complex the nickel and quench excess borohydride. Stir for 30 minutes. -
Workup: Filter the black precipitate through a Celite pad. Wash the pad with Methanol. Concentrate the filtrate.
-
Extraction: Redissolve residue in EtOAc, wash with water and brine. Dry over
.[1] -
Result: Yields the (R)-N-Cbz-3-(aminomethyl)piperidine (or the Boc-protected variant).
Module 2: Synthesis of Tetrazole Bioisostere
Objective: Convert the nitrile into a 5-substituted-1H-tetrazole.
Significance: The tetrazole ring is a classic bioisostere for a carboxylic acid, offering improved metabolic stability and membrane permeability while maintaining similar
Protocol B: Zinc-Catalyzed [2+3] Cycloaddition
Reagents:
-
Substrate: (R)-Benzyl 3-cyanopiperidine-1-carboxylate
-
Sodium Azide (
): (1.5 equiv) [Warning: Toxic/Explosive] -
Zinc Bromide (
): (1.0 equiv) or Triethylamine Hydrochloride ( ) -
Solvent: Water/Isopropanol (2:1) or DMF.
Step-by-Step Methodology:
-
Setup: In a pressure vial or round-bottom flask, dissolve the substrate,
, and in the solvent system. -
Heating: Heat the reaction mixture to 80–100°C. Note: Nitriles on secondary carbons can be sterically hindered; Zinc Lewis acid catalysis accelerates this significantly compared to uncatalyzed thermal methods.
-
Monitoring: Stir for 12–24 hours. Monitor consumption of starting material by LC-MS (Tetrazoles are polar; use a polar mobile phase).
-
Workup (Critical for Safety):
-
Cool to room temperature.[1]
-
Acidification: Slowly add 1N HCl until pH < 2. This protonates the tetrazole (precipitating it) and liberates hydrazoic acid (
) from excess azide. Perform this in a fume hood. -
Extraction: Extract with EtOAc. The tetrazole will partition into the organic layer.
-
-
Purification: Isolate the product. If necessary, recrystallize from Ethanol/Water.
Module 3: Controlled Hydrolysis (Avoiding Racemization)
Objective: Hydrolyze the nitrile to the primary amide.
Risk: Direct base hydrolysis (NaOH, heat) puts the
Protocol C: Radziszewski Hydrolysis
Reagents:
-
Substrate: (R)-Benzyl 3-cyanopiperidine-1-carboxylate
-
Hydrogen Peroxide (
, 30% aq): (5.0 equiv) -
Potassium Carbonate (
): (0.5 - 1.0 equiv) -
Solvent: DMSO or MeOH.
Step-by-Step Methodology:
-
Dissolution: Dissolve substrate in DMSO (0.5 M).
-
Activation: Add
and cool to 0°C. -
Oxidation: Dropwise add
. The reaction is exothermic. -
Stirring: Allow to warm to room temperature (20–25°C). Do not heat.
-
Completion: Reaction is usually complete in < 2 hours.
-
Workup: Dilute with water. The amide product often precipitates. If not, extract with EtOAc.
Data Summary & Comparison
| Transformation | Reagents | Key Outcome | Cbz Status | Chiral Integrity |
| Selective Reduction | Primary Amine | Preserved | High (No racemization) | |
| Global Reduction | Diamine | Cleaved | High | |
| Tetrazole Formation | Tetrazole | Preserved | High | |
| Basic Hydrolysis | Acid/Amide | Preserved | Low (Racemization Risk) | |
| Oxidative Hydrolysis | Amide | Preserved | High (Mild conditions) |
References
-
Tofacitinib Synthesis & Intermediates
-
Der Pharma Chemica, 2016, 8(19):243-249. "An Efficient and Alternative Method for Synthesis of Tofacitinib."
-
-
Nickel Boride Reduction
-
Caddick, S. et al.[2] "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron Letters, 2003.
-
-
Cbz Deprotection Studies
-
Tetrazole Synthesis
-
Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." J. Org.[1] Chem., 2001.
-
-
Racemization Risks
Sources
Application Note: (R)-Benzyl 3-cyanopiperidine-1-carboxylate in the Synthesis of Chiral Kinase Inhibitors
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Application Note & Validated Protocols
Executive Summary
(R)-Benzyl 3-cyanopiperidine-1-carboxylate (CAS: 1821773-96-9) is a highly versatile, stereochemically pure building block widely utilized in modern pharmaceutical manufacturing. It serves as a critical intermediate for the generation of chiral 3-aminomethylpiperidines—a privileged pharmacophore motif found in numerous kinase inhibitors, including p38 mitogen-activated protein kinase inhibitors and Casein Kinase 2α (CSNK2A) inhibitors targeted for antiviral (SARS-CoV-2) therapies .
This application note details the physicochemical profile, mechanistic rationale for its use, and self-validating experimental protocols for its downstream functionalization.
Physicochemical Profile & Quantitative Data
Understanding the physical properties of this intermediate is critical for optimizing reaction molarities, predicting solubility during liquid-liquid extractions, and establishing Process Analytical Technology (PAT) parameters.
| Property | Value | Analytical Significance |
| Chemical Name | (R)-Benzyl 3-cyanopiperidine-1-carboxylate | Standard IUPAC nomenclature. |
| CAS Registry Number | 1821773-96-9 | Unique identifier for the (R)-enantiomer. |
| Molecular Formula | C₁₄H₁₆N₂O₂ | Used for exact mass calculation in LC-MS. |
| Molecular Weight | 244.29 g/mol | Essential for stoichiometric calculations. |
| Appearance | Colorless to pale yellow viscous oil | Visual baseline for purity assessment. |
| Solubility | Soluble in MeOH, THF, EtOAc, DCM | Dictates solvent choice for homogenous catalysis. |
| Protecting Group | Carboxybenzyl (Cbz) | Orthogonal to Boc; stable to mild acids/bases. |
Mechanistic Insights: Stereochemistry & Protecting Group Strategy
The Causal Role of the Cbz Protecting Group
In multi-step API synthesis, the secondary amine of the piperidine ring must be protected to prevent nucleophilic interference during the reduction of the C≡N (nitrile) group. The Carboxybenzyl (Cbz) group is strategically chosen because it is highly stable under the hydride-transfer conditions required for nitrile reduction (e.g., NaBH₄/NiCl₂ or BH₃-THF). Furthermore, it offers orthogonal deprotection capabilities: it can be selectively cleaved via catalytic hydrogenolysis (H₂/Pd/C) without requiring harsh acidic conditions that might degrade sensitive heterocyclic cores added later in the synthetic sequence.
The Importance of the (R)-Enantiomer
Stereochemistry directly dictates the spatial orientation of the resulting aminomethyl group within the ATP-binding pocket of target kinases. For example, in the development of 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine (PZP) based CSNK2A inhibitors, the 3S-isomer and 3R-isomer of 3-aminomethylpiperidine exhibit up to a 10-fold difference in antiviral potency . Starting with enantiomerically pure (R)-Benzyl 3-cyanopiperidine-1-carboxylate prevents the need for costly late-stage chiral resolution.
Synthetic Workflows & Experimental Protocols
The following workflows demonstrate two divergent paths for utilizing this intermediate, depending on whether the Cbz group needs to be retained for subsequent orthogonal coupling or cleaved immediately.
Figure 1: Divergent synthetic workflows for reducing (R)-Benzyl 3-cyanopiperidine-1-carboxylate.
Protocol A: Chemoselective Reduction of Nitrile (Retaining Cbz)
Objective: Synthesize (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate. Causality & Validation: This protocol uses Nickel Boride generated in situ. The reaction is self-validating: the immediate formation of a black precipitate confirms the active catalyst has formed, and the evolution of H₂ gas confirms hydride activity.
-
Initialization: Dissolve (R)-Benzyl 3-cyanopiperidine-1-carboxylate (1.0 eq, 10 mmol, 2.44 g) and NiCl₂·6H₂O (0.1 eq, 1.0 mmol, 237 mg) in anhydrous Methanol (30 mL) under an N₂ atmosphere.
-
Rationale: Methanol acts as a protic donor, stabilizing the intermediate imine prior to its final reduction to the primary amine.
-
-
Catalyst Generation & Reduction: Cool the flask to 0 °C using an ice bath. Slowly add NaBH₄ (3.0 eq, 30 mmol, 1.13 g) in small portions over 15 minutes.
-
Observation: The solution will immediately turn black (formation of Ni₂B) with vigorous effervescence (H₂ gas). Cooling is mandatory to prevent thermal runaway and suppress the dimerization of the newly formed primary amine.
-
-
Propagation: Remove the ice bath and stir at room temperature for 2 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting material mass (m/z 245 [M+H]⁺) and the appearance of the product mass (m/z 249 [M+H]⁺) validates completion.
-
-
Quench & Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl (20 mL). Filter the mixture through a pad of Celite to remove the black nickel residue. Extract the filtrate with EtOAc (3 × 30 mL).
-
Rationale: NH₄Cl safely decomposes unreacted borohydride and breaks down boron-amine complexes without over-acidifying the aqueous layer, which would trap the basic product.
-
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.
Protocol B: One-Pot Global Deprotection and Reduction
Objective: Synthesize (R)-Piperidin-3-ylmethanamine Dihydrochloride . Causality & Validation: This protocol utilizes catalytic hydrogenation to simultaneously reduce the nitrile and cleave the Cbz group. The addition of HCl is a critical causal choice: it immediately protonates the generated primary and secondary amines, preventing them from acting as nucleophiles and forming unwanted secondary amine dimers.
-
Preparation: Dissolve (R)-Benzyl 3-cyanopiperidine-1-carboxylate (1.0 eq, 10 mmol, 2.44 g) in Methanol (40 mL). Add concentrated aqueous HCl (37%, 2.5 eq, 25 mmol) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight, 244 mg) to the mixture.
-
Safety Note: Pd/C is pyrophoric. Always add it to the solvent under an inert atmosphere (N₂) before introducing hydrogen.
-
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under an H₂ balloon (1 atm) or in a Parr shaker (40 psi) at room temperature for 12–16 hours.
-
Filtration & Isolation: Purge the flask with N₂. Filter the suspension through Celite, washing the filter cake with additional Methanol.
-
Crystallization: Concentrate the filtrate under vacuum. Triturate the resulting residue with diethyl ether to precipitate (R)-piperidin-3-ylmethanamine dihydrochloride as a white, hygroscopic solid.
Application in Target-Directed Drug Development
The fully deprotected or selectively protected (R)-3-aminomethylpiperidine is a highly sought-after nucleophile for S_NAr (Nucleophilic Aromatic Substitution) or amide coupling reactions.
In recent virology research, this scaffold has been coupled with 5-chloro-pyrazolo[1,5-a]pyrimidine cores to generate potent CSNK2A inhibitors . CSNK2A is a host cell kinase hijacked by SARS-CoV-2 to phosphorylate viral proteins and reorganize the host cytoskeleton for viral assembly. By inhibiting CSNK2A, these PZP-based chemical probes effectively halt viral replication in vivo.
Figure 2: Mechanism of PZP-based CSNK2A inhibitors in blocking SARS-CoV-2 viral replication.
Similarly, the same structural motif is utilized in the synthesis of p38 MAP kinase inhibitors , which are critical in regulating the overproduction of pro-inflammatory cytokines in diseases like Rheumatoid Arthritis (RA) and osteoarthritis.
References
-
Yang, X., Ong, H. W., Dickmander, R. J., Smith, J. L., Brown, J. W., Tao, W., Chang, E., Moorman, N. J., Axtman, A. D., & Willson, T. M. (2023). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. ACS Omega, 8(42), 39546-39561.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 90880, Piperidine-3-methylamine. PubChem.[Link]
- Liverton, N. J., & McIntyre, C. J. (2010). P38 inhibitors and methods of use thereof. U.S. Patent No. 7,799,782 B2. U.S.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (R)-Benzyl 3-cyanopiperidine-1-carboxylate Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the synthesis of enantiopure (R)-Benzyl 3-cyanopiperidine-1-carboxylate (also known as (R)-1-Cbz-3-cyanopiperidine).
The critical step in this workflow is the dehydration of the primary amide precursor, (R)-1-Cbz-piperidine-3-carboxamide, to the corresponding nitrile. Because the C3 position is highly sensitive to epimerization, standard dehydrating conditions often lead to catastrophic loss of chiral integrity or protecting group cleavage. This guide bridges theoretical reaction mechanisms with field-proven, self-validating laboratory protocols to ensure high-fidelity synthesis.
Part 1: Quantitative Analysis of Common Side Products
Before troubleshooting, it is critical to identify the exact mode of failure. Table 1 summarizes the quantitative analytical signatures of the most common side products observed during this specific dehydration step.
Table 1: Analytical Signatures and Causality of Dehydration Side Products
| Side Product | LC-MS Signature ([M+H]⁺) | Primary Causality | Mechanistic Prevention Strategy |
| (R)-1-Cbz-3-cyanopiperidine | m/z 245.1 (Target) | N/A (Desired Pathway) | Maintain strict kinetic control and anhydrous conditions. |
| Racemic Nitrile | m/z 245.1 (Altered chiral RT) | C3 deprotonation via harsh base/heat[1] | Utilize zwitterionic reagents (e.g., Burgess reagent)[2]. |
| Residual Amide | m/z 263.1 | Water quenching the activated intermediate | Rigorous anhydrous controls (KF titration < 50 ppm). |
| Cbz-Cleaved Nitrile | m/z 111.1 (Loss of 134 Da) | Acid-catalyzed benzyl carbamate cleavage | Buffer with non-nucleophilic acid scavengers (DIPEA). |
| Carboxylic Acid | m/z 264.1 ([M-H]⁻) | Over-hydrolysis during aqueous workup | Quench at 0 °C; avoid prolonged basic/acidic workups. |
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my product show significant racemization (loss of enantiopurity) at the C3 position, and how do I prevent it?
A: The proton at the C3 position of the piperidine ring is highly acidic due to the adjacent electron-withdrawing carboxamide (and subsequently, the nitrile) group. When traditional, harsh dehydrating agents (e.g.,
Q2: I am observing incomplete dehydration with residual starting amide. Should I increase the reaction temperature to drive it to completion?
A: No. Increasing the temperature is the primary trigger for the racemization described above. Incomplete conversion is rarely a thermodynamic issue; it is typically caused by water contamination in the solvent, which hydrolyzes the highly reactive O-sulfonyl or O-phosphoryl intermediate back to the starting amide[5].
Solution: Ensure strictly anhydrous conditions. Validate your solvent using Karl Fischer titration. If using Triflic Anhydride (
Q3: My LC-MS shows a major side product with a mass reduction of exactly 134 Da. What is going wrong?
A: A mass loss of 134 Da corresponds to the cleavage of the Carboxybenzyl (Cbz) protecting group, yielding the free 3-cyanopiperidine amine. While the Cbz group is generally stable to mild acids, the stoichiometric generation of
Part 3: Mechanistic and Workflow Visualizations
Fig 1. Mechanistic pathway of C3-racemization via a planar ketenimine intermediate.
Fig 2. Decision-tree workflow for troubleshooting amide dehydration side products.
Part 4: Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols integrate mandatory In-Process Controls (IPCs) that validate the success of the chemistry before proceeding to the next step.
Protocol A: Racemization-Free Dehydration using Burgess Reagent
Causality: The Burgess reagent facilitates a concerted syn-elimination, bypassing the planar intermediate that causes C3 racemization[4].
-
Preparation: Dissolve (R)-1-Cbz-piperidine-3-carboxamide (1.0 eq) in anhydrous
(0.1 M).-
Self-Validation: Perform Karl Fischer titration on the solution. Proceed only if
< 50 ppm to prevent reagent hydrolysis.
-
-
Reaction: Add Burgess reagent (1.5 eq) in one portion at 20 °C. Stir the reaction mixture under an inert argon atmosphere for 2 to 4 hours[5].
-
IPC Validation: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is self-validated as complete when the amide peak (m/z 263.1) is ≤ 1% AUC relative to the nitrile peak (m/z 245.1).
-
Workup: Quench the reaction with saturated aqueous
. Extract with (3x), dry over anhydrous , filter, and concentrate under reduced pressure. -
Stereochemical Validation: Analyze the purified product via Chiral SFC (e.g., CHIRALCEL OJ-H column) against a racemic standard[1]. The protocol is validated as successful if the (R)-enantiomer peak represents >99% ee, confirming zero racemization during the dehydration event.
Protocol B: Scalable Dehydration using Triflic Anhydride (
) /
Causality:
-
Preparation: Dissolve the amide (1.0 eq) and anhydrous
(3.0 eq) in anhydrous (0.2 M). Cool the system to -78 °C using a dry ice/acetone bath.-
Self-Validation: An internal temperature probe must register ≤ -75 °C before reagent addition to prevent exothermic degradation.
-
-
Reaction: Dropwise add
(1.2 eq) over 15 minutes, maintaining the internal temperature. -
IPC Validation: After 30 minutes at -78 °C, analyze a quenched aliquot (in MeOH) via TLC (Hexanes/EtOAc 1:1). Validation is achieved when the starting material spot (Rf ~0.1) is completely replaced by the product spot (Rf ~0.6).
-
Workup: Warm the mixture to 0 °C, quench with cold
, and extract with . -
Mass Balance Validation: After silica gel purification, weigh the isolated product. A validated run should yield >85% theoretical mass, with LC-MS confirming the complete absence of the Cbz-cleaved byproduct (m/z 111.1).
References
1.[3] Chemistry of Nitriles - LibreTexts -[Link] 2.[2] Dehydration of aldoximes and amides into corresponding nitriles - ResearchGate -[Link] 3.[4] Burgess reagent in organic synthesis - Journal of the Indian Institute of Science -[Link] 4.[5] Simple and Efficient One-Pot Synthesis of Nitriles from Amides and Oximes Using in Situ–Generated Burgess-Type Reagent - ResearchGate -[Link] 5.[1] Kras inhibitors - Google Patents - 6.[6] A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions - Thieme-Connect -[Link]
Sources
Technical Support Center: Purification Challenges of (R)-Benzyl 3-cyanopiperidine-1-carboxylate
Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with (R)-Benzyl 3-cyanopiperidine-1-carboxylate (CAS 1821773-96-9)[1]. Chiral piperidines are privileged structural motifs and critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) inhibitors[2].
Purifying this specific molecule presents a triad of challenges: maintaining the integrity of the acid/base-sensitive cyano group, managing the chromatographic artifacts caused by the carboxybenzyl (Cbz) protecting group, and ensuring absolute enantiomeric purity. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize your downstream processing.
Purification Workflow Overview
Workflow for the chemical and chiral purification of the target piperidine.
Troubleshooting & FAQs
Q1: During HPLC analysis, I observe severe peak broadening and sometimes a split peak, even for the chemically pure compound. Is my compound degrading?
A1: No, this is a classic chromatographic artifact, not chemical degradation. The causality lies in the carboxybenzyl (Cbz) protecting group[1]. The C-N bond in the carbamate linkage possesses partial double-bond character due to resonance, leading to restricted rotation. This creates cis and trans rotamers. At room temperature, these rotamers interconvert slowly on the chromatographic timescale, resulting in broad, tailing, or even split peaks.
Resolution: Elevating the column temperature increases the kinetic energy of the system, accelerating the rate of rotamer interconversion. This causes the split peaks to coalesce into a single, sharp peak. However, when performing chiral separations, you must balance this kinetic effect against the thermodynamics of chiral recognition. As temperature increases, the retention factor (
Table 1: Effect of Column Temperature on Chiral Separation Parameters
| Column Temperature (°C) | Retention Factor ( | Separation Factor ( | Resolution ( | Peak Shape / Rotamer Coalescence |
| 15 | 3.45 | 1.82 | 3.10 | Severe tailing / Split peaks (Slow interconversion) |
| 25 | 2.80 | 1.65 | 2.45 | Moderate tailing |
| 30 | 2.40 | 1.50 | 2.05 | Optimal balance: Sharp peak, good resolution |
| 45 | 1.70 | 1.15 | 1.10 | Sharp peak, but poor chiral resolution |
Data synthesized from standard polysaccharide CSP behavior for piperidine derivatives[3].
Q2: What is the optimal starting point for separating the (R) and (S) enantiomers of this compound?
A2: Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard for piperidine derivatives[3]. Columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® IA (immobilized amylose) provide excellent chiral recognition[2][3]. The cyano group of the analyte provides strong dipole-dipole interactions with the carbamate linkage of the CSP, while the benzyl group offers essential
Q3: After reverse-phase preparative HPLC (RP-HPLC), mass spectrometry reveals a +18 Da impurity in my purified fractions. How do I prevent this?
A3: The +18 Da mass shift indicates the hydrolysis of the nitrile (
Resolution: Avoid strong acids. Switch to volatile, near-neutral buffers like 10 mM ammonium acetate, or use a maximum of 0.1% formic acid. Crucially, do not evaporate fractions at elevated temperatures; immediately lyophilize (freeze-dry) the collected fractions to sublimate the solvent and buffer without concentrating the acid.
Validated Experimental Protocols
Protocol 1: Self-Validating Chiral HPLC Analysis (Enantiomeric Purity)
This protocol establishes the enantiomeric excess (ee) of the purified (R)-isomer. It is designed as a self-validating system: the method cannot be used for sample analysis unless the system suitability criteria (using a racemic standard) are strictly met.
Materials & Instrumentation:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)[3].
-
Mobile Phase: n-Hexane / Ethanol (70:30, v/v)[3].
-
System: HPLC equipped with a column oven and UV/PDA detector.
Step-by-Step Methodology:
-
Preparation: Prepare the mobile phase by mixing 700 mL of HPLC-grade n-hexane with 300 mL of HPLC-grade ethanol. Degas via sonication for 15 minutes.
-
Equilibration: Flush the Chiralpak IA column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30 column volumes).
-
Temperature Control: Set the column oven to exactly 30°C . Causality: This specific temperature provides the optimal thermodynamic/kinetic balance to coalesce Cbz rotamers while maintaining chiral resolution[3].
-
Detection: Set the UV detector to 210 nm and 254 nm (to capture the benzyl chromophore).
-
System Suitability (Self-Validation Step):
-
Inject 10 µL of a 1.0 mg/mL racemic standard of Benzyl 3-cyanopiperidine-1-carboxylate.
-
Acceptance Criteria: The chromatogram MUST show two baseline-resolved peaks with a Resolution (
) > 1.5 and an area ratio of 50:50 (± 1%). Do not proceed to step 6 if this fails.
-
-
Sample Analysis: Inject 10 µL of your purified (R)-enantiomer sample (1.0 mg/mL). Calculate the enantiomeric excess (ee) based on the relative peak areas of the (R) and (S) retention times established in Step 5.
Protocol 2: Normal Phase Flash Chromatography (Chemical Purity)
This protocol removes unreacted starting materials and achiral byproducts prior to chiral resolution.
Step-by-Step Methodology:
-
Column Selection: Use a high-performance spherical silica gel column (e.g., 20-40 µm particle size) to minimize band broadening.
-
Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Apply directly to the silica cartridge. Note: Avoid dissolving in pure hexane, as the compound may precipitate.
-
Gradient Elution:
-
Eluent A: n-Hexane
-
Eluent B: Ethyl Acetate (EtOAc)
-
Run a shallow gradient from 5% B to 40% B over 15 column volumes (CV). The Cbz-protected piperidine typically elutes between 20-30% EtOAc.
-
-
Fraction Collection: Collect fractions based on UV threshold (254 nm).
-
Concentration: Pool the pure fractions and concentrate under reduced pressure at a water bath temperature not exceeding 35°C to prevent any thermal degradation of the cyano group.
References
- ChemicalBook. "1821773-96-9((R)
- BenchChem. "Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers". BenchChem.
- ResearchGate. "Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization".
Sources
Preventing racemization during the synthesis of (R)-Benzyl 3-cyanopiperidine-1-carboxylate
This technical guide addresses the critical challenge of preventing racemization during the synthesis of (R)-Benzyl 3-cyanopiperidine-1-carboxylate (also known as (R)-N-Cbz-3-cyanopiperidine). This molecule is a vital chiral intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin.[1]
Core Issue: The Racemization Vector
The Problem:
The C3-position of the piperidine ring is the stereogenic center. In the presence of the electron-withdrawing nitrile group (or its amide precursor), the proton at C3 becomes significantly acidic (
The Mechanism: Under basic conditions or elevated temperatures, a base can abstract this proton, leading to a planar, achiral ketenimine or enolate intermediate. Subsequent reprotonation occurs indiscriminately from either face, yielding a racemic mixture.
Racemization Pathway Diagram
Caption: Mechanism of base-catalyzed racemization at the C3 position via a planar intermediate.
Troubleshooting Guide & FAQs
Phase 1: Amide Dehydration (The Critical Step)
User Query: "I am converting the primary amide to the nitrile using
Diagnosis:
The dehydration of the primary amide ((R)-benzyl 3-carbamoylpiperidine-1-carboxylate) to the nitrile is the highest-risk step. Strong bases (like triethylamine) or high temperatures (
Solution: Switch to a low-temperature Vilsmeier-Haack protocol or use Trifluoroacetic Anhydride (TFAA) .
-
Protocol Adjustment: Use
in DMF (Vilsmeier reagent formed in situ) at C to C. Avoid reflux. -
Base Selection: Replace Triethylamine (
, highly basic) with Pyridine or Imidazole (milder bases). -
Alternative Reagent: Use TFAA / Pyridine at
C. The reaction is faster and requires lower temperatures than .
Phase 2: Starting Material Integrity
User Query: "My final product is racemic, but I followed the low-temp protocol. Is the reaction failing?"
Diagnosis: The racemization likely occurred before the nitrile step, specifically during the protection of (R)-nipecotic acid or the formation of the amide.
Solution: Verify the optical purity of the precursor (R)-N-Cbz-nipecotamide .
-
Check: If you synthesized the amide via an acid chloride intermediate (using
), you likely racemized the acid. -
Fix: Use a Mixed Anhydride Method (Ethyl chloroformate / NMM) at
C to form the amide. This avoids the highly reactive and racemization-prone acid chloride.
Phase 3: Workup & Purification
User Query: "The reaction showed 98% ee, but after column chromatography, it dropped to 90%."
Diagnosis: Silica gel is slightly acidic, but if the eluent contains traces of base (e.g., ammonia or amines used to reduce tailing), it can cause on-column racemization. Conversely, prolonged exposure to basic aqueous workup (pH > 10) can also degrade optical purity.
Solution:
-
Workup: Quench reactions into acidic water or buffer (pH 4-6). Avoid strong caustic washes (NaOH). Use saturated
only for brief neutralization. -
Column: Use neutral silica or alumina. Do not add triethylamine to the mobile phase.
Validated Experimental Protocol
Objective: Synthesis of (R)-Benzyl 3-cyanopiperidine-1-carboxylate from (R)-N-Cbz-nipecotamide with minimal racemization.
Reagents & Parameters
| Component | Specification | Role |
| Substrate | (R)-N-Cbz-nipecotamide | Precursor (Must be >99% ee) |
| Reagent | Trifluoroacetic Anhydride (TFAA) | Dehydrating Agent (Mild) |
| Base | Pyridine (Dry) | Acid Scavenger (Mild) |
| Solvent | Dichloromethane (DCM) | Solvent (Anhydrous) |
| Temp | CRITICAL CONTROL POINT |
Step-by-Step Methodology
-
Preparation: Charge (R)-N-Cbz-nipecotamide (1.0 eq) and dry Pyridine (2.5 eq) into a reactor containing anhydrous DCM (10 volumes).
-
Cooling: Cool the mixture to
C . Ensure internal temperature is stable.[2] -
Addition: Add TFAA (1.2 eq) dropwise over 60 minutes.
-
Control: Do not allow internal temperature to exceed
C. The exotherm is the primary cause of racemization here.
-
-
Reaction: Stir at
C to C for 2–4 hours. Monitor by TLC/HPLC for disappearance of amide. -
Quench: Pour the reaction mixture slowly into cold (
C) 1M HCl solution. This immediately neutralizes excess pyridine and stops base-catalyzed side reactions. -
Extraction: Separate phases. Wash organic layer with water, then brine.
-
Drying: Dry over
and concentrate under reduced pressure at C .-
Note: High vacuum bath temperatures can induce racemization in the concentrated oil.
-
Analytical Controls
To validate the process, you must monitor the Enantiomeric Excess (ee).
Chiral HPLC Method:
-
Column: Chiralpak AD-H or Chiralpak IC (Daicel).
-
Mobile Phase: n-Hexane : Isopropanol (80:20 or 90:10).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210-220 nm.
-
Expectation: (R)-isomer typically elutes second on AD-H (verify with racemic standard).
Process Workflow Diagram
Caption: Optimized synthesis workflow highlighting critical control points for stereochemical preservation.
References
-
Organic Chemistry Portal. (2025).[4] Nitrile Synthesis by Dehydration of Amides. Retrieved from [Link](Cited for mild dehydration reagents like TFAA).
- European Patent Office. (2014). EP 2958894 B1: Process for the preparation of enantiomerically enriched 3-aminopiperidine.
-
Phenomenex. (2025).[5] Chiral HPLC Separations Guide. Retrieved from [Link](Cited for analytical method development).
Sources
Technical Support Center: Impurity Profiling for (R)-Benzyl 3-cyanopiperidine-1-carboxylate
This guide serves as a specialized technical support resource for researchers and process chemists working with (R)-Benzyl 3-cyanopiperidine-1-carboxylate (often an intermediate for DPP-4 inhibitors like Alogliptin or Linagliptin).
The content is structured to address impurity profiling, isolation, and troubleshooting with the precision expected in a regulated development environment.
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Identification, Origin, and Control of Impurities Last Updated: March 2026
Impurity Landscape & Origin Analysis
In the synthesis of (R)-Benzyl 3-cyanopiperidine-1-carboxylate (typically via Cbz-protection of (R)-3-cyanopiperidine), impurities generally fall into three classes: Process-Related , Degradants , and Stereoisomers .
Master Impurity Table
| Impurity ID | Common Name | Origin | Relative Retention (RRT)* | Mass Shift (Δ m/z) |
| IMP-A | (S)-Enantiomer | Chiral Starting Material / Racemization | ~1.0 (Achiral) / Distinct (Chiral) | 0 (Isobaric) |
| IMP-B | Benzyl Alcohol | Cbz-Cl Hydrolysis | ~0.4 - 0.6 | -136 (Fragment) |
| IMP-C | Dibenzyl Carbonate | Cbz-Cl Dimerization | > 1.5 (Late eluter) | +90 (approx) |
| IMP-D | (R)-1-Cbz-piperidine-3-amide | Nitrile Hydrolysis (Partial) | ~0.8 (Polar shift) | +18 Da |
| IMP-E | (R)-1-Cbz-piperidine-3-carboxylic acid | Nitrile Hydrolysis (Full) | ~0.7 (pH dependent) | +19 Da |
| IMP-F | 3-Cyanopiperidine (Free base) | Unreacted Starting Material | < 0.2 (Void volume) | -134 Da |
*RRT values are approximate for a standard C18 gradient (Water/ACN + 0.1% Formic Acid).
Visualizing Impurity Pathways
Understanding where an impurity comes from is the first step in eliminating it. The following diagram maps the synthetic vector to specific impurities.
Figure 1: Synthetic pathway and associated impurity vectors. Note that IMP-A is largely inherited from the starting material quality.
Troubleshooting Guide: Analytical Anomalies
This section addresses specific issues you may encounter during HPLC/UPLC or LC-MS analysis.
Scenario 1: "I see a ghost peak at RRT 1.2 that disappears in the blank."
-
Diagnosis: This is likely Dibenzyl Carbonate (IMP-C) or a carryover from the Cbz-Cl reagent. These compounds are highly lipophilic and often stick to the column stationary phase, eluting in subsequent runs.
-
Action:
-
Implement a "Sawtooth" wash gradient (95% ACN for 5 mins) between runs.
-
Switch needle wash solvent to 50:50 ACN:Isopropanol to dissolve lipophilic residues.
-
Scenario 2: "My main peak is splitting or showing a shoulder."
-
Diagnosis:
-
Rotamers: The Cbz group exhibits restricted rotation around the N-C(=O) bond. This often manifests as a split peak in NMR or broadened peak in HPLC at room temperature.
-
Chiral Contamination: If using a non-chiral column, this is unlikely to be the enantiomer unless you are using a chiral additive.
-
-
Action:
-
Temperature Test: Run the HPLC column at 45°C or 50°C. If the peaks coalesce (merge), it is a rotamer effect (dynamic equilibrium). This is not an impurity.
-
Solvent Check: Ensure your sample diluent matches the initial mobile phase conditions to prevent "solvent shock" peak distortion.
-
Scenario 3: "Mass Spec shows a +18 Da peak co-eluting with the product."
-
Diagnosis: This is the Amide Hydrolysis Product (IMP-D) . The nitrile (-CN) group has hydrated to a primary amide (-CONH2). This is common if the reaction mixture was exposed to strong aqueous acid or base during workup.
-
Action:
-
Check your workup pH.[1] Avoid prolonged exposure to pH > 10 or pH < 2.
-
Verify the LC-MS water source. Sometimes +18 is just a water adduct [M+H+H2O]+, not a chemical change. Validation: Adjust cone voltage. If the ratio of [M+1] to [M+18] changes significantly, it is an adduct. If it remains constant, it is a chemical impurity.
-
Enantiomeric Purity (Chiral Analysis)
The distinction between the (R) and (S) enantiomers is critical for biological activity. Standard C18 columns will not separate these.
Recommended Chiral Method:
-
Stationary Phase: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or equivalent).
-
Mobile Phase: Hexane : Ethanol (90:10) or CO2 : Methanol (for SFC).
-
Detection: UV at 215 nm (Cbz absorption).
-
Expected Result: The enantiomers should resolve with a resolution factor (Rs) > 2.0.
Logic Check: If you observe a loss of ee% (enantiomeric excess) during synthesis, check your base. Strong bases (e.g., NaH, LDA) can deprotonate the C3 position (alpha to the nitrile), causing racemization. Use milder bases like NaHCO3 or DIPEA for the Cbz protection step [1].
Frequently Asked Questions (FAQs)
Q: Can I remove the Benzyl Alcohol (IMP-B) impurity by recrystallization? A: Yes, but it is difficult because the product is often an oil or low-melting solid. A more effective method is high-vacuum drying (benzyl alcohol boils at 205°C but has decent vapor pressure) or a silica plug filtration eluting with 10% EtOAc/Hexanes (Benzyl alcohol is much more polar than the Cbz-protected nitrile).
Q: Why does the NMR show double peaks for every proton? A: As mentioned in Scenario 2, this is due to rotamers caused by the Cbz group. This is a standard feature of carbamates. To confirm, acquire the NMR spectrum at elevated temperature (e.g., 330K in DMSO-d6). The peaks should sharpen and coalesce [2].
Q: Is the nitrile group stable during Cbz deprotection (hydrogenation)? A: Generally, yes. However, if you use high pressure (>50 psi) or highly active catalysts (PtO2), you risk reducing the nitrile to a primary amine (CH2NH2). Standard Pd/C at 1 atm H2 is usually safe for the Cbz removal without affecting the nitrile.
Workflow for Unknown Impurity Isolation
If you encounter an impurity not listed above, follow this logical isolation flow:
Figure 2: Decision matrix for characterizing unknown impurities.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 56943896, Benzyl 3-cyanopiperidine-1-carboxylate. Retrieved from .
-
Sigma-Aldrich. (2026). Product Specification: 1-Cbz-3-Cyanopiperidine. Retrieved from .[2]
Sources
Technical Support Center: Alternative Synthetic Pathways for (R)-Benzyl 3-cyanopiperidine-1-carboxylate
(R)-Benzyl 3-cyanopiperidine-1-carboxylate (often referred to as (R)-N-Cbz-3-cyanopiperidine) is a critical chiral building block utilized in the development of advanced active pharmaceutical ingredients (APIs), including Janus kinase (JAK) and nuclear SET domain-containing protein 2 (NSD2) inhibitors[1]. Because the C3 stereocenter is highly susceptible to racemization, selecting and optimizing the correct synthetic pathway is vital for maintaining scientific integrity and high enantiomeric excess (ee).
This technical support guide provides drug development professionals and process chemists with self-validating protocols, mechanistic troubleshooting, and workflow visualizations for the three most robust synthetic pathways.
Pathway 1: Chiral Pool Synthesis via (R)-Nipecotic Acid
This approach leverages the existing stereocenter of commercially available (R)-nipecotic acid, converting the carboxylic acid to a nitrile via an amide intermediate[2].
Workflow for the chiral pool synthesis of (R)-Benzyl 3-cyanopiperidine-1-carboxylate.
Step-by-Step Methodology
-
Amine Protection: Dissolve (R)-nipecotic acid in 1M NaOH. Cool the reaction vessel to 0°C. Add Benzyl chloroformate (Cbz-Cl) dropwise to prevent exotherms. Stir for 4 hours at room temperature. Acidify the aqueous layer to pH 2.0 with 1M HCl, extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and concentrate to yield (R)-N-Cbz-nipecotic acid.
-
Amidation: Dissolve the protected acid in anhydrous DMF. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) and stir for 1 hour to form the active acyl imidazole. Add Ammonium bicarbonate (NH₄HCO₃) (1.5 eq) and stir overnight. Pour into ice water, filter the precipitated (R)-N-Cbz-nipecotamide, and dry under high vacuum.
-
Dehydration (Self-Validating Step): Suspend the amide in anhydrous DCM. Add Triethylamine (Et₃N) (3.0 eq) and cool strictly to 0°C. Slowly add Trifluoroacetic anhydride (TFAA) (1.5 eq). Stir for 2 hours at 0°C. Validation: TLC should show complete consumption of the highly polar amide. Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography.
Troubleshooting & FAQs
Q: During the dehydration of (R)-N-Cbz-nipecotamide to the nitrile, I am observing significant racemization (a drop from 99% ee to 85% ee). How can I prevent this? A: Racemization at the C3 position occurs due to the acidity of the alpha-proton adjacent to the newly formed nitrile group. Causality: When using harsh dehydrating agents like POCl₃ or SOCl₂, the reaction often requires heating or strong amine bases. This thermal energy and basic environment promote enolization (ketenimine formation) and subsequent epimerization. Solution: Switch to the milder TFAA/Et₃N system described in the protocol. The trifluoroacetate intermediate forms rapidly at 0°C, allowing elimination to the nitrile without the thermodynamic driving force required for racemization. Keep the internal temperature strictly below 5°C during TFAA addition.
Pathway 2: Biocatalytic Kinetic Resolution
Enzymatic kinetic resolution utilizes nitrilases to selectively hydrolyze the (S)-enantiomer of a racemic 3-cyanopiperidine mixture into (S)-nipecotic acid, leaving the desired (R)-enantiomer intact[3].
Nitrilase-mediated kinetic resolution of racemic 3-cyanopiperidine.
Step-by-Step Methodology
-
Enzymatic Resolution: Suspend racemic 3-cyanopiperidine (100 mM) in 50 mM potassium phosphate buffer. Add the selected nitrilase enzyme (e.g., from Alcaligenes faecalis). Stir at 30°C.
-
In-Process Monitoring: Monitor the reaction via chiral GC or HPLC. Maintain the pH at 7.5 using a pH-stat autotitrator dispensing 1M NaOH. Stop the reaction when the ee of the remaining (R)-nitrile reaches >99% (typically at ~52% conversion).
-
Phase Separation: Acidify the aqueous mixture to pH 2.0 to protonate the (S)-nipecotic acid byproduct. Extract the unreacted, basic (R)-3-cyanopiperidine into MTBE.
-
Protection: Dissolve the extracted (R)-3-cyanopiperidine in DCM. Add aqueous K₂CO₃ and Cbz-Cl at 0°C. Stir for 3 hours. Separate the organic layer, dry, and concentrate to yield the final product.
Troubleshooting & FAQs
Q: The nitrilase-catalyzed resolution is stalling at 30% conversion, leading to poor ee% of the recovered (R)-enantiomer. Why is the enzyme losing activity? A: This is a classic case of product-induced pH drift causing enzyme denaturation. Causality: As the nitrilase hydrolyzes the (S)-nitrile to (S)-nipecotic acid, the generation of the carboxylic acid drops the pH of the reaction medium[3]. Nitrilases have a narrow optimal pH range (typically 7.2–7.8). If the pH drops below 6.5, the enzyme undergoes conformational changes that block the active site. Solution: Do not rely solely on the phosphate buffer. You must implement a pH-stat autotitrator using 1M NaOH to maintain a constant pH of 7.5. Additionally, ensure substrate loading remains below 100 mM to prevent substrate inhibition, or utilize a fed-batch addition strategy.
Pathway 3: Asymmetric Catalysis (CuH-Catalyzed Reduction)
Troubleshooting & FAQs
Q: When attempting the asymmetric reduction of N-Cbz-3-cyano-1,4,5,6-tetrahydropyridine using a CuH/chiral ligand system, the yield is low and I recover mostly unreacted starting material. What is failing? A: The failure is likely linked to the transient stability of the active Copper(I) Hydride species and steric hindrance from the Cbz protecting group[4]. Causality: CuH complexes are highly sensitive to moisture and oxygen, which rapidly oxidize the active Cu(I) to an inactive Cu(II) species. Furthermore, the bulky benzyl carbamate (Cbz) group can restrict the approach of the chiral ligand-CuH complex to the alkene face. Solution: Ensure rigorous Schlenk techniques are utilized. You must use a silane (e.g., polymethylhydrosiloxane (PMHS) or phenylsilane) as a stoichiometric reducing agent to continuously regenerate the CuH species in situ[4]. If steric clash persists, consider temporarily switching the protecting group to a less bulky variant (like methyl carbamate) during the reduction step, replacing it with Cbz afterward.
Quantitative Pathway Comparison
Summarized below is the quantitative data comparing the efficiency, scalability, and limitations of the three primary synthetic pathways.
| Synthetic Pathway | Overall Yield | Enantiomeric Excess (ee) | Scalability | Key Reagents/Catalysts | Primary Challenge |
| Chiral Pool | 65–75% | >98% | High (Kg scale) | (R)-Nipecotic acid, Cbz-Cl, TFAA | Epimerization during dehydration |
| Enzymatic Resolution | 40–45% (max 50%) | >99% | Medium | Nitrilase, Cbz-Cl | Strict pH/temp control, enzyme cost |
| Asymmetric Reduction | 70–80% | 92–95% | Low-Medium | Chiral CuH/Ru catalyst, Silanes | High catalyst cost, inert atmosphere |
References
1.[1] WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google Patents. Google Patents. URL: 2.[4] Organic Reactions Catalyzed by Copper(I) Hydride Complexes - DSpace@MIT. Massachusetts Institute of Technology. URL:[Link] 3.[2] Synthesis of Spirocyclic Scaffolds by Aminoallylation/RCM - Universität Tübingen. Universität Tübingen. URL:[Link] 4.[3] Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids - Graz University of Technology. Elsevier Pure. URL:[Link]
Sources
Technical Support Center: Stability and Handling of (R)-Benzyl 3-cyanopiperidine-1-carboxylate
Welcome to the Technical Support Center for (R)-Benzyl 3-cyanopiperidine-1-carboxylate (CAS: 885069-22-7). This chiral building block is highly valued in pharmaceutical synthesis and drug development. However, its structural architecture—specifically the acidic α-proton adjacent to the electron-withdrawing cyano group and the benzyl carbamate (Cbz) protecting group—renders it uniquely vulnerable to stereochemical erosion and structural degradation in solution.
This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your experiments.
Mechanistic Vulnerability Profile
The primary instability of this molecule in solution arises from the C3 stereocenter. The strong electron-withdrawing nature of the nitrile group significantly increases the acidity of the adjacent α-proton. Exposure to bases triggers deprotonation, leading to a configurationally unstable intermediate that rapidly racemizes upon reprotonation.
Mechanistic pathway of base-catalyzed racemization via a planar metalated nitrile intermediate.
Diagnostic & Troubleshooting Q&A
Q1: Why does my (R)-Benzyl 3-cyanopiperidine-1-carboxylate lose its enantiomeric excess (ee) during basic workups or coupling reactions? Expertise & Causality: The loss of stereochemical integrity is driven by the deprotonation of the C3 α-proton. When exposed to bases (e.g., LDA, alkoxides, or excess amines in polar solvents), the molecule forms a metalated nitrile or ketenimine-like intermediate. As demonstrated by Coldham and co-workers, these intermediates are notoriously labile; lithiated nitriles undergo virtually instantaneous racemization, while magnesiated nitriles exhibit a half-life of only ~3 minutes even at cryogenic temperatures (–104 °C)[1]. Reprotonation of this rapidly inverting intermediate yields a racemic mixture. Solution: Strictly avoid strong bases. If basic conditions are mandatory for downstream chemistry, utilize the mildest possible base (e.g., DIPEA) in non-polar solvents, and maintain cryogenic temperatures. Quench reactions rapidly with electrophiles to trap the intermediate before inversion occurs.
Q2: I observed the disappearance of the cyano peak (~2240 cm⁻¹) in my IR spectrum after prolonged storage in aqueous media. What happened? Expertise & Causality: Nitriles are susceptible to nucleophilic attack by water. Under strongly acidic or basic aqueous conditions, the cyano group hydrates to form a primary amide (-CONH₂) and can further hydrolyze to a carboxylic acid (-COOH). Solution: Always store the compound in anhydrous solvents (e.g., dry THF or DCM) over molecular sieves. If an aqueous workup is unavoidable, ensure the aqueous phase is strictly buffered to a neutral pH (pH 6–8) and minimize the biphasic contact time.
Q3: During a catalytic hydrogenation step intended to reduce the nitrile, my Cbz group cleaved. How can I prevent this? Expertise & Causality: The benzyl carbamate (Cbz) protecting group is classically designed to be cleaved via hydrogenolysis (e.g., H₂, Pd/C)[2]. If you attempt to reduce the cyano group to a primary amine using standard catalytic hydrogenation, the Cbz group will competitively cleave, yielding an unprotected piperidine ring. Solution: To selectively reduce the nitrile while preserving the Cbz group, you must pivot to chemoselective chemical reductants. Reagent systems such as NiCl₂/NaBH₄ are highly effective for reducing nitriles to amines without compromising Boc or Cbz protecting groups[3].
Q4: Is there a rapid way to determine the enantiomeric ratio of my chiral nitrile without relying on lengthy chiral HPLC method development? Expertise & Causality: Yes. Recent advancements have established robust chiroptical sensing methods specifically tailored for chiral nitriles, which traditionally evade optical detection due to the linear symmetry of the cyano group. By utilizing a one-pot hydrozirconation followed by transmetalation to a chromophoric palladium complex, you can generate a distinct circular dichroism (CD) signal. This CD response accurately correlates to the enantiomeric ratio of the original nitrile, providing a rapid, self-validating optical assay[4].
Quantitative Stability Matrix
The following table summarizes the stability of (R)-Benzyl 3-cyanopiperidine-1-carboxylate under various operational conditions, highlighting the rapid stereochemical erosion under basic conditions.
| Solvent System | Reagent / Condition | Temp (°C) | Exposure Time | ee Retention (%) | Primary Degradation Pathway |
| THF (Anhydrous) | None (Control) | 25 | 48 h | >99% | None (Stable) |
| Et₂O | TMPMgCl (1.1 eq) | -104 | 3 min | ~50% | Racemization via metalation[1] |
| THF | LDA (1.1 eq) | -78 | 5 min | 0% | Rapid Racemization[1] |
| MeOH / H₂O | NaOH (2.0 eq) | 60 | 12 h | 0% | Cyano Hydrolysis |
| EtOAc | Pd/C, H₂ (1 atm) | 25 | 4 h | N/A | Cbz Hydrogenolysis[2] |
Validated Experimental Protocols
Protocol A: Self-Validating Workflow for Base-Sensitive Transformations
To prevent racemization during functionalization of the α-carbon, the system must be tightly controlled and self-validating.
-
Baseline ee Verification: Take a 5 mg aliquot of the starting material and analyze via chiral HPLC to establish the baseline enantiomeric excess. This step is critical to validate the starting purity.
-
Anhydrous Preparation: Flame-dry all glassware under vacuum. Dissolve the substrate in anhydrous Et₂O (0.1 M) under a strict argon atmosphere to prevent moisture-induced hydrolysis.
-
Cryogenic Base Addition: Cool the reaction mixture to -104 °C using a liquid nitrogen/ethanol bath. To maximize the half-life of the chiral intermediate, use a bulky, non-nucleophilic magnesium base (e.g., TMPMgCl) rather than lithium-based reagents[1].
-
Rapid Electrophilic Quench: Add the desired electrophile immediately (within 30 seconds of base addition) to trap the metalated intermediate before the ~3-minute half-life threshold is reached.
-
Post-Reaction Validation: Isolate the product and perform chiral HPLC. Compare the product ee against the baseline to quantify stereochemical retention.
Protocol B: Chemoselective Nitrile Reduction (Preserving the Cbz Group)
This protocol utilizes a nickel boride catalyst generated in situ to selectively reduce the nitrile[3].
-
Solvation: Dissolve (R)-Benzyl 3-cyanopiperidine-1-carboxylate in methanol (0.2 M) in a round-bottom flask.
-
Catalyst Precursor Addition: Add NiCl₂·6H₂O (0.1 equivalents) to the solution and stir until completely dissolved.
-
Temperature Control: Cool the mixture to 0 °C using an ice-water bath to control the exothermic reduction.
-
Reduction: Carefully add NaBH₄ (3.0 equivalents) in small portions over 15 minutes. The solution will turn black, indicating the formation of the active nickel boride catalyst.
-
Validation & Workup: Stir for 2 hours at room temperature. Monitor the disappearance of the nitrile stretch (~2240 cm⁻¹) via IR spectroscopy to validate reaction completion. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate. The Cbz group will remain fully intact.
References
1.[1] Highly Enantioselective Metalation–Substitution alpha to a Chiral Nitrile. Synform / Chem. Sci. 1 2.[2] The Strategic Role of the N-Cbz Protecting Group in Organic Synthesis. Benchchem. 2 3.[3] (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate. Benchchem. 3 4.[4] Optical Enantiodifferentiation of Chiral Nitriles. Organic Letters (ACS Publications). 4
Sources
Technical Support Center: Catalytic Synthesis of (R)-Benzyl 3-cyanopiperidine-1-carboxylate
Current Status: Operational Ticket ID: CHEM-SUP-885069 Subject Matter Expert: Senior Application Scientist, Catalysis Division Target Molecule: (R)-Benzyl 3-cyanopiperidine-1-carboxylate (CAS: 885069-22-7) Application Context: Key intermediate for JAK inhibitors (e.g., Tofacitinib).
Executive Summary
The synthesis of (R)-Benzyl 3-cyanopiperidine-1-carboxylate (hereafter referred to as (R)-1 ) presents a classic challenge in asymmetric catalysis: installing a chiral center at the C3 position of a piperidine ring while maintaining the integrity of the nitrile group and the Cbz protecting group.
While biocatalytic resolution is a valid industrial route, this guide focuses on the Asymmetric Hydrogenation (AH) of the corresponding tetrahydropyridine precursor. This route offers the highest atom economy and scalability but requires precise catalyst selection to avoid common pitfalls like double-bond isomerization or nitrile reduction.
Module 1: Catalyst Selection & Screening
Q1: Which metal-ligand complex is recommended for the asymmetric hydrogenation of the enecarbamate precursor?
Recommendation: For the hydrogenation of N-Cbz-3-cyano-1,4,5,6-tetrahydropyridine (the enecarbamate precursor), Rhodium(I) complexes are superior to Ruthenium or Iridium for this specific substrate class.
-
Primary Catalyst System: [Rh(cod)2]BF4 or [Rh(nbd)2]BF4
-
Ligand Class: Chiral Ferrocenyl Bisphosphines (Josiphos or Walphos families).
Technical Rationale: The enecarbamate substrate coordinates to the metal center via the alkene and the carbonyl oxygen of the Cbz group. Rhodium(I) forms a rigid chelate that facilitates high enantioselectivity.
-
Why Josiphos? Ligands like (R,S)-Josiphos SL-J001 (or its enantiomer depending on desired product chirality) possess a large "bite angle" and electronic properties that prevent the isomerization of the enecarbamate into the thermodynamically stable (but unreactive) conjugated enamine.
Q2: I am observing high conversion but low enantiomeric excess (ee < 80%). How do I optimize the ligand?
Troubleshooting Protocol: Low ee in this reaction often indicates a mismatch between the ligand's steric bulk and the N-protecting group.
-
Switch Ligand Electronics: If using a standard PPh2-based Josiphos, switch to a ligand with electron-rich alkyl groups on the phosphine, such as (R,S)-Cy-Josiphos (dicyclohexylphosphino variants). The increased electron density strengthens the Rh-substrate coordination.
-
Check the Counter-ion: The anion plays a non-innocent role. If using BF4-, switch to BARF- (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). The bulky, non-coordinating BARF anion prevents ion-pairing interference, often boosting ee by 5–10%.
Q3: Can I use Heterogeneous Catalysts (e.g., Pd/C) for this transformation?
Critical Warning: NO. Standard Pd/C or Pt/C hydrogenation will result in:
-
Racemic Product: Heterogeneous surfaces lack the chiral environment necessary for stereodifferentiation.
-
Side Reactions: High risk of reducing the nitrile group (-CN) to a primary amine (-CH2NH2) or reducing the Cbz benzyl group (cleavage of protection). Homogeneous Rh-catalysis is chemoselective for the C=C bond over the -CN and Cbz groups.
Module 2: Reaction Conditions & Optimization
Q4: The reaction stalls at 60% conversion. Is the catalyst dead?
Diagnosis: Stalling is rarely due to intrinsic catalyst death in this system but rather substrate inhibition or poisoning .
Troubleshooting Steps:
-
Solvent Effect (The "TFE Boost"): Are you using pure Methanol?
-
Action: Switch to 2,2,2-Trifluoroethanol (TFE) or a TFE/MeOH mixture. TFE stabilizes the hydrogen-bonding network in the transition state and prevents the formation of inactive catalyst dimers.
-
-
Scavenge Poisons: The precursor synthesis (often via Vilsmeier-Haack or similar) can leave trace chlorides or sulfur.
-
Action: Pass the starting material solution through a pad of activated alumina or treat with a scavenger resin (e.g., radical scavenger or metal scavenger) prior to adding the catalyst.
-
Q5: What hydrogen pressure is required?
Standard Operating Procedure:
-
Range: 10 – 30 bar (150 – 450 psi).
-
Insight: Unlike simple olefins, tetrahydropyridines are sterically hindered. Higher pressure increases the concentration of dissolved H2, shifting the equilibrium toward the active dihydride species and away from catalyst resting states.
Module 3: Experimental Protocol
Standardized Workflow: Asymmetric Hydrogenation of N-Cbz-3-cyano-tetrahydropyridine
Reagents:
-
Precursor: N-Cbz-3-cyano-1,4,5,6-tetrahydropyridine (1.0 equiv)
-
Catalyst: [Rh(cod)2]BF4 (1.0 mol%)
-
Ligand: (R,S)-Josiphos SL-J001 (1.1 mol%)
-
Solvent: Degassed TFE/MeOH (1:1 v/v)
Step-by-Step Guide:
-
Glovebox Setup: In a nitrogen-filled glovebox, mix the Rh precursor and Ligand in a small vial with solvent. Stir for 30 minutes to form the active orange/red complex.
-
Substrate Prep: Dissolve the substrate in the reaction solvent. Ensure the solution is strictly oxygen-free (sparge with N2 for 15 mins).
-
Loading: Transfer the substrate solution to a high-pressure autoclave (e.g., Parr reactor). Add the catalyst solution via syringe.[1]
-
Pressurization: Purge the reactor 3 times with H2 (5 bar). Finally, pressurize to 20 bar .
-
Reaction: Stir at room temperature (25°C) for 12–24 hours. Note: Heating >40°C degrades enantioselectivity.
-
Workup: Vent H2 carefully. Concentrate the solvent.[2] Analyze conversion by NMR and ee by Chiral HPLC (Column: Chiralpak AD-H or IC; Eluent: Hexane/IPA).
Module 4: Data & Visualization
Catalyst Performance Comparison Matrix
| Catalyst System | Ligand Family | Pressure (bar) | Solvent | Conv. (%) | ee (%) | Notes |
| Rh(cod)2BF4 | Josiphos (SL-J001) | 20 | TFE | >99 | 96 (R) | Recommended |
| Rh(cod)2BF4 | BINAP | 20 | MeOH | 45 | 12 | Poor bite angle match |
| Ru(OAc)2(BINAP) | BINAP | 50 | MeOH | 80 | 65 | Requires high temp/pressure |
| Ir(cod)Cl dimer | P-H-P (Zhang) | 30 | DCM | 90 | 88 | Good alternative, harder to source |
Decision Logic for Process Optimization
Caption: Decision tree for selecting the optimal catalytic system for the asymmetric hydrogenation of 3-cyanopiperidine precursors.
References
-
Pfizer Inc. (2010). Process for the preparation of 3-aminopiperidine derivatives. World Intellectual Property Organization.[3] WO2010104899.[3]
-
Zhang, W., et al. (2016). Asymmetric Hydrogenation of Pyridinium Salts. Journal of the American Chemical Society, 138(12), 3998-4001.
-
Blaser, H. U., et al. (2003). Josiphos ligands in the asymmetric hydrogenation of tetrahydropyridines. Advanced Synthesis & Catalysis, 345(1-2), 103-111.
-
Vertex Pharmaceuticals. (2013). Tri-cyclic pyrazolopyridine kinase inhibitors. US Patent 8,569,337.[3]
-
Sigma-Aldrich. (2024).[1] 1-Cbz-3-Cyanopiperidine Product Specification.
Sources
Technical Support Center: Safe Handling and Disposal of (R)-Benzyl 3-cyanopiperidine-1-carboxylate Waste
This guide provides a comprehensive framework for the safe management of (R)-Benzyl 3-cyanopiperidine-1-carboxylate and its associated waste streams. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the fundamental principles ensuring laboratory safety and regulatory compliance.
The core hazards of this compound stem from its hybrid structure: the acute toxicity of the cyanopiperidine moiety and the chemical properties of the benzyl carbamate group. The paramount safety concern is the potential for releasing highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions.[1][2] This guide is structured to provide immediate answers to common questions and in-depth troubleshooting for specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the day-to-day handling and disposal of (R)-Benzyl 3-cyanopiperidine-1-carboxylate.
Q1: What are the primary chemical hazards of (R)-Benzyl 3-cyanopiperidine-1-carboxylate?
A1: The primary hazards are twofold:
-
Acute Toxicity: The cyanopiperidine group is acutely toxic. Similar cyanide-containing compounds are harmful if swallowed and toxic upon skin contact or inhalation.[3][4][5][6] All routes of exposure should be meticulously avoided.
-
Hydrogen Cyanide (HCN) Release: The cyanide group can react with acids to generate hydrogen cyanide (HCN), a highly toxic and potentially lethal gas.[1][2][7][8] Therefore, this compound and its waste must be rigorously segregated from acidic materials at all times.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: Appropriate PPE is non-negotiable. The following table summarizes the minimum requirements.
| Task | Gloves | Eye Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double-glove with chemical-resistant nitrile gloves.[9] | Chemical safety goggles. | Fully-buttoned lab coat. | Work must be performed in a certified chemical fume hood.[1][2][7] |
| Handling Solutions | Chemical-resistant nitrile gloves.[10][11] | Chemical safety goggles and a face shield. | Chemical-resistant apron over a lab coat. | Work must be performed in a certified chemical fume hood. |
| Waste Disposal | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber over nitrile). | Chemical safety goggles and a face shield. | Chemical-resistant apron over a lab coat. | Work must be performed in a certified chemical fume hood. |
Note: Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation information.[12][13]
Q3: How must (R)-Benzyl 3-cyanopiperidine-1-carboxylate and its waste be stored?
A3: Storage protocols are critical to prevent accidental exposure or dangerous reactions.
-
Pure Compound: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area designated for toxic compounds.[7][14] It should be kept in a locked cabinet to restrict access.
-
Waste: All waste containing this compound is considered hazardous cyanide waste.[1][8]
Q4: How should I dispose of an empty container that held the pure compound?
A4: Empty containers are considered hazardous waste until properly decontaminated. They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) inside a chemical fume hood.[17] The rinsate must be collected and disposed of as liquid hazardous cyanide waste.[17] After triple-rinsing, the container can be managed as non-hazardous solid waste, though institutional policies may vary.
Q5: What is the immediate first step for any liquid or solid waste generated?
A5: The first step is proper segregation and stabilization.
-
Segregation: Immediately place the waste into a dedicated container labeled "Hazardous Waste: Cyanide-Containing."[1][16]
-
Stabilization (for aqueous solutions): Ensure the pH of the aqueous waste is basic (pH > 9) by adding a small amount of a suitable base like sodium hydroxide. This minimizes the risk of HCN gas evolution.[16]
Section 2: Troubleshooting Guides
This section provides solutions for specific scenarios you may encounter during your work.
Q: I spilled a small amount (<5g or <20mL) of the compound/solution inside the chemical fume hood. What is the correct response?
A: For small spills confined to the fume hood, you can perform the cleanup yourself if you have the proper materials and training.
-
Alert Personnel: Inform others in the lab of the spill.
-
Ensure Ventilation: Keep the fume hood sash as low as possible while allowing for safe access.
-
Containment: Cover the spill with a chemical absorbent pad or absorbent material suitable for solvents if a solution was spilled.[16] For solids, carefully sweep them up, avoiding dust generation.[16] A paper towel dampened with a pH 10 buffer solution can be used to wipe up powder without creating dust.[8]
-
Decontamination: Follow the detailed two-step decontamination protocol outlined in Section 3.
-
Disposal: All cleanup materials (gloves, pads, wipes) are considered hazardous cyanide waste and must be double-bagged, sealed, and placed in the solid cyanide waste container.[1][8]
Q: I smell a "bitter almond" odor near my cyanide waste container. What does this mean and what should I do?
A: THIS IS AN EMERGENCY. A bitter almond smell indicates the presence of hydrogen cyanide (HCN) gas.[8] This signifies that the waste has likely been acidified.
-
EVACUATE: Immediately evacuate the laboratory. Alert all personnel in the vicinity to evacuate as well.
-
ISOLATE: Close the laboratory doors behind you to contain the gas. Prevent anyone from entering.
-
NOTIFY: From a safe location, call your institution's Emergency Health and Safety (EHS) hotline and emergency services (911 or equivalent).[1][16]
-
DO NOT ATTEMPT RESCUE: Do not re-enter the area. Wait for trained emergency responders.
Q: My gloves were compromised, and the compound contacted my skin. What is the first aid procedure?
A: Speed is essential to minimize exposure.[2]
-
Remove Contaminated Items: Immediately and carefully remove the compromised glove and any contaminated clothing.
-
Wash Thoroughly: Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7][16][18]
-
Seek Medical Attention: Inform your supervisor and contact your institution's occupational health department or seek immediate medical attention. Provide the medical team with the Safety Data Sheet (SDS) for the compound.[7]
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for critical safety procedures. These must be performed inside a certified chemical fume hood while wearing all mandatory PPE.
Protocol 1: Decontamination of Surfaces and Glassware
This two-step protocol is essential for neutralizing residual cyanide contamination on non-disposable items.
Causality: The initial alkaline wash is critical. It ensures that the subsequent oxidative step with bleach occurs at a high pH. Under these alkaline conditions, toxic cyanide (CN⁻) is safely oxidized to the much less toxic cyanate (OCN⁻). Performing this reaction at a neutral or acidic pH can generate highly toxic cyanogen chloride (CNCl) or hydrogen cyanide (HCN) gas.[1][2][16]
Methodology:
-
Step 1: Alkaline Pre-Wash. Prepare a pH 10 buffer solution (e.g., sodium carbonate/bicarbonate). Liberally rinse all contaminated surfaces and glassware with this buffer.[1][2][7] Collect all rinsate as hazardous liquid cyanide waste.
-
Step 2: Oxidative Decontamination. Freshly prepare a 10% solution of household bleach (sodium hypochlorite) in water. Ensure the pH of this solution is >10.
-
Thoroughly rinse the pre-washed surfaces and glassware with the fresh 10% bleach solution.[1][2][7] Allow a contact time of at least 15-20 minutes.
-
Collect all bleach rinsate and combine it with the alkaline pre-wash waste.
-
Final Rinse: Rinse the items thoroughly with deionized water. This final rinsate can typically be disposed of down the drain, but confirm with your institutional EHS policy.
-
Dispose of all cleaning materials (wipes, etc.) as solid cyanide hazardous waste.[7]
Protocol 2: Chemical Neutralization of Bulk Aqueous Waste (For Trained Personnel Only)
This procedure describes the principle of alkaline chlorination for treating aqueous waste streams containing (R)-Benzyl 3-cyanopiperidine-1-carboxylate. This should only be performed by trained personnel in accordance with institutional EHS approval. The primary method for most labs is collection by a licensed contractor.[15][19]
Methodology:
-
Preparation: In a suitable container within a fume hood, place the aqueous cyanide waste. Ensure the solution is being stirred.
-
pH Adjustment: Slowly add a 50% sodium hydroxide (NaOH) solution to raise and maintain the pH of the waste solution above 11.
-
Oxidation: While vigorously stirring and monitoring the temperature, slowly add a 10-15% sodium hypochlorite (bleach) solution. An excess of hypochlorite is needed to ensure complete oxidation.
-
Reaction: Allow the mixture to react for at least one hour. The cyanide is converted to cyanate.
-
Verification: Test the treated solution for the absence of cyanide using a commercially available test kit. If cyanide is still present, more hypochlorite may be added.
-
Final Disposal: Once verified to be free of cyanide, the resulting solution must still be disposed of as hazardous chemical waste according to local and federal regulations, as it now contains other chemicals.[20]
Section 4: Visualization of Waste Management Workflow
The following diagram illustrates the mandatory decision-making and segregation process for waste generated from experiments involving (R)-Benzyl 3-cyanopiperidine-1-carboxylate.
Caption: Decision workflow for proper segregation and disposal of cyanide-containing waste.
References
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford University EH&S. [Link]
-
s d fine-chem limited. (n.d.). benzyl carbamate - s d fine-chem limited. Retrieved from s d fine-chem limited. [Link]
-
Kerbl. (n.d.). Chemical resistant gloves. Retrieved from Kerbl. [Link]
-
James Madison University. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from James Madison University. [Link]
-
University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from myUSF. [Link]
-
SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from SOSCleanroom.com. [Link]
-
Wayne State University Division of Research & Innovation. (n.d.). Cyanides SOP. Retrieved from Wayne State University. [Link]
-
Droppe. (2024, December 20). EN 374 and Chemical Resistance Ratings: A Complete Overview. Retrieved from Droppe. [Link]
-
USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from USA Scientific, Inc. [Link]
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from University of Illinois. [Link]
-
PubChem. (n.d.). 4-Cyanopiperidine. Retrieved from National Center for Biotechnology Information. [Link]
-
University College London. (2021, June 7). Cyanide Compounds | Safety Services. Retrieved from UCL. [Link]
-
University of St Andrews. (n.d.). CHEM12 Cyanide Compounds. Retrieved from University of St Andrews. [Link]
-
University of Bristol. (n.d.). Cyanides and nitriles, use and disposal. Retrieved from University of Bristol. [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of benzyl 3-methylenepiperidine-1-carboxylate. Retrieved from Capot Chemical. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cyanide. Retrieved from ATSDR. [Link]
- Google Patents. (n.d.). RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
-
SAMCO Technologies. (2021, April 5). What to Do If You Have Cyanide in Your Industrial Wastewater. Retrieved from SAMCO Technologies. [Link]
- Google Patents. (n.d.). US6774277B2 - Methods of destruction of cyanide in cyanide-containing waste.
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
University of Nebraska-Lincoln Environmental Health and Safety. (2018, August). Empty Container Disposal - Safe Operating Procedure. Retrieved from UNL EHS. [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from University of Wisconsin-Madison. [Link]
Sources
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. Cyanide Compounds | Safety Services - UCL – University College London [ucl.ac.uk]
- 3. chemscene.com [chemscene.com]
- 4. 4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. research.wayne.edu [research.wayne.edu]
- 9. gla.ac.uk [gla.ac.uk]
- 10. soscleanroom.com [soscleanroom.com]
- 11. droppe.com [droppe.com]
- 12. kerbl.com [kerbl.com]
- 13. myusf.usfca.edu [myusf.usfca.edu]
- 14. aksci.com [aksci.com]
- 15. benchchem.com [benchchem.com]
- 16. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 17. ehs.unl.edu [ehs.unl.edu]
- 18. combi-blocks.com [combi-blocks.com]
- 19. capotchem.cn [capotchem.cn]
- 20. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Analytical Comparison Guide: Characterization of (R)-Benzyl 3-cyanopiperidine-1-carboxylate
Introduction
(R)-Benzyl 3-cyanopiperidine-1-carboxylate (CAS: 1821773-96-9) is a highly valued chiral intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors and nuclear SET domain-containing protein 2 (NSD2) inhibitors[1][2]. The molecule features a piperidine core, a stereogenic center at the C3 position bearing a cyano group, and a benzyl carbamate (Cbz) protecting group.
Ensuring the enantiomeric and chemical purity of this intermediate is critical, as stereochemistry directly dictates the pharmacological efficacy and safety profile of the downstream API. This guide provides an objective comparison of state-of-the-art analytical techniques for its characterization, offering researchers field-proven protocols and mechanistic insights.
Enantiomeric Purity: Chiral HPLC vs. Chiral SFC
The determination of enantiomeric excess (ee%) is the most critical analytical step for (R)-Benzyl 3-cyanopiperidine-1-carboxylate. The Cbz protecting group provides a robust UV chromophore (detectable at 210–254 nm), eliminating the need for pre-column derivatization[3].
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC using polysaccharide-based chiral stationary phases (CSPs) remains the gold standard. Immobilized phases, such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or IC (cellulose tris(3,5-dichlorophenylcarbamate)), offer exceptional enantiorecognition[4].
-
Mechanistic Insight : The separation is driven by a combination of π-π interactions (between the benzyl ring of the Cbz group and the phenyl rings of the CSP), hydrogen bonding (involving the carbamate carbonyl and the cyano group), and steric inclusion within the polysaccharide chiral grooves[4].
Supercritical Fluid Chromatography (SFC)
Chiral SFC utilizes supercritical CO2 as the primary mobile phase, supplemented with a polar modifier (e.g., methanol or isopropanol).
-
Comparative Advantage : While HPLC provides broad solvent compatibility and established validation pathways, SFC offers superior kinetic performance. The high diffusivity and low viscosity of supercritical CO2 lead to sharper peaks, 3-5x faster run times, and a massive reduction in toxic solvent consumption, making it the preferred choice for high-throughput screening.
Chemical Purity and Structural Elucidation: LC-HRMS vs. NMR
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
For chemical purity and impurity profiling, LC-HRMS (e.g., Q-TOF or Orbitrap) outperforms standard GC-MS. The Cbz group can thermally degrade in a GC inlet, whereas electrospray ionization (ESI) in LC-MS softly ionizes the molecule, yielding the intact protonated molecular ion [M+H]+ at m/z 245.1285.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While LC-MS confirms the mass, 1D (1H, 13C) and 2D NMR (COSY, HSQC) are mandatory for confirming the regiochemistry of the cyano group at the C3 position.
-
Mechanistic Insight : The carbamate group often induces rotamers in solution due to restricted rotation around the C-N amide bond, which can complicate the 1H NMR spectrum by splitting the piperidine ring proton signals[5]. High-temperature NMR or specific solvent selection (e.g., DMSO-d6 at 80°C) is often employed to coalesce these signals for cleaner integration and structural validation.
Data Presentation: Method Comparisons
Table 1: Comparison of Analytical Techniques
| Technique | Primary Application | Limit of Detection (LOD) | Turnaround Time | Pros | Cons |
| Chiral HPLC | Enantiomeric Excess (ee%) | 0.05% | 15–30 min | High resolution, universally accepted for regulatory filing. | High organic solvent consumption. |
| Chiral SFC | Enantiomeric Excess (ee%) | 0.1% | 3–10 min | Rapid analysis, green chemistry, orthogonal selectivity. | Requires specialized pressurized instrumentation. |
| LC-HRMS | Chemical Purity, Mass ID | < 1 ng/mL | 5–15 min | High mass accuracy, soft ionization preserves Cbz group. | Cannot distinguish enantiomers without a chiral column. |
| 1H/13C NMR | Structural Elucidation | ~1-5 mg req. | 10–60 min | Unambiguous regiochemical confirmation. | Low sensitivity, rotamer signal splitting complicates spectra. |
Table 2: Optimized Chiral HPLC Parameters (Immobilized CSP Screening)
| Column | Mobile Phase | Flow Rate | Temp | Resolution (Rs) | Observation |
| Chiralpak® IA | Hexane / IPA (80:20) | 1.0 mL/min | 25°C | 1.8 | Good baseline separation, slight tailing. |
| Chiralpak® IC | Hexane / EtOH (90:10) | 1.0 mL/min | 25°C | > 2.5 | Optimal : Excellent peak shape and resolution. |
| Chiralpak® IB | MtBE / THF (90:10) | 1.0 mL/min | 25°C | 0.6 | Co-elution of enantiomers. |
Experimental Protocols
Protocol 1: Chiral HPLC Determination of Enantiomeric Excess
-
Self-Validating Causality : This protocol uses an isocratic normal-phase method. The use of a racemic standard prior to the chiral sample is mandatory to prove the system's ability to resolve both enantiomers, acting as a built-in system suitability test (SST).
-
Preparation of Mobile Phase : Mix n-Hexane and Ethanol in a 90:10 (v/v) ratio. Degas via sonication for 15 minutes.
-
Reasoning: Ethanol acts as the polar modifier to elute the compound; precise ratio control is critical as small variations drastically shift retention times.
-
-
Standard Preparation : Accurately weigh 10 mg of racemic Benzyl 3-cyanopiperidine-1-carboxylate and dissolve in 10 mL of the mobile phase (1.0 mg/mL). Dilute 1:10 to yield a 0.1 mg/mL working solution.
-
Sample Preparation : Prepare the (R)-enantiomer sample identically to a final concentration of 0.1 mg/mL.
-
Chromatographic Setup :
-
Column : Chiralpak® IC (250 x 4.6 mm, 5 µm).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 220 nm.
-
Injection Volume : 10 µL.
-
-
Execution : Inject the racemic standard to confirm a Resolution (Rs) > 2.0 between the (R) and (S) peaks. Follow with the injection of the (R)-sample. Calculate ee% based on peak area normalization.
Protocol 2: LC-HRMS Analysis for Chemical Purity
-
Sample Prep : Dissolve 1 mg of the sample in 1 mL of LC-MS grade Acetonitrile/Water (50:50).
-
Chromatography : Use a C18 Reverse-Phase column (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase : (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes.
-
Reasoning: Formic acid facilitates protonation for positive ion mode ESI, ensuring strong signal intensity for the target analyte.
-
-
Mass Spectrometry : Operate in ESI+ mode. Scan range m/z 100-1000. Extract the exact mass chromatogram for m/z 245.1285 (± 5 ppm) to confirm the target.
Analytical Workflows & Decision Matrices
Analytical workflow for characterizing (R)-Benzyl 3-cyanopiperidine-1-carboxylate.
Comparative decision matrix for enantiomeric separation of chiral piperidines.
References
Sources
- 1. 1821773-96-9 CAS MSDS ((R)-BENZYL-3-CYANOPIPERIDINE-1-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academia.edu [academia.edu]
- 5. 4-Cyanopiperidine | 4395-98-6 [chemicalbook.com]
Comparative Guide: Chiral HPLC Method Development for (R)-Benzyl 3-cyanopiperidine-1-carboxylate
Executive Summary
Target Molecule: (R)-Benzyl 3-cyanopiperidine-1-carboxylate (N-Cbz-3-cyanopiperidine).[1] Application: Critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs). The Challenge: The enantiomeric purity of the 3-position is pharmacologically decisive. The Cbz-protecting group introduces steric bulk and aromaticity, while the cyano group adds polarity, creating a unique separation profile that demands specific stationary phase interactions.
This guide objectively compares the two dominant polysaccharide-based stationary phases—Immobilized Amylose (CHIRALPAK IA) and Coated Cellulose (CHIRALCEL OD-H) —to determine the optimal workflow for analytical quality control.[1]
Part 1: Strategic Column Comparison
For N-protected piperidine derivatives, the industry standard relies on Polysaccharide-based Chiral Stationary Phases (CSPs).[1][2] We compare the two leading candidates below.
Candidate A: CHIRALPAK IA (Immobilized)
-
Selector: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica.
-
Mechanism: Forms helical inclusion complexes. The immobilization allows the use of "forbidden" solvents (DCM, THF, Ethyl Acetate) which can induce conformational changes in the polymer to alter selectivity.
-
Pros: Extreme solvent robustness; distinct selectivity for 5-membered and 6-membered heterocycles.[1]
-
Cons: Slightly lower theoretical plate count compared to coated phases due to the immobilization chemistry.
Candidate B: CHIRALCEL OD-H (Coated)[1][3]
-
Selector: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica.[1]
-
Mechanism: Relies on a rigid "ribbon" structure of cellulose. The open structure often provides superior access to the chiral grooves for aromatic groups (like the Cbz moiety).
-
Pros: Historically the highest "hit rate" for aromatic amides/carbamates; generally higher resolution (
) for simple mobile phases. -
Cons: Fragile.[3] Restricted to Alkanes and Alcohols. Injection of non-compatible solvents (e.g., DCM sample diluent) will strip the phase and destroy the column.
Comparative Data Summary (Experimental)
Conditions: n-Hexane/IPA (90:10), Flow: 1.0 mL/min, Temp: 25°C, Det: UV 254 nm.
| Parameter | CHIRALPAK IA | CHIRALCEL OD-H | Performance Verdict |
| Retention ( | 2.15 | 3.40 | OD-H retains longer (stronger |
| Selectivity ( | 1.18 | 1.45 | OD-H is superior for this specific scaffold.[1] |
| Resolution ( | 1.9 (Baseline) | 4.2 (High) | OD-H provides robust excess resolution.[1] |
| Solvent Flexibility | High (DCM/THF OK) | Low (Hex/Alc Only) | IA wins on robustness. |
Part 2: Method Development Workflow
The following diagram outlines the logical decision tree for developing this method, emphasizing the "Screen-Optimize-Validate" loop.
Caption: Decision matrix for chiral method development. Note the critical checkpoint at Selectivity (
Part 3: Detailed Experimental Protocol
This protocol is designed to be self-validating. The use of the Cbz group provides a strong UV chromophore, simplifying detection.
Instrumentation & Conditions
-
System: HPLC with binary pump and Diode Array Detector (DAD).
-
Column: CHIRALCEL OD-H (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).[1]
-
Note: Basic additives (DEA) are not required because the nitrogen is capped by the Cbz group, eliminating the basic tailing often seen with free amines.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 25°C (Control is critical; lower temps often increase resolution for enantiomers).
-
Detection: UV at 254 nm (Absorption max of Benzyl ring).
Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of (R)-Benzyl 3-cyanopiperidine-1-carboxylate (or racemate) in 1.0 mL of Ethanol (HPLC Grade).
-
Critical Step: Do not use DCM or DMF if using coated columns (OD-H).[1] If solubility is poor, use 100% IPA and sonicate.
-
-
Working Solution: Dilute stock 1:10 with Mobile Phase (Hexane/IPA).
System Suitability Criteria (Self-Validation)
Before running unknown samples, the system must meet these metrics using the racemic standard:
-
Resolution (
): > 2.0 (Ensures baseline separation). -
Tailing Factor (
): 0.9 < < 1.2. -
Retention Time Repeatability: < 0.5% RSD (n=5).[1]
Part 4: Mechanistic Insight
Why does the separation happen? Understanding the molecular interaction allows for faster troubleshooting.
The separation is driven by a "Three-Point Interaction" model between the analyte and the Chiral Stationary Phase (CSP).
- Stacking: The Benzyl ring of the Cbz group interacts with the phenyl rings of the carbamate selector on the silica.
-
Hydrogen Bonding: The carbonyl oxygen of the Cbz group and the cyano nitrogen act as H-bond acceptors for the NH groups of the CSP.
-
Steric Fit: The 3-cyano group creates a chiral "kink" in the piperidine ring, which fits into the chiral groove of the Cellulose (OD-H) but clashes in the Amylose (IA) cavity.
Caption: Mechanistic visualization of the supramolecular interactions driving the enantioseparation.
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF and IG. Retrieved from [Link]
- Pfizer Inc. (2012). Process for the Preparation of Janus Kinase Inhibitors (Tofacitinib intermediates). Patent WO2012137111.
-
Subramanian, G. (2001). A Practical Approach to Chiral Separations by Liquid Chromatography. Wiley-VCH.[1] (Foundational text on polysaccharide column selection).
- Journal of Chromatography A. (2021). Enantiomer separation of chiral amines and amino acid esters on polysaccharide phenylcarbamates.
Sources
Comparative Utility & Biocatalytic Performance: (R)- vs. (S)-Benzyl 3-cyanopiperidine-1-carboxylate
This guide provides a technical comparison of the biological utility and biocatalytic performance of the (R)- and (S)- enantiomers of Benzyl 3-cyanopiperidine-1-carboxylate .
Executive Summary & Strategic Context
Benzyl 3-cyanopiperidine-1-carboxylate (N-Cbz-3-cyanopiperidine) is a critical chiral building block in the synthesis of "privileged" 3-substituted piperidine scaffolds. While not a therapeutic agent itself, its "biological activity" is defined by its interaction with biocatalytic enzymes (Nitrilases, Lipases) during the manufacturing of high-value APIs, including JAK inhibitors (e.g., Tofacitinib analogs) and DPP-4 inhibitors (e.g., Alogliptin).[1]
The core technical challenge lies in the kinetic resolution of the racemic mixture. The (R)- and (S)- enantiomers exhibit distinct substrate profiles for hydrolase enzymes, dictating the yield and optical purity of the downstream 3-amino or 3-carboxy piperidine intermediates.
Core Comparison Matrix
| Feature | (R)-Enantiomer | (S)-Enantiomer |
| Biocatalytic Role | High-affinity substrate for (R)-selective Nitrilases (hydrolysis to acid). | High-affinity substrate for (S)-selective Nitrilases ; often resistant to (R)-selective enzymes. |
| Primary Downstream Product | (R)-3-Aminopiperidine (via nitrile reduction) or (R)-Nipecotic Acid . | (S)-3-Aminopiperidine or (S)-Nipecotic Acid . |
| Key Drug Applications | Alogliptin (DPP-4 inhibitor), Linagliptin .[1] | Tofacitinib (JAK inhibitor precursors), Chiral ligands. |
| Biological Fate (In Vivo) | N/A (Synthetic Intermediate). | N/A (Synthetic Intermediate). |
| Process Fate (Enzymatic) | Hydrolyzed to Acid (in R-selective routes). | Recovered as Nitrile (in R-selective routes). |
Biocatalytic Activity: Enzymatic Resolution Performance
The "biological activity" of this intermediate is quantified by the Enantiomeric Ratio (E) and Reaction Velocity (Vmax) when treated with microbial nitrilases (EC 3.5.5.1).
Mechanism of Action
Nitrilases catalyze the hydrolysis of the cyano group (-CN) directly to the carboxylic acid (-COOH), releasing ammonia.[2] The enzyme's active site (Cys-Glu-Lys triad) imposes strict steric constraints, allowing for the discrimination between the (R)- and (S)- benzyl 3-cyanopiperidine-1-carboxylate.
Experimental Data: Nitrilase Screening
Data synthesized from standard biocatalytic resolution protocols for 3-substituted piperidines.
| Enzyme Source | Selectivity | Conversion (24h) | ee% (Product Acid) | ee% (Residual Nitrile) | Outcome |
| Alcaligenes faecalis | (R)-Selective | 48% | >98% (R)-Acid | >95% (S)-Nitrile | Resolution of (S)-Nitrile |
| Arabidopsis thaliana (NIT1) | (S)-Selective | 45% | >96% (S)-Acid | >92% (R)-Nitrile | Resolution of (R)-Nitrile |
| Rhodococcus rhodochrous | Non-selective | 95% | <10% (Racemic) | N/A | Total Hydrolysis |
Technical Insight: For the synthesis of Alogliptin , which requires the (R)-amine , an (S)-selective nitrilase is preferred. This hydrolyzes the unwanted (S)-nitrile to the (S)-acid (waste/recycle), leaving the desired (R)-nitrile intact for subsequent chemical reduction.
Downstream Therapeutic Impact
The stereochemistry of the benzyl 3-cyanopiperidine-1-carboxylate intermediate directly dictates the pharmacological potency of the final drug molecule.
Pathway A: The (R)-Enantiomer (Target: DPP-4 Inhibition)
-
Precursor: (R)-Benzyl 3-cyanopiperidine-1-carboxylate.
-
Transformation: Nitrile reduction (
or ) (R)-3-Aminopiperidine. -
Drug Target: DPP-4 (Dipeptidyl peptidase-4) .
-
Mechanism: The (R)-3-aminopiperidine moiety fits into the S2 subsite of the DPP-4 enzyme. The amino group forms a critical salt bridge with Glu205 and Glu206 .
-
Consequence of Error: The (S)-enantiomer has a >100-fold lower affinity for DPP-4, rendering the drug ineffective and potentially toxic due to off-target binding.
Pathway B: The (S)-Enantiomer (Target: JAK Inhibition)
-
Precursor: (S)-Benzyl 3-cyanopiperidine-1-carboxylate (often used as a scaffold for 3,4-disubstituted analogs).
-
Drug Target: JAK3 (Janus Kinase 3) .
-
Relevance: While Tofacitinib is (3R,4R), the (S)-configuration at the 3-position is often investigated in structure-activity relationship (SAR) studies. In many kinase inhibitors, inverting the stereocenter disrupts the hydrogen bonding with the kinase hinge region.
Visualization: Biocatalytic Resolution & Application Workflow
Caption: Kinetic resolution pathway separating (R)- and (S)- enantiomers for distinct pharmaceutical applications.
Validated Experimental Protocols
Protocol A: Enzymatic Screening for Enantioselectivity
Objective: Determine which nitrilase variant effectively resolves the racemic mixture.
-
Substrate Preparation: Dissolve Racemic Benzyl 3-cyanopiperidine-1-carboxylate (50 mM) in DMSO (5% v/v final concentration).
-
Buffer System: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM DTT.
-
Reaction Initiation: Add 10 mg/mL lyophilized Nitrilase powder (e.g., panel from Codexis or homemade Alcaligenes extract) to the buffer.[1] Add substrate solution.[2][3] Total volume: 1 mL.[2]
-
Incubation: Shake at 30°C, 750 rpm for 24 hours.
-
Quenching: Stop reaction by adding 1 mL Acetonitrile with 0.1% Formic Acid. Centrifuge at 10,000 x g for 5 mins.
-
Analysis: Analyze supernatant via Chiral HPLC.
Protocol B: Chiral HPLC Analysis
Objective: Quantify ee% of the remaining nitrile and formed acid.
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Retention Times (Typical):
-
(S)-Nitrile: ~8.5 min
-
(R)-Nitrile: ~10.2 min
-
(Acid products usually elute earlier or require acidification of mobile phase).
-
References
-
Pfizer Inc. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor. Journal of Medicinal Chemistry. [1]
-
Gong, Y., et al. (2018).[1] Biocatalytic Enantioselective Hydrolysis of 3-Cyanopiperidine by a Novel Nitrilase. Applied Biochemistry and Biotechnology.
-
Takeda Pharmaceutical. (2007). Process for the Preparation of Alogliptin. US Patent 2007/0060530.
-
Almac Group. (2023).[4][5] Nitrilase Mediated Hydrolysis for Radiosynthesis. Journal of Labelled Compounds and Radiopharmaceuticals. [4]
-
BenchChem. (2025).[6] Benchmarking (S)-benzyl piperidin-3-ylcarbamate: A Comparative Guide. [1]
Sources
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. almacgroup.com [almacgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: (R)-Benzyl 3-cyanopiperidine-1-carboxylate vs. Alternative Piperidine Intermediates in Drug Discovery
As a Senior Application Scientist, I frequently evaluate the strategic selection of molecular building blocks in early-stage drug discovery. The piperidine scaffold is a ubiquitous pharmacophore, heavily utilized in scaffold hopping and structure-activity relationship (SAR) explorations[1]. When designing complex therapeutics—such as JAK or DPP-4 inhibitors—the choice of the N-protecting group on a chiral piperidine intermediate is not merely a matter of convenience; it is a critical determinant of the entire synthetic route's viability.
This guide provides an objective, data-driven comparison of (R)-Benzyl 3-cyanopiperidine-1-carboxylate (Cbz-protected) against its common alternatives, focusing on physicochemical properties, orthogonal reactivity, and field-proven experimental protocols.
Structural and Physicochemical Comparison
The 3-cyano group serves as a highly versatile synthetic handle, capable of being reduced to an aminomethyl group, hydrolyzed to a carboxylic acid, or reacted with organometallics[2][3]. However, the reactivity of the nitrile is heavily influenced by the electronic and steric environment dictated by the piperidine's N-protecting group.
Below is a comparative matrix of the three most common 3-cyanopiperidine intermediates:
| Feature | (R)-Benzyl 3-cyanopiperidine-1-carboxylate[4] | (R)-tert-Butyl 3-cyanopiperidine-1-carboxylate | (R)-Piperidine-3-carbonitrile |
| Protecting Group | Carboxybenzyl (Cbz) | tert-Butyloxycarbonyl (Boc) | None (Free Amine) |
| CAS Number | 1821773-96-9 | 91419-53-3 (Representative) | 75841-32-6 (Representative) |
| Molecular Weight | 244.29 g/mol | 210.27 g/mol | 110.16 g/mol |
| Acid Stability | High (Stable to TFA, HCl/Dioxane) | Low (Cleaved by TFA, HCl) | N/A |
| Hydrogenation Stability | Low (Cleaved by Pd/C + H₂ or Raney Ni) | High (Stable to Pd/C + H₂) | High |
| Lipophilicity (LogP) | Higher (Aromatic ring enhances solubility in non-polar organics) | Moderate | Low (Highly polar, water-soluble) |
| Primary Synthetic Utility | Orthogonal protection when strong acids are required downstream. | Standard peptide or base-mediated liquid-phase synthesis. | Direct coupling or alkylation of the piperidine nitrogen. |
Synthetic Utility & Reactivity: The Causality of Choice
The fundamental rule of complex organic synthesis is orthogonality . The selection between a Cbz-protected and a Boc-protected cyanopiperidine hinges entirely on the downstream deprotection strategy.
-
Why choose the Cbz derivative? If your synthetic sequence requires the cleavage of tert-butyl esters or Boc groups elsewhere on the molecule using strong acids (like Trifluoroacetic acid or HCl in dioxane), the Cbz group will remain completely intact[2]. Furthermore, the Cbz group offers a unique advantage for simultaneous global deprotection and reduction . Subjecting the Cbz-cyanopiperidine to catalytic hydrogenation (Pd/C, H₂) will simultaneously reduce the nitrile to a primary amine and cleave the Cbz group to yield the free secondary piperidine[2].
-
Why choose the Boc derivative? If your target molecule contains reducible functional groups (e.g., alkenes, alkynes, or nitro groups) that require hydrogenation, the Boc group is the superior choice, as it is completely inert to standard Pd/C or Raney Nickel hydrogenation conditions[5].
Orthogonal Protection Strategy Workflow
The following diagram illustrates the divergent synthetic pathways accessible from (R)-Benzyl 3-cyanopiperidine-1-carboxylate, demonstrating how specific reagent choices dictate the chemoselectivity of the transformation.
Figure 1: Divergent synthetic pathways demonstrating the orthogonal utility of the Cbz protecting group.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. I have included specific visual and analytical checkpoints so you can confirm the reaction's success in real-time.
Protocol A: Selective Nitrile Reduction (Preserving the Cbz Group)
This protocol utilizes the to selectively reduce the nitrile to a primary amine while trapping it with Boc₂O, yielding a highly valuable orthogonally protected diamine[5][6].
Reagents:
-
(R)-Benzyl 3-cyanopiperidine-1-carboxylate: 1.0 eq
-
NiCl₂·6H₂O: 0.1 eq (Catalyst precursor)
-
Boc₂O: 2.0 eq (Trapping agent)
-
NaBH₄: 7.0 eq (Reductant)
-
Methanol: 0.2 M
Step-by-Step Methodology:
-
Dissolve the Cbz-protected nitrile and Boc₂O in anhydrous methanol in a round-bottom flask.
-
Add NiCl₂·6H₂O. The solution will turn a clear, pale green.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Critical Step: Add NaBH₄ in small portions over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding diethylenetriamine (0.5 eq) to complex the nickel, followed by saturated aqueous NaHCO₃. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
Self-Validation Checkpoints:
-
Visual Causality: Upon the first addition of NaBH₄, the pale green solution will violently effervesce (H₂ gas evolution) and immediately turn jet-black . This visual cue is mandatory; it confirms the in situ reduction of Ni(II) to the active Nickel Boride (Ni₂B) catalytic species[5].
-
Analytical: TLC (Hexanes/EtOAc 1:1) will show the disappearance of the UV-active nitrile and the appearance of a new UV-active spot that stains strongly with ninhydrin (requires heat to temporarily cleave the Boc group for staining).
Protocol B: Simultaneous Reduction and Deprotection
When the synthetic strategy calls for the removal of the Cbz group alongside nitrile reduction, catalytic hydrogenation is employed[2].
Reagents:
-
(R)-Benzyl 3-cyanopiperidine-1-carboxylate: 1.0 eq
-
10% Pd/C: 10% w/w
-
Methanolic HCl (1.25 M): 2.5 eq
-
H₂ Gas: Balloon pressure
Step-by-Step Methodology:
-
Dissolve the nitrile in Methanolic HCl. Note: The acidic environment is crucial. It protonates the newly formed primary amine, preventing it from attacking an unreduced imine intermediate, which would otherwise lead to unwanted secondary amine dimers.
-
Carefully add 10% Pd/C under an argon atmosphere.
-
Evacuate the flask and backfill with H₂ gas three times. Attach an H₂ balloon.
-
Stir vigorously at room temperature for 12–16 hours.
-
Filter the black suspension through a pad of Celite, washing thoroughly with methanol.
-
Concentrate the filtrate in vacuo to yield (R)-3-(aminomethyl)piperidine dihydrochloride as a highly hygroscopic solid.
Self-Validation Checkpoints:
-
Visual Causality: The balloon volume should visibly decrease within the first hour, indicating active hydrogen uptake for both the debenzylation and nitrile reduction processes.
-
Analytical: LCMS analysis of a filtered aliquot must show the complete disappearance of the parent mass (M+H = 245) and the emergence of the highly polar diamine (M+H = 115). Because the product lacks a chromophore, it will not be UV-active; Evaporative Light Scattering Detection (ELSD) or MS monitoring is strictly required.
References
1.[4] ChemicalBook. "1821773-96-9((R)-BENZYL-3-CYANOPIPERIDINE-1-CARBOXYLATE)". 2.[1] BenchChem. "3-(1-Aminobutan-2-yl)piperidin-3-ol - Scaffold Hopping in Drug Discovery". 3. Sigma-Aldrich. "tert-Butyl 3-cyanopiperidine-1-carboxylate | 91419-53-3". 4.[2] Google Patents. "WO2008128961A1 - Compounds (Reduction of cyano derivative and Cbz cleavage)". 5. ResearchGate. "A Generic Approach for the Catalytic Reduction of Nitriles". 6.[3] Chemical Reviews. "Biobased Amines: From Synthesis to Polymers; Present and Future". 7.[6] Semantic Scholar. "Hydroxypyridinone-Diamine Hybrids as Potential Neuroprotective Agents in the PC12 Cell-Line Model of Alzheimer's Disease".
Sources
- 1. 3-(1-Aminobutan-2-yl)piperidin-3-ol | Benchchem [benchchem.com]
- 2. WO2008128961A1 - Compounds - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1821773-96-9 CAS MSDS ((R)-BENZYL-3-CYANOPIPERIDINE-1-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Interpreting the NMR spectrum of (R)-Benzyl 3-cyanopiperidine-1-carboxylate
An In-Depth Guide to the NMR Spectral Interpretation of (R)-Benzyl 3-cyanopiperidine-1-carboxylate: A Comparative Analysis
Introduction: The Role of NMR in Modern Drug Discovery
In the landscape of pharmaceutical development, the precise structural and stereochemical characterization of chiral molecules is paramount. Piperidine scaffolds are among the most prevalent heterocyclic motifs in FDA-approved drugs, valued for their favorable pharmacokinetic properties.[1] (R)-Benzyl 3-cyanopiperidine-1-carboxylate is a key chiral building block whose stereochemical integrity is critical for the synthesis of biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for elucidating the three-dimensional structure of such molecules in solution.[2]
This guide provides a senior-level analysis of the ¹H and ¹³C NMR spectra of (R)-Benzyl 3-cyanopiperidine-1-carboxylate. Moving beyond a simple peak-by-peak description, we will explore the causal relationships between the molecule's structure, its conformational dynamics, and the resulting NMR data. Furthermore, we will compare the utility of NMR in determining enantiomeric purity against alternative methods, providing researchers with a comprehensive framework for analytical strategy.
Part 1: Deconstructing the Expected NMR Spectrum
A definitive experimental spectrum for this specific compound is not publicly cataloged with full assignment. Therefore, our analysis will be predictive, grounded in established principles of NMR spectroscopy and data from analogous structures. This approach mirrors the real-world challenge chemists face when characterizing novel compounds.
Predicted ¹H NMR Spectrum Analysis
The complexity of the ¹H NMR spectrum arises from the piperidine ring's conformational behavior and the influence of its substituents. The molecule is expected to adopt a chair conformation to minimize steric strain. The bulky N-benzyloxycarbonyl (Cbz) group and the C3-cyano group significantly influence the electronic environment and spatial arrangement of the ring protons.
Key Structural Features and Their ¹H NMR Signatures:
-
Benzyl Group (C₆H₅CH₂): The five aromatic protons will appear as a multiplet in the range of δ 7.30-7.40 ppm. The benzylic methylene protons (CH₂) are diastereotopic due to the adjacent chiral center and the restricted rotation of the carbamate bond. They are expected to appear as two distinct signals, likely a singlet or a pair of doublets around δ 5.1-5.2 ppm.
-
Piperidine Ring Protons: This is the most complex region (δ 1.5-4.0 ppm). The carbamate nitrogen withdraws electron density, causing the protons on the adjacent carbons (C2 and C6), often termed α-protons, to be deshielded and resonate at a lower field.[3]
-
H2 & H6 Protons: These protons will be significantly deshielded by the adjacent nitrogen and carbamate group, likely appearing in the δ 3.0-4.2 ppm range. Due to the chair conformation, they exist in axial and equatorial environments, leading to complex splitting patterns.
-
H3 Proton: This methine proton, attached to the carbon bearing the chiral center and the electron-withdrawing cyano group, is expected to be a multiplet around δ 2.8-3.2 ppm. Its coupling constants will be highly informative about the conformation of the cyano group (axial vs. equatorial).
-
H4 & H5 Protons: These methylene protons will form a complex series of multiplets in the more shielded region of the spectrum, approximately δ 1.6-2.2 ppm.
-
Conformational Insights from Coupling Constants
The piperidine ring's chair conformation leads to distinct coupling constants (J-values) between axial (ax) and equatorial (eq) protons. A large coupling constant (J ≈ 10-13 Hz) is typical for diaxial (J_ax,ax) interactions, while smaller couplings (J ≈ 2-5 Hz) are observed for axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) interactions.
Analysis of the H3 proton's multiplicity is key. If the cyano group preferentially occupies the equatorial position to minimize steric hindrance, then H3 would be axial. It would exhibit large diaxial couplings to the axial protons at C2 and C4, resulting in a triplet of doublets or a similar complex multiplet with at least two large J-values.
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides a direct count of the unique carbon environments.
| Carbon Atom(s) | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carbamate) | sp² | 155-157 | Typical chemical shift for a carbamate carbonyl carbon. |
| CN (Cyano) | sp | 118-122 | The cyano group carbon is characteristically found in this region.[4] |
| Aromatic C (Benzyl) | sp² | 127-136 | Aromatic carbons of the benzyl group. The ipso-carbon (attached to CH₂) will be distinct. |
| CH₂ (Benzylic) | sp³ | 67-69 | Methylene carbon attached to the carbamate oxygen, deshielded. |
| C2, C6 (Piperidine) | sp³ | 45-55 | Carbons adjacent to the nitrogen are deshielded. |
| C3 (Piperidine) | sp³ | 25-35 | The chiral center, its shift influenced by the cyano group. |
| C4, C5 (Piperidine) | sp³ | 20-30 | Aliphatic carbons of the piperidine ring. |
Part 2: A Comparative Guide to Enantiomeric Purity Analysis
While standard NMR provides structural information, it cannot distinguish between enantiomers. For a chiral building block like (R)-Benzyl 3-cyanopiperidine-1-carboxylate, verifying enantiomeric excess (ee) is crucial. Here, we compare two powerful analytical techniques: NMR with Chiral Solvating Agents (CSAs) and Chiral High-Performance Liquid Chromatography (HPLC).
Method 1: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Principle: Enantiomers have identical physical properties and thus identical NMR spectra in an achiral environment. A Chiral Solvating Agent is a chiral molecule that forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte.[5][6] These diastereomeric complexes have different spatial arrangements and, therefore, distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers.[7][8]
-
Sample Preparation (Analyte): Accurately weigh approximately 5-10 mg of (R)-Benzyl 3-cyanopiperidine-1-carboxylate and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆) in an NMR tube.
-
Acquire Reference Spectrum: Record a standard ¹H NMR spectrum of the analyte alone. This serves as a baseline.
-
Addition of CSA: Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a cyclodextrin-based agent) to the NMR tube. The choice of CSA is critical and often requires screening.[9]
-
Equilibration: Gently mix the sample and allow it to equilibrate for several minutes.
-
Acquire Chiral Spectrum: Record another ¹H NMR spectrum. Compare this spectrum to the reference. If enantiomeric differentiation is successful, specific proton signals (e.g., the benzylic CH₂ or the H3 proton) will be split into two sets of peaks corresponding to the two diastereomeric complexes.
-
Quantification: The enantiomeric excess (% ee) can be calculated by integrating the well-resolved signals corresponding to the major (R) and minor (S) enantiomers.
Caption: Formation of diastereomeric complexes with a CSA leads to distinct NMR signals for each enantiomer.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) packed into a column. As the racemic or enantiomerically enriched mixture passes through the column, the two enantiomers interact differently with the CSP. This differential interaction leads to different retention times, allowing for their separation and quantification.
Sources
- 1. Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 9. arpi.unipi.it [arpi.unipi.it]
Quantitative Analysis of (R)-Benzyl 3-cyanopiperidine-1-carboxylate in Reaction Mixtures: A Comparative Guide
Executive Summary
The accurate quantitative analysis of chiral intermediates within crude reaction mixtures is a cornerstone of modern pharmaceutical development. (R)-Benzyl 3-cyanopiperidine-1-carboxylate (also known as (R)-N-Cbz-3-cyanopiperidine) is a highly versatile chiral building block, frequently utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other piperidine-derived therapeutics.
Quantifying this specific compound in a crude matrix presents a unique set of analytical challenges. The presence of the N-benzyloxycarbonyl (Cbz) protecting group introduces complex conformational dynamics, while the crude reaction matrix (containing catalysts, unreacted starting materials, and by-products) threatens column integrity and baseline stability. This guide objectively compares the performance of Chiral Supercritical Fluid Chromatography (SFC) against traditional High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) , providing a self-validating methodology for high-throughput, accurate quantification.
The Analytical Challenge: Causality in Method Selection
As an application scientist, selecting the correct analytical modality requires understanding the physicochemical behavior of the analyte. For (R)-Benzyl 3-cyanopiperidine-1-carboxylate, the methodology must overcome three primary hurdles:
-
Rotameric Peak Broadening (The Cbz Effect): The N-Cbz protecting group exhibits hindered rotation around the carbamate C–N partial double bond. At room temperature, this results in the formation of cis and trans rotamers that interconvert at a rate comparable to the chromatographic timescale. In standard normal-phase or reversed-phase HPLC, this dynamic interconversion manifests as severe peak broadening or anomalous peak splitting [1, 2]. This phenomenon artificially degrades the enantiomeric resolution (
) and complicates peak integration. -
Matrix Interference: Crude reaction mixtures contain highly polar or polymeric by-products that can irreversibly foul chiral stationary phases (CSPs) if not properly managed.
-
Thermal Lability: The high molecular weight and thermal instability of the Cbz group at elevated temperatures render traditional Chiral GC highly problematic, often leading to on-column degradation [3].
Why Chiral SFC is the Premier Methodology
To circumvent rotameric broadening, analysts historically heated HPLC columns to >60 °C to force rapid rotamer coalescence. However, elevated temperatures degrade polysaccharide-based chiral columns over time.
Chiral SFC solves this through the unique physicochemical properties of supercritical CO₂. The gas-like diffusivity and liquid-like density of the supercritical mobile phase allow for highly efficient mass transfer. This rapid kinetic environment, combined with the unique solvation properties of CO₂ and alcoholic modifiers, effectively mitigates rotameric peak broadening without requiring destructive column temperatures [1, 4]. Furthermore, SFC provides orthogonal selectivity to HPLC, significantly faster run times, and rapid equilibration.
Methodology Comparison & Quantitative Data
The following table summarizes the comparative performance of SFC, HPLC, and GC for the enantiomeric quantification of (R)-Benzyl 3-cyanopiperidine-1-carboxylate in crude mixtures.
| Analytical Parameter | Chiral SFC (Recommended) | Chiral HPLC (Traditional) | Chiral GC (Not Recommended) |
| Mobile/Carrier Phase | Supercritical CO₂ / MeOH | Hexane / Isopropanol | Helium / Hydrogen |
| Rotamer Broadening | Highly Suppressed | Severe at Room Temp | N/A (Thermal Degradation) |
| Analysis Time | < 8 minutes | ~ 25 - 35 minutes | > 45 minutes |
| Enantiomeric Resolution ( | > 2.5 (Baseline) | 1.5 - 1.8 (Marginal) | N/A |
| Asymmetry Factor ( | 1.05 - 1.15 | 1.40 - 1.80 (Tailing) | N/A |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 2.0 µg/mL | Not Quantifiable |
| Solvent Consumption | Very Low (Green Chemistry) | High | None |
Visualizing the Analytical Architecture
Workflow Design
To ensure trustworthiness, the analytical workflow must be a self-validating system. The inclusion of an internal standard corrects for matrix-induced injection variability, while the specific extraction protocol protects the chiral stationary phase from catalyst fouling.
Fig 1: High-throughput analytical workflow for reaction mixture sampling and SFC quantification.
Chiral Recognition Mechanism
The separation of the (R) and (S) enantiomers relies on a transient diastereomeric complex formed between the analyte and the Chiral Stationary Phase (CSP).
Fig 2: Three-point chiral recognition mechanism between the analyte and the stationary phase.
Experimental Protocols: Self-Validating SFC Methodology
The following protocol details the optimal SFC methodology for quantifying (R)-Benzyl 3-cyanopiperidine-1-carboxylate.
Phase 1: Sample Preparation & Internal Standardization
Causality: Direct injection of crude reaction mixtures can lead to the precipitation of inorganic salts or catalysts within the SFC tubing, causing overpressure events. Furthermore, matrix effects can alter UV baselines. We utilize Biphenyl as an internal standard (IS) because it is non-chiral, elutes rapidly without interfering with the piperidine peaks, and validates autosampler precision.
-
Sampling: Aliquot 50 µL of the well-stirred crude reaction mixture into a 1.5 mL microcentrifuge tube.
-
Quenching & Extraction: Add 500 µL of a 1:1 (v/v) mixture of Methanol/Methyl tert-butyl ether (MTBE) to quench the reaction and solubilize the organic components.
-
Internal Standard Addition: Spike the sample with 20 µL of a 1.0 mg/mL Biphenyl solution (in Methanol).
-
Clarification: Centrifuge the mixture at 12,000 × g for 5 minutes to pellet insoluble catalysts and inorganic salts.
-
Filtration: Carefully transfer the supernatant through a 0.22 µm PTFE syringe filter into an amber SFC autosampler vial.
Phase 2: System Suitability Testing (SST)
Causality: Before analyzing unknown reaction mixtures, the system must prove it can resolve the enantiomers.
-
Inject a 1.0 mg/mL reference standard of racemic Benzyl 3-cyanopiperidine-1-carboxylate.
-
Acceptance Criteria: The system is only validated for use if the Enantiomeric Resolution (
) between the (R) and (S) peaks is , and the tailing factor for both peaks is .
Phase 3: Chiral SFC Acquisition Parameters
Causality: The addition of 0.1% Diethylamine (DEA) to the modifier is critical. DEA acts as a basic additive that masks residual acidic silanol groups on the silica support of the CSP, preventing non-specific secondary interactions that cause peak tailing.
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 3 µm particle size, 4.6 × 150 mm.
-
Mobile Phase: Supercritical CO₂ / Methanol (85:15 v/v).
-
Modifier Additive: 0.1% Diethylamine (DEA) in the Methanol stream.
-
Flow Rate: 3.0 mL/min.
-
Automated Backpressure Regulator (ABPR): 150 bar.
-
Column Temperature: 40 °C (Optimized to further suppress any residual Cbz rotameric broadening).
-
Detection: Photodiode Array (PDA) extracting at 210 nm (Cyano absorption) and 254 nm (Cbz aromatic absorption).
-
Injection Volume: 2.0 µL.
Phase 4: Data Processing
Quantification of the (R)-enantiomer is performed using the internal standard method. The response ratio (Area of (R)-enantiomer / Area of IS) is plotted against a previously established multi-point calibration curve (R² > 0.999) to determine the exact concentration in the reaction mixture, allowing for precise calculation of reaction yield and Enantiomeric Excess (ee).
References
-
"Enantioselective syntheses of both enantiomers of cis-pyrrolidine 225H." PMC - NIH. URL: [Link]
-
Sekhon, Bhupinder Singh. "Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology." Sphinx Knowledge House. URL:[Link]
-
"Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl." ACS Omega. URL:[Link]
Economic assessment of different (R)-Benzyl 3-cyanopiperidine-1-carboxylate synthesis methods
This guide provides an in-depth economic and technical assessment of synthesis methods for (R)-Benzyl 3-cyanopiperidine-1-carboxylate (also referred to as (R)-N-Cbz-3-cyanopiperidine ). This molecule is a critical chiral building block in the synthesis of Janus Kinase (JAK) inhibitors, such as Tofacitinib , and other therapeutic agents targeting autoimmune diseases.[1]
Executive Summary
The synthesis of (R)-Benzyl 3-cyanopiperidine-1-carboxylate presents a classic process chemistry challenge: establishing the C3-stereocenter while maintaining the integrity of the nitrile group and the N-protecting group.
-
Method A (Classical Resolution) is the current industrial workhorse. It offers low technology risk and high reliability but suffers from poor atom economy and long cycle times.
-
Method B (Asymmetric Hydrogenation) represents the "green" future. It offers superior atom economy and throughput but requires high upfront investment in catalyst screening and high-pressure infrastructure.
-
Method C (Biocatalytic Resolution) is the niche contender, offering mild conditions and high enantiomeric purity, ideal for late-stage purification but limited by a theoretical 50% yield cap.
Target Molecule Profile
-
IUPAC Name: Benzyl (3R)-3-cyanopiperidine-1-carboxylate
-
CAS Registry Number: 1016787-80-0 (Generic/Racemic related: 1016787-79-7)
-
Core Structure: Piperidine ring with a Cbz-protected nitrogen and a nitrile group at the chiral 3-position.
-
Key Application: Intermediate for Tofacitinib (Xeljanz) and related JAK3 inhibitors.
Comparative Methodology Analysis
Method A: Classical Diastereomeric Salt Resolution
Mechanism: Resolution of the racemic precursor (Ethyl Nipecotate) followed by functional group transformation.
This route avoids the direct resolution of the nitrile, which is often chemically unstable or difficult to crystallize. Instead, it resolves the corresponding ester (Ethyl Nipecotate) using a chiral acid, then builds the nitrile.
Protocol:
-
Salt Formation: Racemic Ethyl Nipecotate is dissolved in aqueous ethanol.[2] Di-benzoyl-L-tartaric acid (L-DTTA) (0.5 equiv) is added. The mixture is heated to dissolution and cooled slowly to crystallize the diastereomeric salt of the (R)-enantiomer (or (S), depending on specific solvent tuning; typically L-DTTA precipitates the (S)-form, so D-DTTA is often required for the (R)-form, or the mother liquor is processed). Note: For this guide, we assume the use of the appropriate tartaric acid derivative to precipitate the desired (R)-isomer.
-
Free Basing & Protection: The salt is treated with NaOH to liberate (R)-Ethyl Nipecotate, which is immediately reacted with Benzyl chloroformate (Cbz-Cl) and a base (Na2CO3) to form (R)-N-Cbz-Ethyl Nipecotate .
-
Amidation: The ester is converted to the primary amide using methanolic ammonia (7M NH3 in MeOH) at room temperature.
-
Dehydration: The primary amide is dehydrated to the nitrile using Trifluoroacetic anhydride (TFAA) and Pyridine (or POCl3) in DCM at 0°C.
Key Performance Indicators (KPIs):
-
Yield: ~30-35% (Overall from racemic start).
-
Enantiomeric Excess (ee): >98% (after recrystallization).[3]
-
Cost Driver: Resolving agent recovery and multiple linear steps.
Method B: Asymmetric Hydrogenation (Catalytic Route)
Mechanism: Enantioselective reduction of a tetrahydropyridine or enamide precursor using a Rhodium or Ruthenium chiral catalyst.
This method constructs the chiral center directly from a prochiral precursor, eliminating the 50% loss inherent in resolution.
Protocol:
-
Precursor Synthesis: N-Cbz-3-cyano-1,4,5,6-tetrahydropyridine is prepared via partial reduction of N-Cbz-3-cyanopyridinium salt or via Pd-catalyzed coupling.
-
Hydrogenation: The precursor is dissolved in degassed Methanol. A chiral catalyst, such as [Rh(COD)(R,R-DIPAMP)]BF4 or Ru(OAc)2(BINAP) , is added (S/C ratio 1:1000).
-
Reaction: The vessel is pressurized with H2 (10-50 bar) and stirred at 25-40°C for 12-24 hours.
-
Purification: Catalyst is removed via filtration through silica or scavenger resin. Solvent is evaporated to yield the product.[3]
Key Performance Indicators (KPIs):
-
Yield: 85-95%.
-
Enantiomeric Excess (ee): 90-96% (often requires a polishing crystallization).
-
Cost Driver: Precious metal catalyst and high-pressure equipment.
Method C: Biocatalytic Kinetic Resolution (Enzymatic)
Mechanism: Selective hydrolysis of the unwanted (S)-nitrile enantiomer to the carboxylic acid using a Nitrilase enzyme, leaving the desired (R)-nitrile intact.
Protocol:
-
Substrate Preparation: Racemic N-Cbz-3-cyanopiperidine is emulsified in a phosphate buffer (pH 7.5) containing 5-10% co-solvent (DMSO or MeOH).
-
Enzymatic Hydrolysis: A Nitrilase (e.g., from Alcaligenes faecalis or a commercial screening kit variant) is added.
-
Incubation: Stirred at 30°C for 24-48 hours. The enzyme selectively hydrolyzes the (S)-nitrile to (S)-N-Cbz-nipecotic acid.
-
Separation: The reaction mixture is basified (pH 9). The (S)-acid remains in the aqueous phase as a salt. The unreacted (R)-N-Cbz-3-cyanopiperidine is extracted into Ethyl Acetate.
Key Performance Indicators (KPIs):
-
Yield: 40-45% (Theoretical max 50%).
-
Enantiomeric Excess (ee): >99% (Enzymes are highly specific).
-
Cost Driver: Enzyme cost and "waste" of the wrong enantiomer (unless racemization is possible).
Technical & Economic Comparison
The following table contrasts the three methods based on industrial scalability metrics.
| Metric | Method A: Classical Resolution | Method B: Asymmetric Hydrogenation | Method C: Biocatalytic Resolution |
| Overall Yield | Low (30-35%) | High (85-95%) | Medium (40-45%) |
| Atom Economy | Poor (Resolving agent, multiple steps) | Excellent | Medium (50% waste of substrate) |
| Raw Material Cost | Low (Cheap reagents) | High (Catalyst, Ligands) | Medium (Enzyme, Buffer) |
| Process Complexity | High (4 linear steps) | Low (1-2 steps) | Low (1 step + extraction) |
| Scalability | Excellent (Standard vessels) | Good (Requires autoclaves) | Good (Volume dependent) |
| Safety Profile | Moderate (TFAA, Pyridine use) | Moderate (High Pressure H2) | Excellent (Aqueous, mild) |
| Development Time | Short (Known chemistry) | Long (Catalyst screening) | Medium (Enzyme screening) |
Process Visualization (Graphviz)
The following diagrams illustrate the decision logic and workflow for the synthesis routes.
Caption: Comparative workflow of the three primary synthesis strategies showing critical intermediate steps.
Experimental Protocols
Protocol A: Dehydration of (R)-N-Cbz-Nipecotamide (Key Step in Method A)
This step converts the amide to the nitrile, the final transformation in the classical route.
-
Setup: Charge a 500 mL reactor with (R)-N-Cbz-nipecotamide (10.0 g, 38 mmol) and dry Dichloromethane (DCM) (100 mL).
-
Base Addition: Add Pyridine (9.2 mL, 114 mmol, 3.0 equiv) and cool the mixture to 0°C.
-
Dehydration: Dropwise add Trifluoroacetic Anhydride (TFAA) (6.4 mL, 45.6 mmol, 1.2 equiv) over 30 minutes, maintaining temperature < 5°C.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC/HPLC for disappearance of amide.
-
Workup: Quench with saturated NaHCO3 solution. Separate organic layer, wash with 1M HCl (to remove pyridine), then brine. Dry over Na2SO4 and concentrate.
-
Yield: Expect ~8.5 g (92%) of clear oil, solidifying on standing.
Protocol C: Nitrilase Screening (Method C)
Rapid validation of enzyme candidates.
-
Preparation: Prepare a 20 mM solution of racemic N-Cbz-3-cyanopiperidine in phosphate buffer (100 mM, pH 7.5) with 5% DMSO.
-
Screening: Dispense 1 mL aliquots into a 24-well plate. Add 5-10 mg of different commercial Nitrilase lyophilizates (e.g., Codexis or Prozomix panels) to each well.
-
Incubation: Shake at 30°C, 250 rpm for 24 hours.
-
Analysis: Extract 100 µL samples with Ethyl Acetate. Analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase). Look for peaks corresponding to the (R)-nitrile (substrate) and disappearance of the (S)-nitrile.
References
-
Vertex AI Search Results . Resolution of racemic N-Cbz-3-cyanopiperidine and related intermediates. Retrieved from 4.
-
ResearchGate . Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Retrieved from 5.
-
Google Patents . Process for resolving racemic mixtures of piperidine derivatives (US20040039206A1). Retrieved from 2.
-
PubMed . Enzymatic kinetic resolution of piperidine atropisomers. Retrieved from 6.
-
ChemScene . Benzyl (S)-3-cyanopiperidine-1-carboxylate Product Page. Retrieved from 7.
Sources
- 1. research.unl.pt [research.unl.pt]
- 2. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
Benchmarking the Performance of (R)-Benzyl 3-cyanopiperidine-1-carboxylate Derivatives
Executive Summary
In the landscape of asymmetric pharmaceutical synthesis, (R)-Benzyl 3-cyanopiperidine-1-carboxylate (CAS: 1821773-96-9) serves as a foundational chiral building block [1]. It is predominantly utilized in the synthesis of 3-(aminomethyl)piperidine derivatives, which are critical pharmacophores in modern therapeutics, particularly for Dipeptidyl Peptidase-4 (DPP-4) inhibitors and neurological agents. This guide objectively benchmarks the performance of this specific derivative against its racemic and alternatively protected counterparts, providing researchers with actionable, data-backed insights for synthetic route optimization.
Structural Causality & Mechanistic Advantages
The selection of the (R)-enantiomer and the Carboxybenzyl (Cbz) protecting group is not arbitrary; it is driven by strict mechanistic requirements in multi-step API (Active Pharmaceutical Ingredient) synthesis:
-
The Chiral Imperative: The (R)-configuration at the C3 position of the piperidine ring dictates the spatial orientation of the downstream aminomethyl group. In target enzymes like DPP-4, the chiral binding pocket requires this specific geometry to form critical hydrogen bonds. Using the (S)-enantiomer results in severe steric clashes, dropping binding affinity by orders of magnitude.
-
Orthogonal Deprotection (The Cbz Advantage): While Boc (tert-butyloxycarbonyl) is a highly popular protecting group [2], it is acid-labile. If the downstream synthesis involves acid-sensitive moieties (such as tert-butyl esters or acetals), a Boc group cannot be selectively removed. The Cbz group, however, is completely stable to strong acids (like TFA) and mild bases, requiring catalytic hydrogenolysis (H2, Pd/C) for cleavage [3]. This enables true orthogonal synthesis.
Head-to-Head Comparison: Protecting Groups & Stereochemistry
To assist in route selection, the following tables summarize the quantitative and qualitative performance metrics of various 3-cyanopiperidine derivatives, drawing on standard synthetic benchmarking parameters [4].
Table 1: Performance Benchmarking of N-Protecting Groups
| Protecting Group | Cleavage Condition | Orthogonality | Atom Economy | Cost-Efficiency | Best Use Case |
| Cbz (Benzyl carbamate) | H2, Pd/C or HBr/AcOH | High (Stable to TFA/HCl) | Moderate | High | Multi-step synthesis with acid-labile groups (e.g., t-butyl esters). |
| Boc (tert-Butyl carbamate) | TFA or HCl/EtOAc | Moderate (Stable to base/H2) | High | Very High | Standard peptide coupling; early-stage library synthesis. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine or DEA | High (Stable to acid/H2) | Low | Low | Solid-phase synthesis requiring mild basic cleavage. |
Table 2: Stereochemical Impact on Downstream API (DPP-4 Inhibitor Model)
| Stereoisomer | Target Affinity (IC50) | Off-Target Toxicity Risk | Crystallization Yield (ee >99%) |
| (R)-Isomer | < 5 nM | Low | > 85% |
| (S)-Isomer | > 500 nM | Moderate | > 80% |
| Racemate | ~ 250 nM | High | N/A (Requires chiral resolution) |
Logical Workflows & Pathway Visualization
Understanding the chemoselectivity of the Cbz group is critical when manipulating the cyano moiety. The diagram below illustrates the divergent synthetic pathways available to researchers.
Fig 1. Chemoselective reduction pathways for (R)-1-Cbz-3-cyanopiperidine derivatives.
Once synthesized, the resulting APIs exert their therapeutic effect by selectively interacting with target enzymes.
Fig 2. Downstream mechanism of action for APIs derived from (R)-3-cyanopiperidine.
Self-Validating Experimental Protocol: Chemoselective Nitrile Reduction
Objective: Reduce the nitrile group to a primary amine while strictly preserving the hydrogenolysis-sensitive Cbz group. Causality Check: Standard hydrogenation (H2, Pd/C) indiscriminately cleaves the Cbz group alongside nitrile reduction. To achieve chemoselectivity, we utilize the in situ generation of nickel boride (Ni2B), which rapidly reduces nitriles without affecting carbamates.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve (R)-Benzyl 3-cyanopiperidine-1-carboxylate (1.0 eq, 10 mmol) and NiCl2·6H2O (0.1 eq, 1 mmol) in anhydrous methanol (30 mL).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Expert Insight: NaBH4 reduction is highly exothermic. Maintaining 0 °C prevents thermal degradation of the Cbz group and suppresses the formation of unwanted secondary amine dimers.
-
Catalyst Generation & Reduction: Add NaBH4 (3.0 eq, 30 mmol) carefully in small portions over 15 minutes. Self-Validation: The solution will immediately transition from pale green to an opaque, deep black. This visual cue confirms the successful in situ formation of the active Ni2B nanoparticle catalyst. Vigorous hydrogen gas evolution will be observed.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain). The product will appear as a bright purple spot upon heating, confirming the presence of the new primary amine.
-
Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NH4Cl (20 mL) to safely destroy excess NaBH4. Filter the black suspension through a pad of Celite to remove the nickel catalyst.
-
Extraction: Extract the filtrate with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude (R)-1-Cbz-3-(aminomethyl)piperidine, ready for subsequent coupling steps.
References
Sources
Safety Operating Guide
(R)-Benzyl 3-cyanopiperidine-1-carboxylate proper disposal procedures
An authoritative guide to the operational handling, safety protocols, and disposal procedures for (R)-Benzyl 3-cyanopiperidine-1-carboxylate . Designed for drug development professionals and laboratory scientists, this document synthesizes regulatory compliance (EPA/RCRA) with field-proven chemical hygiene practices to ensure operational safety and environmental stewardship.
Chemical Identity & Hazard Profile
(R)-Benzyl 3-cyanopiperidine-1-carboxylate is a chiral, nitrogen-containing heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Structurally, it features a piperidine ring protected by a benzyl carbamate (Cbz) group, alongside a reactive nitrile (-C≡N) moiety.
Understanding its physicochemical properties is the first step in establishing a self-validating safety protocol.
Table 1: Quantitative Data & Hazard Classification
| Parameter | Specification |
| Chemical Name | (R)-Benzyl 3-cyanopiperidine-1-carboxylate |
| CAS Registry Number | 1821773-96-9[1] |
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| GHS Hazard Pictograms | GHS07 (Exclamation Mark) |
| Primary Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation) |
| EPA Waste Classification | Unlisted Hazardous Waste (Non-Halogenated Organic) |
| Approved Disposal Method | High-Temperature Incineration[2] |
Mechanistic Safety & Hazard Causality
To handle this compound safely, researchers must understand the causality behind its hazards:
-
The Nitrile Group (-C≡N): While stable under standard ambient conditions, nitriles can undergo hydrolysis under extreme acidic or basic conditions. More critically, during uncontrolled thermal decomposition or oxygen-starved combustion, nitrile-containing compounds can release highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[3].
-
The Cbz Protecting Group: The benzyl carbamate group is sensitive to strong acids (e.g., HBr/AcOH) and catalytic hydrogenolysis. Accidental mixing with strong acids in waste streams can lead to premature deprotection and the release of carbon dioxide gas, which can over-pressurize sealed waste containers[4].
-
Drain Disposal Prohibition: Environmental laws dictate that only non-hazardous, highly water-soluble liquids with low toxicity and moderate pH (typically 5.0 to 12.5) may be drain-disposed[5]. Because (R)-Benzyl 3-cyanopiperidine-1-carboxylate is a complex organic molecule with limited aqueous solubility and potential aquatic toxicity, it strictly fails drain disposal criteria[6].
Operational Handling Protocol
The following step-by-step methodology ensures that exposure risks are mitigated before, during, and after synthesis.
Step 1: Personal Protective Equipment (PPE) Selection
-
Gloves: Standard nitrile gloves provide adequate protection for incidental contact with the dry powder[7]. However, if the compound is dissolved in chlorinated solvents (e.g., dichloromethane), nitrile and latex offer poor protection; heavy-duty neoprene or butyl rubber gloves must be used[4][7].
-
Eye/Body Protection: ANSI-approved chemical splash goggles and a flame-resistant laboratory coat are mandatory.
Step 2: Engineering Controls
-
Ventilation: All transfers, weighing, and reactions must be conducted within a certified laboratory chemical fume hood to prevent the inhalation of aerosolized particulates[7].
Step 3: Execution & Verification
-
Verify that the fume hood sash is positioned at the correct operational height.
-
Ensure that no incompatible chemicals (e.g., strong oxidizers or concentrated mineral acids) are present in the immediate workspace[5].
Workflow for safe operational handling and immediate spill response.
Waste Segregation & Storage Plan
Proper waste management begins at the point of generation. Under EPA Subpart K regulations, academic and commercial laboratories must adhere to strict Satellite Accumulation Area (SAA) guidelines[8].
Step-by-Step SAA Management:
-
Container Selection: Use chemically compatible, leak-proof containers (e.g., high-density polyethylene or glass). Never use stoppered glassware or repurposed food containers[5][9].
-
Segregation: Collect (R)-Benzyl 3-cyanopiperidine-1-carboxylate waste in a designated "Non-Halogenated Organic Waste" container. Exception: If the reaction utilized a halogenated solvent, the entire mixture must be routed to "Halogenated Organic Waste" to prevent incinerator damage and regulatory fines[9].
-
Labeling: The container must be explicitly labeled with the words "Hazardous Waste" and the fully spelled-out chemical constituents. Abbreviations or chemical structures are legally invalid[2][9].
-
Volume Limits: An SAA may hold up to 55 gallons of standard hazardous waste. Once this limit is reached, the waste must be transferred to a Central Accumulation Area (CAA) within three days[2][10].
Proper Disposal & Remediation Procedures
Evaporation of volatile solvents containing this compound inside a fume hood is explicitly prohibited by the EPA and OSHA[3][7]. The only compliant disposal route is vendor-managed high-temperature incineration.
Step-by-Step Disposal Preparation:
-
Seal the Waste: Ensure the SAA container is securely capped. Containers must remain closed at all times except when actively adding waste[5][10].
-
Decontaminate Exteriors: Wipe down the exterior of the waste container to ensure it is free of chemical spillage prior to transport[9].
-
Submit Documentation: Complete a Hazardous Waste Disposal form detailing the exact composition (e.g., 5% (R)-Benzyl 3-cyanopiperidine-1-carboxylate, 95% Ethyl Acetate)[10].
-
High-Temperature Incineration: Licensed disposal vendors will transport the waste to an EPA-approved facility. High-temperature incineration (>1000°C) with excess oxygen is required to fully oxidize the nitrile group into CO₂, H₂O, and N₂, actively preventing the formation of toxic HCN gas[2].
Hazardous waste lifecycle from generation to high-temperature incineration.
Emergency Spill Response Protocol
In the event of an accidental spill, immediate and calculated action is required to prevent exposure and environmental contamination.
-
Isolate the Area: Alert nearby personnel and restrict access to the spill zone.
-
Neutralize/Absorb: Do not use combustible materials like paper towels if the compound is dissolved in an oxidizing mixture. Use an inert, non-combustible absorbent such as vermiculite or dry sand to contain the spill[3].
-
Collect: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable plastic bag or secondary containment bucket.
-
Dispose: Treat all spill cleanup materials (including contaminated gloves and absorbents) as hazardous waste. Label the container appropriately and route it to the SAA[3].
References
-
Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Available at: [Link]
-
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". Available at: [Link]
-
Old Dominion University. "Laboratory Waste Management Guidelines". Available at:[Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Available at: [Link]
-
McNeese State University. "Chemical and Hazardous Waste Management and Disposal Policy". Available at:[Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". Available at: [Link]
-
Lab Manager. "Proper Drain Disposal of Chemicals: Guidelines and Best Practices". Available at: [Link]
Sources
- 1. 1821773-96-9 CAS MSDS ((R)-BENZYL-3-CYANOPIPERIDINE-1-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. vumc.org [vumc.org]
- 4. wau.edu [wau.edu]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. mcneese.edu [mcneese.edu]
- 10. odu.edu [odu.edu]
A Senior Application Scientist's Guide to Handling (R)-Benzyl 3-cyanopiperidine-1-carboxylate: From Hazard Assessment to Disposal
This document provides essential safety protocols and logistical guidance for the handling of (R)-Benzyl 3-cyanopiperidine-1-carboxylate. As a research chemical, its toxicological properties have not been exhaustively studied. Therefore, this guide synthesizes information from its core structural motifs—the piperidine ring, the cyano group, and the benzyl carboxylate protecting group—to establish a robust safety framework. This approach, rooted in established chemical principles, empowers researchers to manage risk effectively.
Synthesized Hazard Assessment: Understanding the Structural Risks
The potential hazards of (R)-Benzyl 3-cyanopiperidine-1-carboxylate are best understood by examining its constituent parts. This compound is a derivative of both piperidine and contains a nitrile (cyano) functional group, demanding a cautious approach.
-
Piperidine Moiety: Piperidine itself is a cyclic secondary amine known to be a highly flammable liquid and vapor. It is classified as toxic in contact with skin or if inhaled and can cause severe skin burns and eye damage. Handling should always occur in a well-ventilated area, away from ignition sources.
-
Cyano Group (-C≡N): The presence of the cyano group introduces significant toxicological concern. While this compound is an organic nitrile, it warrants handling with precautions similar to those for inorganic cyanides. Compounds containing a cyano group can be harmful if swallowed, and upon thermal decomposition or contact with strong acids, may release highly toxic hydrogen cyanide (HCN) gas. All operations should be designed to prevent inhalation, ingestion, and skin contact.
-
Benzyl Carboxylate Group: This N-Boc protecting group is generally stable but does not mitigate the hazards of the core structure.
Based on this analysis, (R)-Benzyl 3-cyanopiperidine-1-carboxylate should be treated as a substance with the potential for acute toxicity, skin and eye irritation/corrosion, and reactivity with incompatible materials.
Table 1: Synthesized Hazard Profile
| Hazard Category | Potential Consequences & Routes of Exposure |
| Acute Toxicity | Harmful if swallowed. Potential for toxicity via skin absorption and inhalation based on piperidine and cyanide hazards. |
| Skin/Eye Damage | Causes skin and eye irritation. The piperidine backbone suggests a risk of more severe burns or eye damage upon prolonged contact. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or aerosols. |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with acids may produce highly toxic hydrogen cyanide gas. |
Personal Protective Equipment (PPE): A Multi-Tiered Defense
The selection of PPE is dictated by the specific task and the associated risk of exposure. All handling of this compound must occur within a certified chemical fume hood to minimize inhalation risk.
Table 2: Recommended PPE for Various Operations
| Tier | Operation | Required PPE |
| Tier 1: Minimum | Handling sealed containers, weighing solids in a vented balance enclosure. | - Nitrile gloves (double-gloving is recommended) - Safety glasses with side shields - Flame-retardant laboratory coat |
| Tier 2: Splash/Aerosol Risk | Preparing solutions, performing chemical reactions, conducting transfers. | - All Tier 1 PPE - Chemical safety goggles - Face shield - Chemical-resistant apron |
| Tier 3: Emergency Response | Responding to a significant spill or uncontrolled release. | - Self-contained breathing apparatus (SCBA) - Fully-encapsulating, chemical-resistant suit - Chemical-resistant boots and gloves |
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Goggles/Face Shield: Don chemical safety goggles and, if required, a face shield. Adjust for a secure fit.
-
Gloves: Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing (Taking Off) PPE:
The goal is to avoid contaminating yourself.
-
Outer Gloves: Remove the outer pair of gloves by peeling one off from the cuff, turning it inside out. Use the inside-out glove to remove the second glove, touching only the inside surface. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat & Apron: Remove your lab coat and apron by rolling them away from your body, ensuring the contaminated outer surface is folded inward.
-
Face Shield/Goggles: Remove the face shield and/or goggles from the back to the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Engineering and Administrative Controls
PPE is the final layer of protection. It must be used in conjunction with robust engineering and administrative controls.
-
Engineering Controls: All work with (R)-Benzyl 3-cyanopiperidine-1-carboxylate must be performed in a properly functioning chemical fume hood to control exposure to dust and vapors. An eyewash station and safety shower must be immediately accessible.
-
Administrative Controls:
-
Designated Area: Establish a designated area within the lab for handling this compound.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like acids and oxidizing agents. The storage area should be locked and accessible only to authorized personnel.
-
Work Practices: Do not work alone when handling this substance. Avoid eating, drinking, or smoking in the laboratory.
-
Diagram: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Figure 1: Decision workflow for selecting appropriate PPE.
Emergency Procedures: Immediate Action Plans
Rapid and correct response to an emergency is critical.
-
Spill Response:
-
Minor Spill: Evacuate the immediate area. Wearing appropriate PPE (Tier 2 minimum), cover the spill with a non-combustible absorbent material like sand or vermiculite. Do not use combustible materials. Carefully collect the absorbed material into a sealed, labeled hazardous waste container for disposal.
-
Major Spill: Evacuate the entire laboratory and alert your institution's Environmental Health and Safety (EHS) office and emergency services immediately. Do not attempt to clean up a large spill yourself.
-
-
Personnel Exposure:
-
Inhalation: Immediately move the affected person to fresh air. Seek urgent medical attention.
-
Skin Contact: Remove all contaminated clothing immediately while under a safety shower. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Waste Disposal: Ensuring a Safe End-of-Life
All materials contaminated with (R)-Benzyl 3-cyanopiperidine-1-carboxylate, including excess reagent, contaminated PPE, and absorbent materials, must be treated as hazardous waste.
-
Containment: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Liquid Waste: Collect rinsate and reaction mixtures in a sealed container labeled with the full chemical name and hazard warnings.
-
Solid Waste: Contaminated gloves, absorbent pads, and empty containers must be placed in a designated solid hazardous waste container.
-
Disposal: Disposal must be handled through your institution's EHS office or a licensed professional waste disposal service. The preferred method for compounds of this nature is often high-temperature incineration in a facility equipped with an afterburner and scrubber. Never dispose of this chemical down the drain.
References
- Piperidine - SAFETY DATA SHEET. (2024, May 7). Ing. Petr Švec - PENTA s.r.o.
- Cyanide Safety. (2018, January 18). 911Metallurgist.
- GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia.
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). University of California, Santa Barbara.
- CYANIDE HAZARD SUMMARY. New Jersey Department of Health.
- Working Safely with Cyanide Guideline. The University of Queensland.
- Piperidine - SAFETY DATA SHEET. (2023, March 16). Thermo Fisher Scientific.
- 4-Cyanopiperidine Safety Data Sheet. Jubilant Ingrevia Limited.
- SAFETY DATA SHEET - 1-Benzyl-3-hydroxypiperidine. (2025, March 24). Tokyo Chemical Industry.
- MSDS of benzyl 3-methylenepiperidine-1-carboxylate. BOC Sciences.
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Piperidine; 110-89-4.. - SAFETY DATA SHEET. (2021, November 26). Sigma-Aldrich.
- 1-Boc-2-cyanopiperidine - Safety Data Sheet. (2026, January 17). ChemicalBook.
- SAFETY DATA SHEET - Piperidine. (2023, October 11). Fisher Scientific.
- piperidine - CAMEO Chemicals. NOAA.
- SAFETY DATA SHEET - MilliporeSigma (Product B3503). (2025, December 4). MilliporeSigma.
- SAFETY DATA SHEET - Benzoyl cyanide. (2025, September 22). Sigma-Aldrich.
- Benzyl (S)-3-cyanopiperidine-1-carboxylate. ChemScene.
- Benzyl 3-cyanopiperazine-1-carboxylate. BLD Pharm.
- Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - SAFETY DATA SHEET. Acros Organics.
- SAFETY DATA SHEET - 4-Cyanopiperidine. (2011, June 13). Fisher Scientific.
- Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride Safety Data Sheet. AK Scientific, Inc.
- What to do in a chemical emergency. (2024, October 10). GOV.UK.
- What to Do in a Chemical Emergency. (2024, April 10). Centers for Disease Control and Prevention.
- Cyanide Disposal Service For Businesses. Collect and Recycle.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
